molecular formula C9H10ClNO3 B026307 4-Amino-5-chloro-2-ethoxybenzoic acid CAS No. 108282-38-8

4-Amino-5-chloro-2-ethoxybenzoic acid

Cat. No.: B026307
CAS No.: 108282-38-8
M. Wt: 215.63 g/mol
InChI Key: XWGYOMHQGQZRLC-UHFFFAOYSA-N
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Description

Product Overview 4-Amino-5-chloro-2-ethoxybenzoic acid (CAS 108282-38-8) is a high-purity organic compound serving as a critical synthetic intermediate in pharmaceutical research and development. This off-white to almost white crystalline powder has a molecular formula of C 9 H 10 ClNO 3 and a molecular weight of 215.63 g/mol. It is characterized by a melting point of approximately 169 °C and should be stored at room temperature, preferably in a cool, dark place. Research Applications and Value This benzoic acid derivative is a key building block in organic synthesis, particularly in the preparation of more complex molecules. Its value in research is highlighted by its role as a precursor in the synthesis of pharmaceutical compounds, such as certain benzamide derivatives . The structure of the compound, featuring both an amino group and a carboxylic acid group on the aromatic ring, makes it a versatile scaffold for further chemical modifications, including amidation and coupling reactions. Specifications & Handling • Purity: >98.0% (by HPLC and titration) • Appearance: White to almost white powder to crystal • Storage: Room temperature, recommended in a cool and dark place (<15°C) • Safety: Refer to the Safety Data Sheet (SDS) for detailed handling instructions. Hazard Statements include H302, H315, H319, and H335 . Use Notice This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-chloro-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYOMHQGQZRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441418
Record name 4-amino-5-chloro-2-ethoxybenzoic acid
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Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108282-38-8
Record name 4-Amino-5-chloro-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108282-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-5-chloro-2-ethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-amino-5-chloro-2-ethoxy
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Foundational & Exploratory

Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented synthetic pathway for 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in the pharmaceutical industry. The synthesis commences with the readily available starting material, p-aminosalicylic acid, and proceeds through a four-step reaction sequence involving acetylation, di-ethylation, chlorination, and subsequent hydrolysis. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is a four-step process that begins with the protection of the amino group of p-aminosalicylic acid, followed by the ethylation of the hydroxyl and carboxylic acid functionalities. Subsequently, a chlorination step introduces the chlorine atom at the 5-position of the benzene ring. The final step involves the hydrolysis of the ester and the deprotection of the amino group to yield the target molecule.[1]

Synthesis_Pathway pASA p-Aminosalicylic Acid AASA N-Acetyl-p-aminosalicylic Acid pASA->AASA Acetic Anhydride DE_AASA Ethyl 2-ethoxy-4-acetamidobenzoate AASA->DE_AASA Ethyl Sulfate, Potassium Carbonate CDE_AASA Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate DE_AASA->CDE_AASA N-Chlorosuccinimide (NCS) Target This compound CDE_AASA->Target Sodium Hydroxide, Acidification

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis, including reactant quantities and expected yields.

Table 1: Reactant Quantities

StepStarting MaterialMolesReagentMolesSolvent
1. Acetylationp-Aminosalicylic acid0.03Acetic anhydride0.03Water
2. Di-ethylationN-Acetyl-p-aminosalicylic acid0.023Ethyl sulfate0.058DMF
Potassium carbonate0.046
3. ChlorinationEthyl 2-ethoxy-4-acetamidobenzoate0.023N-Chlorosuccinimide (NCS)0.023DMF
4. HydrolysisEthyl 4-acetamido-5-chloro-2-ethoxybenzoate-Sodium hydroxide-Water
Hydrochloric acid-

Table 2: Product Yields

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1. AcetylationN-Acetyl-p-aminosalicylic acid5.854.7080.2
2. Di-ethylation & 3. ChlorinationEthyl 4-acetamido-5-chloro-2-ethoxybenzoate6.904.7071.5 (for two steps)
4. HydrolysisThis compound---

Note: The yield for the hydrolysis step is not explicitly provided in the referenced documents but is expected to be high under standard conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Acetylation of p-Aminosalicylic Acid

This step involves the protection of the amino group of p-aminosalicylic acid through acetylation.

Materials:

  • p-Aminosalicylic acid (4.60 g, 0.03 mol)

  • Water (46 mL)

  • Acetic anhydride (3.07 g, 0.03 mol)

  • Reaction flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a reaction flask, add p-aminosalicylic acid, water, and acetic anhydride.[1]

  • Stir the mixture and heat to 60°C.[1]

  • Maintain the reaction at 60°C for 4 hours.[1]

  • After the reaction is complete, cool the mixture.[1]

  • Filter the precipitate, wash with water, and dry to obtain N-acetyl-p-aminosalicylic acid.[1]

Step 2: Di-ethylation of N-Acetyl-p-aminosalicylic Acid

This step ethylates both the hydroxyl and carboxylic acid groups of N-acetyl-p-aminosalicylic acid.

Materials:

  • N-Acetyl-p-aminosalicylic acid (4.49 g, 0.023 mol)

  • Dimethylformamide (DMF, 25 mL)

  • Potassium carbonate (6.36 g, 0.046 mol)

  • Ethyl sulfate (8.94 g, 0.058 mol)

  • Reaction flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a reaction flask, combine N-acetyl-p-aminosalicylic acid, DMF, potassium carbonate, and ethyl sulfate.[1]

  • Stir the mixture and heat to 120°C.[1]

  • Maintain the reaction at 120°C for 10 hours to yield ethyl 2-ethoxy-4-acetamidobenzoate.[1]

Step 3: Chlorination of Ethyl 2-ethoxy-4-acetamidobenzoate

This step introduces a chlorine atom at the 5-position of the aromatic ring.

Materials:

  • Ethyl 2-ethoxy-4-acetamidobenzoate (from the previous step)

  • N-Chlorosuccinimide (NCS, 3.07 g, 0.023 mol)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • After the di-ethylation reaction, cool the reaction mixture.[1]

  • Add N-chlorosuccinimide (NCS) to the reaction mixture.[1]

  • Stir and heat the mixture to 70°C.[1]

  • Maintain the reaction at 70°C for 2 hours.[1]

  • Pour the reaction mixture into water to precipitate the product.[1]

  • Filter, wash with water, and dry to obtain ethyl 4-acetamido-5-chloro-2-ethoxybenzoate.[1]

Step 4: Hydrolysis of Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate

This final step deprotects the amino group and hydrolyzes the ethyl ester to yield the final product.

Materials:

  • Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Reaction flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • The crude ethyl 4-acetamido-5-chloro-2-ethoxybenzoate is subjected to hydrolysis using an aqueous sodium hydroxide solution under reflux.[1]

  • After the hydrolysis is complete, the reaction mixture is cooled.

  • The pH of the solution is adjusted to be acidic using hydrochloric acid, which precipitates the product.[1]

  • The precipitate is filtered, washed with water, and dried to obtain this compound.[1]

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final product.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_ethylation_chlorination Steps 2 & 3: Di-ethylation & Chlorination cluster_hydrolysis Step 4: Hydrolysis pASA p-Aminosalicylic Acid Mix1 Mix with Acetic Anhydride & Water pASA->Mix1 React1 Heat at 60°C for 4h Mix1->React1 Workup1 Cool, Filter, Wash, Dry React1->Workup1 AASA N-Acetyl-p-aminosalicylic Acid Workup1->AASA Mix2 Mix with Ethyl Sulfate, K2CO3 in DMF AASA->Mix2 React2 Heat at 120°C for 10h Mix2->React2 Add_NCS Add NCS React2->Add_NCS React3 Heat at 70°C for 2h Add_NCS->React3 Workup2 Pour into Water, Filter, Wash, Dry React3->Workup2 CDE_AASA Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate Workup2->CDE_AASA Mix3 Reflux with aq. NaOH CDE_AASA->Mix3 Acidify Cool and Acidify with HCl Mix3->Acidify Workup3 Filter, Wash, Dry Acidify->Workup3 Target This compound Workup3->Target

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 108282-38-8[1][2]
Molecular Formula C₉H₁₀ClNO₃[1][2]
Molecular Weight 215.63 g/mol [1][2]
Appearance White to almost white powder/crystalN/A
Melting Point 167-169 °C[1][2]
Boiling Point 377.7 °C (Predicted)N/A
Density 1.376 g/cm³ (Predicted)N/A
Solubility DMSO (Slightly), Methanol (Slightly)N/A
pKa Not experimentally determined in cited literature.N/A
logP Not experimentally determined in cited literature.N/A

Experimental Protocols for Key Physicochemical Properties

For properties where experimental data is lacking, the following established methodologies are recommended for their determination. These protocols are widely accepted in the pharmaceutical sciences for the characterization of new chemical entities.

Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) is a critical parameter influencing a compound's solubility, absorption, and distribution. Potentiometric titration is a highly accurate method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1-5 mg/mL) in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Place a known volume of the compound's solution in a beaker with a magnetic stirrer.

    • Slowly add aliquots of the titrant (acid or base) to the solution.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added.

    • The pKa can be determined from the half-equivalence point of the resulting titration curve.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_compound Prepare Compound Solution calibrate Calibrate pH Meter prep_compound->calibrate prep_titrant Prepare Standardized Titrant prep_titrant->calibrate titrate Titrate Compound with Titrant calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa from Half-Equivalence Point plot->determine_pka

Workflow for pKa Determination

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Detailed Methodology:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in one of the phases.

    • Add a known volume of the second phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

    • Calculate logP as: logP = log₁₀(P).

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol and Water dissolve Dissolve Compound prep_phases->dissolve mix Mix and Shake Phases dissolve->mix separate Separate Phases mix->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate logP measure->calculate

Workflow for logP Determination

Determination of Solubility

Solubility is a fundamental property that affects a drug's bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Principle (Thermodynamic Solubility): An excess of the solid compound is equilibrated with a solvent over a period of time. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology (Shake-Flask for Thermodynamic Solubility):

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, etc.).

  • Equilibration:

    • Shake or agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Filter or centrifuge the samples to remove any undissolved solid.

  • Analysis:

    • Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

Biological Context and Signaling Pathway

This compound is a precursor for the synthesis of selective 5-HT4 receptor agonists.[1] These agonists are being investigated for their potential as antidepressants. The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the production of the second messenger cyclic AMP (cAMP).

The signaling cascade initiated by the activation of the 5-HT4 receptor is as follows:

  • A 5-HT4 receptor agonist binds to the receptor.

  • This binding event causes a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs).

  • The activated Gs protein, in turn, activates the enzyme adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA).

  • PKA then phosphorylates various downstream targets, leading to a cellular response.

signaling_pathway_5ht4 cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Conversion Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets agonist 5-HT4 Agonist agonist->receptor Binds

5-HT4 Receptor Signaling Pathway

References

An In-depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic acid (CAS: 108282-38-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis and purification protocols, and its role as a serotonin 5-HT4 receptor agonist.

Physicochemical Properties

This compound is a substituted benzoic acid derivative. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 108282-38-8[1]
Molecular Formula C₉H₁₀ClNO₃[1]
Molecular Weight 215.63 g/mol [1]
Melting Point 167 °C[1]
Boiling Point (Predicted) 377.7 ± 42.0 °CN/A
Flash Point (Predicted) 182.2 °CN/A
Appearance White to off-white solid[2]
Solubility Slightly soluble in chloroform and methanolN/A
pKa (Predicted) pKa₁: 2.5 (carboxyl group), pKa₂: 4.5 (amino group)N/A

Synthesis and Purification

The synthesis of this compound is a multi-step process, often starting from p-aminosalicylic acid or a substituted nitrobenzene derivative. The following experimental protocol is a composite method derived from patented syntheses of mosapride, for which this compound is a crucial intermediate.[3][4][5]

Experimental Protocol: Synthesis

This protocol outlines a common synthetic route starting from 2-ethoxy-4-nitrobenzoic acid.

Step 1: Chlorination of Methyl 2-ethoxy-4-nitrobenzoate [3]

  • Materials: Methyl 2-ethoxy-4-nitrobenzoate, N-chlorosuccinimide (NCS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Methyl 2-ethoxy-4-nitrobenzoate in DMF at room temperature.

    • Add N-chlorosuccinimide to the solution.

    • Heat the reaction mixture to 50°C and stir for 4 hours.

    • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-ethoxybenzoate.

Step 2: Reduction of the Nitro Group [3]

  • Materials: Methyl 4-amino-5-chloro-2-ethoxybenzoate, Zinc powder, Acetic acid.

  • Procedure:

    • Suspend Methyl 4-amino-5-chloro-2-ethoxybenzoate in acetic acid at room temperature.

    • Add zinc powder portion-wise to the suspension.

    • Reflux the reaction mixture for 5 hours.

    • Cool the mixture and filter to remove excess zinc and other solids.

    • Pour the filtrate into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-ethoxybenzoate.

Step 3: Hydrolysis of the Ester [6]

  • Materials: Methyl 4-amino-5-chloro-2-ethoxybenzoate, Sodium hydroxide, Methanol, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve Methyl 4-amino-5-chloro-2-ethoxybenzoate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and reflux the mixture for 2-3 hours.

    • After cooling, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 5 to precipitate the final product.

    • Filter the solid, wash with water, and dry to yield this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.[7]

  • Materials: Crude this compound, Methanol (or another suitable solvent).

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove residual soluble impurities.

    • Dry the purified crystals under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Start Chlorination Chlorination Start->Chlorination Methyl 2-ethoxy-4-nitrobenzoate, NCS, DMF Reduction Reduction Chlorination->Reduction Methyl 4-amino-5-chloro-2-ethoxybenzoate, Zn, Acetic Acid Hydrolysis Hydrolysis Reduction->Hydrolysis Methyl 4-amino-5-chloro-2-ethoxybenzoate, NaOH, MeOH/H2O Crude_Product Crude_Product Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Hot Methanol Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure_Product Drying->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

This compound is recognized for its activity as a selective serotonin 5-HT4 receptor agonist.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.

Signaling Pathway

The primary signaling pathway initiated by the activation of the 5-HT4 receptor involves the Gs alpha subunit of the heterotrimeric G-protein.[8] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response.

G cluster_membrane Cell Membrane Receptor 5-HT4 Receptor G_Protein Gs Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist 4-Amino-5-chloro- 2-ethoxybenzoic acid Agonist->Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Caption: The 5-HT4 receptor Gs-cAMP signaling pathway.

Applications in Research and Drug Development

As a 5-HT4 receptor agonist, this compound is a valuable tool in several areas of research and is a key building block for the development of therapeutic agents.

  • Gastrointestinal Motility: 5-HT4 receptor agonists are known to promote gastrointestinal motility, making this compound and its derivatives potential treatments for conditions like gastroparesis and constipation.[9][10]

  • Cognitive Function: The 5-HT4 receptor is also implicated in learning and memory, suggesting a potential therapeutic avenue for cognitive disorders.

  • Drug Discovery: This compound serves as a crucial intermediate in the synthesis of more complex molecules with enhanced potency, selectivity, and pharmacokinetic profiles, such as Mosapride.[9]

Experimental Protocols for Biological Assays

To characterize the activity of this compound as a 5-HT4 receptor agonist, various in vitro assays can be employed.

cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP levels upon receptor activation.[11][12]

  • Materials:

    • Cells expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

    • 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

    • Forskolin (as a positive control).

  • Procedure:

    • Plate the cells in a suitable microplate and allow them to adhere.

    • Prepare serial dilutions of this compound in assay buffer containing IBMX.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Generate a dose-response curve to determine the EC₅₀ value.

Radioligand Binding Assay

This competitive binding assay measures the affinity of the compound for the 5-HT4 receptor.

  • Materials:

    • Cell membranes expressing the 5-HT4 receptor.

    • A radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a reaction tube, combine the cell membranes, the radiolabeled antagonist at a fixed concentration (typically near its Kd value), and a dilution of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki).

G cluster_cAMP cAMP Assay Workflow cluster_Binding Radioligand Binding Assay Workflow Cell_Plating Plate 5-HT4R- Expressing Cells Compound_Addition Add Serial Dilutions of Test Compound Cell_Plating->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Lysis_Measurement Lyse Cells & Measure cAMP Incubation->Lysis_Measurement Data_Analysis_cAMP Generate Dose-Response Curve (EC50) Lysis_Measurement->Data_Analysis_cAMP Assay_Setup Combine Membranes, Radioligand, & Test Compound Binding_Equilibrium Incubate to Equilibrium Assay_Setup->Binding_Equilibrium Filtration_Washing Filter & Wash Binding_Equilibrium->Filtration_Washing Radioactivity_Measurement Measure Radioactivity Filtration_Washing->Radioactivity_Measurement Data_Analysis_Binding Determine IC50 & Ki Radioactivity_Measurement->Data_Analysis_Binding

Caption: General experimental workflows for in vitro biological assays.

References

A Technical Guide to the Spectroscopic Profile of 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key organic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, with the chemical formula C₉H₁₀ClNO₃, is a substituted benzoic acid derivative.[1] Its structure, featuring an amino group, a chlorine atom, an ethoxy group, and a carboxylic acid on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various experimental contexts.

It is important to note that while this compound is commercially available, comprehensive, experimentally verified spectroscopic data is not widely published in peer-reviewed literature. Much of the publicly available data pertains to its close analog, 4-amino-5-chloro-2-methoxybenzoic acid. This guide will, therefore, provide a detailed theoretical interpretation based on fundamental spectroscopic principles and predicted data, highlighting the expected spectral features of the ethoxy compound. Researchers are strongly encouraged to acquire experimental data for definitive structural confirmation.

There appears to be some ambiguity in the literature and supplier catalogs regarding the CAS number for this compound. The most consistently cited CAS number is 108282-38-8 .[1] Another CAS number, 20896-27-9, is also sometimes associated with this name, but it is more frequently linked to the methyl ester of the methoxy analog.[2][3] For the purposes of this guide, we will refer to CAS number 108282-38-8.

Molecular Structure and Key Properties

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₃[1]
Molecular Weight 215.63 g/mol [1]
CAS Number 108282-38-8[1]
Appearance White to off-white solid
Melting Point 167 °C[1]

digraph "4_Amino_5_chloro_2_ethoxybenzoic_acid_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label="C"]; O_carboxyl1 [label="O"]; O_carboxyl2 [label="OH"]; N_amino [label="NH₂"]; Cl_chloro [label="Cl"]; O_ethoxy [label="O"]; C_ethyl1 [label="CH₂"]; C_ethyl2 [label="CH₃"];

// Position nodes for layout C1_pos [pos="0,1.5!", shape=point]; C2_pos [pos="-1.3,0.75!", shape=point]; C3_pos [pos="-1.3,-0.75!", shape=point]; C4_pos [pos="0,-1.5!", shape=point]; C5_pos [pos="1.3,-0.75!", shape=point]; C6_pos [pos="1.3,0.75!", shape=point]; C_carboxyl_pos [pos="2.6,1.5!", shape=point]; O_carboxyl1_pos [pos="2.6,2.5!", shape=point]; O_carboxyl2_pos [pos="3.9,1.0!", shape=point]; O_ethoxy_pos [pos="-2.6,1.5!", shape=point]; C_ethyl1_pos [pos="-3.9,0.75!", shape=point]; C_ethyl2_pos [pos="-5.2,1.5!", shape=point]; Cl_chloro_pos [pos="-2.6,-1.5!", shape=point]; N_amino_pos [pos="0,-2.8!", shape=point];

// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C6; C6 -- C_carboxyl; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_carboxyl2; C2 -- O_ethoxy; O_ethoxy -- C_ethyl1; C_ethyl1 -- C_ethyl2; C3 -- Cl_chloro; C4 -- N_amino;

// Invisible edges for layout control C1 -- C1_pos [style=invis]; C2 -- C2_pos [style=invis]; C3 -- C3_pos [style=invis]; C4 -- C4_pos [style=invis]; C5 -- C5_pos [style=invis]; C6 -- C6_pos [style=invis]; C_carboxyl -- C_carboxyl_pos [style=invis]; O_carboxyl1 -- O_carboxyl1_pos [style=invis]; O_carboxyl2 -- O_carboxyl2_pos [style=invis]; O_ethoxy -- O_ethoxy_pos [style=invis]; C_ethyl1 -- C_ethyl1_pos [style=invis]; C_ethyl2 -- C_ethyl2_pos [style=invis]; Cl_chloro -- Cl_chloro_pos [style=invis]; N_amino -- N_amino_pos [style=invis]; }

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data
IonFormulaCalculated m/z
[M+H]⁺ [C₉H₁₁ClNO₃]⁺216.0422
[M-H]⁻ [C₉H₉ClNO₃]⁻214.0277
[M+Na]⁺ [C₉H₁₀ClNO₃Na]⁺238.0241
Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer is expected to proceed through several predictable pathways, primarily involving the loss of small neutral molecules from the molecular ion. The carboxylic acid and ethoxy groups are key sites for initial fragmentation.

In positive ion mode (ESI+), the molecular ion [M+H]⁺ would likely undergo the following fragmentations:

  • Loss of H₂O: A common fragmentation for carboxylic acids.

  • Loss of C₂H₄ (ethene): From the ethoxy group, leading to a hydroxyl group on the ring.

  • Loss of CO₂: Decarboxylation of the carboxylic acid group.

MS_Fragmentation_Pathway M [M+H]⁺ m/z = 216.04 F1 [M+H - H₂O]⁺ m/z = 198.03 M->F1 - H₂O F2 [M+H - C₂H₄]⁺ m/z = 188.01 M->F2 - C₂H₄ F3 [F2 - CO]⁺ m/z = 160.02 F2->F3 - CO

Figure 2: Predicted major fragmentation pathway in positive ion MS/MS.

Experimental Protocol: High-Resolution Mass Spectrometry

Objective: To determine the accurate mass of the molecular ion and characterize the fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive and Negative Modes):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra over a mass range of m/z 50-500 in both positive and negative ion modes.

    • Perform tandem MS (MS/MS) experiments by selecting the precursor ions ([M+H]⁺ and [M-H]⁻) in the quadrupole and subjecting them to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Data Analysis: Process the acquired data to determine the accurate mass and elemental composition of the precursor and major fragment ions. Propose fragmentation pathways based on the observed neutral losses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3000-2850MediumC-H stretch (aliphatic - ethoxy group)
1700-1670StrongC=O stretch (carboxylic acid)
1620-1580MediumN-H bend (amine), C=C stretch (aromatic)
1250-1200StrongC-O stretch (aryl ether)
800-700StrongC-Cl stretch

The broadness of the 3400-3200 cm⁻¹ band is due to hydrogen bonding from both the carboxylic acid and amino groups. The presence of the ethoxy group will be confirmed by the aliphatic C-H stretching vibrations.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the homogenous powder to a pellet-pressing die.

    • Apply pressure (approximately 8-10 tons) with a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the various substituents on the aromatic ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0-13.0broad singlet1H-COOH
~7.5singlet1HAr-H
~6.5singlet1HAr-H
~4.5-5.5broad singlet2H-NH₂
~4.1quartet2H-OCH₂CH₃
~1.4triplet3H-OCH₂CH₃

The two aromatic protons are expected to appear as singlets due to the substitution pattern. The broadness of the -COOH and -NH₂ signals is due to hydrogen bonding and exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~168C=O (carboxylic acid)
~155Ar-C-O
~148Ar-C-N
~130Ar-C-Cl
~120Ar-C-H
~115Ar-C-COOH
~110Ar-C-H
~65-OCH₂CH₃
~15-OCH₂CH₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the deuterated solvent peaks.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

    • For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E G Fourier Transform D->G E->G F 2D NMR (Optional) F->G H Phasing & Baseline Correction G->H I Peak Picking & Integration H->I J Structural Elucidation I->J

Figure 3: General workflow for NMR analysis.

Conclusion

References

Crystal Structure of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional characteristics of 4-Amino-5-chloro-2-ethoxybenzoic acid. While a definitive crystal structure for this specific ethoxy compound is not publicly available, this document presents a comprehensive overview based on the crystallographic data of its closely related analogue, 4-Amino-5-chloro-2-methoxybenzoic acid. The structural similarity between the methoxy and ethoxy groups allows for valuable insights into the probable solid-state conformation and intermolecular interactions of the title compound. This guide also details a proposed synthesis protocol, outlines its known pharmacodynamics as a 5-HT4 receptor agonist, and presents relevant signaling pathways and experimental workflows.

Introduction

This compound is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmacology. It has been identified as a 5-HT4 receptor agonist, making it a candidate for the development of novel therapeutic agents, particularly in the realm of antidepressants. The precise arrangement of its constituent atoms in the solid state, governed by its crystal structure, is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Understanding this structure is paramount for formulation development and for elucidating structure-activity relationships.

Due to the absence of published crystallographic data for this compound, this guide utilizes the experimentally determined crystal structure of 4-Amino-5-chloro-2-methoxybenzoic acid as a proxy. The substitution of a methoxy group for an ethoxy group is a minor modification that is not expected to fundamentally alter the primary packing motifs and hydrogen bonding networks.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₃
Molecular Weight215.63 g/mol
Melting Point167 °C
AppearanceWhite to Almost white powder to crystalTCI Chemicals
Purity>98.0% (HPLC)TCI Chemicals

Crystallographic Analysis of 4-Amino-5-chloro-2-methoxybenzoic Acid

The crystal structure of the methoxy analogue provides a robust model for understanding the solid-state conformation of this compound. The data reveals a monoclinic crystal system, which is common for small organic molecules.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters for 4-Amino-5-chloro-2-methoxybenzoic acid.[1]

ParameterValue
Empirical FormulaC₈H₈ClNO₃
Formula Weight201.61
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)8.228(3)
b (Å)15.219(5)
c (Å)6.816(2)
α (°)90
β (°)94.68(3)
γ (°)90
Volume (ų)851.1(5)
Z4

Data obtained from the technical guide for 4-Amino-5-chloro-2-methoxybenzoic acid.[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the established synthesis of its methoxy analogue.[2] The proposed method involves the ethoxylation of a suitable precursor, followed by chlorination and hydrolysis.

Step 1: Ethoxylation of p-Aminosalicylic Acid

  • Dissolve p-aminosalicylic acid and potassium hydroxide in a suitable solvent such as acetone.

  • Cool the mixture to approximately 20-30°C.

  • Gradually add diethyl sulfate dropwise to the stirred solution.

  • Allow the reaction to proceed to completion.

  • Isolate the resulting 4-amino-2-ethoxybenzoic acid intermediate.

Step 2: Chlorination

  • Dissolve the 4-amino-2-ethoxybenzoic acid intermediate in a suitable solvent.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), in a 1:1 molar ratio.

  • Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours.

  • Precipitate the product by pouring the reaction mixture into ice water.

  • Filter and dry the solid to obtain this compound methyl ester.

Step 3: Hydrolysis

  • Suspend the methyl ester in a mixture of methanol and water.

  • Add potassium hydroxide and reflux the mixture for 2-3 hours.

  • After cooling, acidify the solution with hydrochloric acid to a pH of approximately 5 to precipitate the final product.

  • Filter, wash with water, and dry the solid to yield this compound.

Mandatory Visualizations

Proposed Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis start p-Aminosalicylic Acid step1 Ethoxylation (Diethyl Sulfate, KOH) start->step1 intermediate1 4-Amino-2-ethoxybenzoic Acid step1->intermediate1 step2 Chlorination (NCS) intermediate1->step2 intermediate2 4-Amino-5-chloro-2-ethoxybenzoic Acid Methyl Ester step2->intermediate2 step3 Hydrolysis (KOH, HCl) intermediate2->step3 product This compound step3->product hplc HPLC (Purity Assessment) product->hplc nmr NMR Spectroscopy (Structural Confirmation) product->nmr ms Mass Spectrometry (Molecular Weight Verification) product->ms xrd X-ray Diffraction (Crystal Structure Determination) product->xrd

Caption: Proposed workflow for the synthesis and analysis of this compound.

5-HT4 Receptor Signaling Pathway

This compound acts as an agonist at the 5-hydroxytryptamine 4 (5-HT4) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.

G ligand 4-Amino-5-chloro- 2-ethoxybenzoic Acid receptor 5-HT4 Receptor ligand->receptor binds g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates cellular_response Cellular Response (e.g., Neuronal Excitability) pka->cellular_response modulates gene_expression Gene Expression (e.g., BDNF) creb->gene_expression promotes gene_expression->cellular_response

Caption: Simplified 5-HT4 receptor signaling pathway initiated by agonist binding.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, the available data for its methoxy analogue provides a strong foundation for understanding its likely solid-state properties. The structural insights, combined with the proposed synthetic route and an understanding of its mechanism of action at the 5-HT4 receptor, offer a comprehensive knowledge base for researchers and professionals in the field of drug development. Further crystallographic studies on the title compound are warranted to confirm the structural predictions and to provide a more detailed understanding of its structure-property relationships.

References

Navigating the Solubility Landscape of 4-Amino-5-chloro-2-ethoxybenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Geared towards researchers, scientists, and professionals in drug development, this document outlines the methodologies for solubility determination and presents a framework for understanding its behavior in various organic solvents.

Quantitative Solubility Profile

A comprehensive literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate the understanding of how such data would be presented, the following table illustrates a hypothetical solubility profile. This data is for illustrative purposes only and should not be considered experimentally verified.

Organic SolventTemperature (°C)Solubility (g/L)Method
Methanol25Hypothetical Value: 15.2Equilibrium Shake-Flask
Ethanol25Hypothetical Value: 10.8Equilibrium Shake-Flask
Acetone25Hypothetical Value: 25.5Equilibrium Shake-Flask
Ethyl Acetate25Hypothetical Value: 5.1Equilibrium Shake-Flask
Dichloromethane25Hypothetical Value: 2.3Equilibrium Shake-Flask
Acetonitrile25Hypothetical Value: 18.9Equilibrium Shake-Flask
Dimethyl Sulfoxide (DMSO)25Hypothetical Value: > 100Equilibrium Shake-Flask
N,N-Dimethylformamide (DMF)25Hypothetical Value: > 100Equilibrium Shake-Flask

Note: The solubility of acidic and basic compounds can be significantly influenced by the pH of the solution. For ionizable compounds like this compound, solubility in aqueous solutions will be pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This method ensures that a true equilibrium is reached between the undissolved solid and the solvent.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in units such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add to known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Equilibrium Solubility Determination Workflow

This comprehensive approach to determining and presenting the solubility of this compound provides a solid foundation for its application in pharmaceutical research and development. While specific experimental data is currently unavailable in the public domain, the methodologies outlined here offer a clear path for its determination.

Navigating the Bioactive Landscape of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative biological data and specific experimental protocols for 4-Amino-5-chloro-2-ethoxybenzoic acid are limited. This guide presents available information on the target compound and leverages data from its close structural analog, 4-amino-5-chloro-2-methoxybenzoic acid, to provide a comprehensive overview of its potential biological activities and the methodologies for their assessment. All data pertaining to the methoxy analog should be interpreted with the consideration of the structural difference (ethoxy vs. methoxy group).

Introduction

This compound is a substituted aromatic carboxylic acid with emerging interest in the pharmaceutical sector. Preliminary investigations suggest its potential as an antidepressant targeting the serotonin 5-HT4 receptor, with its metabolites also exhibiting inhibitory effects on phosphodiesterase (PDE) activity.[1] This dual activity profile makes it an intriguing candidate for further research and development. This technical guide consolidates the available biological data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.

Core Biological Activities

The primary reported biological activities of this compound and its derivatives revolve around two key molecular targets:

  • Serotonin 5-HT4 Receptor: This compound is reported to be in development as an antidepressant that targets the 5-HT4 receptor.[1] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This pathway is implicated in various physiological processes, including gastrointestinal motility and cognitive function. Derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have been extensively studied as both agonists and antagonists of the 5-HT4 receptor.[2][3]

  • Phosphodiesterase (PDE) Inhibition: The bioactive metabolite of this compound has been identified as a potent inhibitor of phosphodiesterase activity.[1] PDEs are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP, thereby regulating a wide range of cellular processes. Inhibition of PDEs leads to an increase in the intracellular concentrations of these second messengers.

Quantitative Biological Data

Due to the limited direct data on this compound, the following tables summarize the quantitative biological activity data for derivatives of its methoxy analog, 4-amino-5-chloro-2-methoxybenzoic acid, at the 5-HT4 receptor. This data is provided to illustrate the potential potency and pharmacological profile of this class of compounds.

Table 1: 5-HT4 Receptor Binding Affinity of 4-amino-5-chloro-2-methoxybenzoic Acid Derivatives

Compound IDStructureKᵢ (nM)Assay SystemReference
7a (ML 10302) 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate1.07 ± 0.5[³H]GR 113808 binding in rat striatum[2][3]
7k 2-(4-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate1.0 ± 0.3[³H]GR 113808 binding in rat striatum[2][3]
7g 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate0.26 ± 0.06[³H]GR 113808 binding in rat striatum[2][3]

Table 2: Functional Activity of 4-amino-5-chloro-2-methoxybenzoic Acid Derivatives at the 5-HT4 Receptor

Compound IDActivity ProfilepA₂ ValueBioassay SystemReference
7g Antagonist8.6Inhibition of 5-HT-induced relaxation in rat esophagus muscle[2][3]
7a, 7k Partial Agonist-Electrically-stimulated guinea pig ileum myenteric plexus[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 5-HT4 Agonist (e.g., 4-Amino-5-chloro- 2-ethoxybenzoic acid) Agonist->5HT4R Binds to Antagonist 5-HT4 Antagonist Antagonist->5HT4R Blocks Gs->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Modulation of Ion Channels) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: 5-HT4 Receptor Signaling Pathway

G cluster_workflow Experimental Workflow: 5-HT4 Receptor Binding Assay Start Start Prepare_Membranes Prepare Cell Membranes (Expressing 5-HT4R) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand ([³H]GR113808) and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End

Figure 2: 5-HT4 Receptor Binding Assay Workflow

G cluster_workflow Experimental Workflow: Phosphodiesterase Inhibition Assay Start Start Prepare_Reaction Prepare Reaction Mixture (PDE Enzyme, cAMP/cGMP) Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., Metabolite of This compound) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Measure_Product Measure Product Formation (e.g., AMP/GMP) Terminate_Reaction->Measure_Product Analyze Data Analysis (Calculate IC50) Measure_Product->Analyze End End Analyze->End

Figure 3: Phosphodiesterase Inhibition Assay Workflow

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key assays used to characterize the biological activity of compounds like this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT4 receptor.

Materials:

  • Cell membranes from a cell line overexpressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]GR113808 (a high-affinity 5-HT4 antagonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 10 µM GR113808).

  • Test compound (this compound or its derivatives) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations or buffer for total binding or non-specific binding control.

    • [³H]GR113808 at a concentration close to its K_d value (typically ~0.2 nM).

    • Cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Phosphodiesterase (PDE) Activity Assay (Colorimetric)

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a specific PDE isozyme.

Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE4D).

  • Substrate: cAMP or cGMP.

  • 5'-Nucleotidase.

  • Phosphate detection reagent (e.g., Malachite Green-based).

  • Test compound (e.g., a metabolite of this compound) at various concentrations.

  • Assay buffer: e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.

  • 96-well microplate and a plate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • Test compound at various concentrations or buffer for control.

    • PDE enzyme.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the cAMP or cGMP substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

  • Stop Reaction & Second Enzymatic Step: Add 5'-nucleotidase to the wells. This enzyme will convert the AMP or GMP produced by the PDE into adenosine or guanosine and inorganic phosphate. Incubate for a further 10 minutes.

  • Color Development: Add the phosphate detection reagent to each well. This will react with the inorganic phosphate to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis: Construct a dose-response curve by plotting the percentage of PDE inhibition versus the logarithm of the test compound concentration. Determine the IC₅₀ value from this curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, with potential applications in the treatment of depression and other disorders related to 5-HT4 receptor and phosphodiesterase signaling. While direct and detailed biological data for this specific compound remains to be fully elucidated in the public domain, the information available for its close structural analogs provides a strong rationale for its continued investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to further explore the biological activity and therapeutic potential of this and related molecules. As research progresses, a clearer picture of the precise pharmacological profile of this compound will undoubtedly emerge, paving the way for its potential clinical application.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-5-chloro-2-alkoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the mechanism of action of derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid . While the user query specified the ethoxy analogue, a comprehensive search of the scientific literature revealed a significant lack of in-depth mechanistic data, quantitative pharmacological values, and detailed experimental protocols for this specific compound. In contrast, the closely related methoxy analogue is well-characterized in publicly available research. The information presented herein is therefore based on the robust data available for the methoxy derivative, which is considered a representative compound for understanding the pharmacological activity of this class of molecules.

Core Mechanism of Action

Derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid are a class of compounds that primarily exert their pharmacological effects by acting as ligands for the 5-hydroxytryptamine type 4 (5-HT4) receptor . Depending on the specific structural modifications of the parent molecule, these derivatives can act as potent and selective agonists, partial agonists, or antagonists of this receptor.

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade is involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.

One notable derivative, 4-Amino-5-chloro-2-ethoxybenzoic acid, is reportedly under development as an antidepressant, targeting the 5-HT4 receptor.[1] Furthermore, its bioactive metabolite, 4-(4′ hydroxybutyl)phenol, has been identified as a potent inhibitor of phosphodiesterase (PDE) activity.[1] PDE inhibition would lead to an accumulation of intracellular cAMP, thereby potentiating the effects of 5-HT4 receptor activation.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of several ester derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid for the 5-HT4 receptor. These compounds were evaluated for their ability to displace the radioligand [3H]GR113808 from 5-HT4 receptors in rat striatum homogenates.

Compound IDStructureReceptor Affinity (Ki, nM)Antagonist Potency (pA2)Agonist/Antagonist Profile
7a (ML 10302) 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate1.07 ± 0.5-Partial Agonist
7k 2-(4-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate1.0 ± 0.3-Partial Agonist
7g 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate0.26 ± 0.068.6Antagonist

Data sourced from "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors".[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of 4-Amino-5-chloro-2-methoxybenzoic acid derivatives.

5-HT4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT4 receptor.

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.

    • The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

    • The resulting pellet is resuspended in the same volume of buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.

    • The suspension is centrifuged again under the same conditions, and the final pellet is resuspended in binding buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of approximately 0.5 mg/mL.

  • Assay Procedure:

    • The assay is performed in a final volume of 1 mL in polypropylene tubes.

    • Each tube contains:

      • 800 µL of the membrane preparation.

      • 100 µL of the radioligand, [3H]GR113808 (at a final concentration of 0.1 nM).

      • 100 µL of either buffer, the test compound at various concentrations, or a saturating concentration of a known 5-HT4 ligand (e.g., 10 µM serotonin) to determine non-specific binding.

    • The tubes are incubated at 25°C for 60 minutes.

    • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.1% polyethyleneimine.

    • The filters are washed three times with 4 mL of ice-cold buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The inhibition constants (Ki) for the test compounds are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Agonist/Antagonist Assays in Isolated Tissues

These ex vivo assays assess the functional activity of the compounds on 5-HT4 receptors in physiologically relevant tissues.

  • Guinea Pig Ileum Preparation (Agonist Activity):

    • Male Dunkin-Hartley guinea pigs are euthanized.

    • A segment of the ileum is removed and placed in Krebs solution.

    • The longitudinal muscle with the myenteric plexus attached is prepared and mounted in a 10 mL organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

    • The preparation is placed under a tension of 1 g and allowed to equilibrate for 60 minutes.

    • The tissue is stimulated electrically with platinum electrodes (0.5 ms pulses, 0.1 Hz).

    • Test compounds are added cumulatively to the organ bath, and the resulting contractions are recorded isometrically.

    • Agonist potencies (EC50) and maximal responses are determined.

  • Rat Esophagus Preparation (Antagonist Activity):

    • Male Wistar rats are euthanized.

    • The esophagus is removed and the tunica muscularis mucosae is isolated.

    • The tissue is mounted in a 10 mL organ bath containing Krebs solution at 37°C, gassed with 95% O2 and 5% CO2, and placed under a tension of 0.5 g.

    • The tissue is pre-contracted with carbachol (3 µM).

    • Once the contraction is stable, a cumulative concentration-response curve to serotonin is established to induce relaxation.

    • To determine antagonist potency, the tissue is incubated with the test compound for 30 minutes before establishing a second serotonin concentration-response curve.

    • The pA2 value, a measure of antagonist potency, is calculated from the shift in the serotonin concentration-response curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_0 5-HT4 Receptor Signaling Pathway ligand 4-Amino-5-chloro-2- methoxybenzoic acid derivative (Agonist) receptor 5-HT4 Receptor ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) pka->response Phosphorylates targets, leading to

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow prep 1. Prepare Rat Striatum Membrane Homogenate incubate 2. Incubate Membranes with [3H]GR113808 and Test Compound prep->incubate filter 3. Rapid Filtration to Separate Bound and Free Radioligand incubate->filter count 4. Quantify Radioactivity on Filters filter->count analyze 5. Calculate Ki from IC50 using Cheng-Prusoff Equation count->analyze

Caption: Radioligand Binding Assay Experimental Workflow.

G cluster_2 Logical Relationship of Pharmacological Profiles parent 4-Amino-5-chloro-2-methoxybenzoic acid esterification Esterification with Substituted Piperidineethanols parent->esterification agonist Partial Agonist (e.g., ML 10302) esterification->agonist Monosubstituted piperidine ring antagonist Antagonist (e.g., Compound 7g) esterification->antagonist Disubstituted piperidine ring

References

An In-depth Technical Guide on 4-Amino-5-chloro-2-ethoxybenzoic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloro-2-ethoxybenzoic acid, a substituted benzoic acid derivative, holds a significant position in medicinal chemistry, primarily as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. While not a therapeutic agent in itself, its history is intrinsically linked to the development of important drugs, most notably the gastroprokinetic agent Mosapride. This document outlines the pivotal role of this compound in drug discovery, presents detailed experimental protocols for its synthesis, and includes visualizations of relevant chemical pathways and workflows to aid researchers in their understanding and application of this versatile chemical building block.

Discovery and Historical Context

The discovery of this compound is not marked by a singular, isolated event but is rather embedded in the broader history of the development of benzamide derivatives as therapeutic agents. Its emergence is most prominently documented in the early 1990s through the research and development of Mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.

The seminal work in this area was published by Kato et al. in the Journal of Medicinal Chemistry in 1991.[1] This paper, focused on the synthesis and structure-activity relationships of a series of novel benzamides as potent gastrokinetic agents, detailed the first significant synthesis of this compound as a crucial precursor. The development of this intermediate was a critical step in the creation of Mosapride, which demonstrated potent gastric emptying activity.[1]

Subsequent patents and research articles have further solidified the role of this compound as a key intermediate in the synthesis of Mosapride and other related compounds. While the compound itself does not possess significant biological activity, its structural contribution to the final drug molecules is essential for their therapeutic effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 108282-38-8TCI Chemicals
Molecular Formula C₉H₁₀ClNO₃TCI Chemicals
Molecular Weight 215.63 g/mol TCI Chemicals
Melting Point 167 °CBiosynth
Appearance White to Almost white powder to crystalTCI Chemicals
Purity >98.0% (HPLC)TCI Chemicals

Synthesis and Experimental Protocols

The most well-documented synthetic route to this compound starts from methyl 4-acetylamino-2-hydroxybenzoate. The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Synthesis of this compound A Methyl 4-acetylamino-2-hydroxybenzoate B Methyl 4-acetylamino-2-ethoxybenzoate A->B Ethylation (Ethyl iodide, Base) C Methyl 4-acetylamino-5-chloro-2-ethoxybenzoate B->C Chlorination (N-Chlorosuccinimide) D This compound C->D Hydrolysis (Base, then Acid)

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Kato et al., 1991)

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Ethylation of Methyl 4-acetylamino-2-hydroxybenzoate

  • Reaction: Methyl 4-acetylamino-2-hydroxybenzoate is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base to form methyl 4-acetylamino-2-ethoxybenzoate.

  • Reagents and Conditions:

    • Methyl 4-acetylamino-2-hydroxybenzoate

    • Ethyl iodide

    • Base (e.g., Potassium carbonate)

    • Solvent (e.g., Acetone)

    • Reflux conditions

  • Work-up: The reaction mixture is filtered, and the solvent is evaporated. The residue is then purified, typically by recrystallization.

Step 2: Chlorination of Methyl 4-acetylamino-2-ethoxybenzoate

  • Reaction: The ethoxy derivative is chlorinated at the 5-position of the benzene ring using a chlorinating agent like N-chlorosuccinimide (NCS).

  • Reagents and Conditions:

    • Methyl 4-acetylamino-2-ethoxybenzoate

    • N-Chlorosuccinimide (NCS)

    • Solvent (e.g., Acetic acid)

    • Elevated temperature (e.g., 80-90 °C)

  • Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and washed.

Step 3: Hydrolysis of Methyl 4-acetylamino-5-chloro-2-ethoxybenzoate

  • Reaction: The final step involves the hydrolysis of both the ester and the acetylamino groups to yield the carboxylic acid and the free amine.

  • Reagents and Conditions:

    • Methyl 4-acetylamino-5-chloro-2-ethoxybenzoate

    • Aqueous base (e.g., Sodium hydroxide or Potassium hydroxide)

    • Reflux conditions

    • Acidification with a mineral acid (e.g., Hydrochloric acid) to precipitate the final product.

  • Work-up: After basic hydrolysis, the reaction mixture is cooled and acidified. The precipitated this compound is collected by filtration, washed with water, and dried.

Role in Drug Development and Signaling Pathways

As previously mentioned, this compound is a critical building block for the synthesis of Mosapride. Mosapride exerts its therapeutic effect by acting as a selective agonist at the serotonin 5-HT4 receptor.

The general signaling pathway initiated by 5-HT4 receptor activation is illustrated below.

G cluster_0 5-HT4 Receptor Signaling Cascade Mosapride Mosapride Receptor 5-HT4 Receptor Mosapride->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes production of PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Acetylcholine Release & Enhanced Gastrointestinal Motility PKA->Cellular_Response Leads to

Figure 2: Simplified 5-HT4 receptor signaling pathway activated by Mosapride.

The activation of the 5-HT4 receptor by Mosapride leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to an increase in acetylcholine release from enteric neurons. This enhanced cholinergic activity results in increased smooth muscle contraction and promotes gastrointestinal motility.

Conclusion

This compound, while not a therapeutic agent itself, is a cornerstone intermediate in the synthesis of important pharmaceuticals, most notably Mosapride. Its discovery and development are intrinsically tied to the quest for effective treatments for gastrointestinal motility disorders. The synthetic pathways established for this compound are robust and have been well-documented in scientific literature and patents. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and chemical properties of this key intermediate is invaluable for the design and development of new therapeutic agents that build upon this important chemical scaffold.

References

Theoretical Analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document, therefore, serves a dual purpose: to summarize the existing knowledge on 4-Amino-5-chloro-2-ethoxybenzoic acid and to present a standardized, in-depth computational workflow that researchers can employ to perform a thorough theoretical characterization of this molecule.

Summary of Available Data

This compound is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of approximately 215.63 g/mol .[1][2][3] It is described as a white, solid substance with a melting point around 167-169°C.[1][3] The compound is primarily utilized in the preparation of selective 5-HT4 receptor agonists, indicating its significance in medicinal chemistry and drug discovery.[4] It is a derivative of benzoic acid and is structurally related to 4-Amino-5-chloro-2-methoxybenzoic acid, a compound that has been studied more extensively in the context of its potent agonistic and antagonistic activities at 5-HT4 receptors.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC9H10ClNO3[1][2]
Molecular Weight215.63 g/mol [1][3]
CAS Number108282-38-8[1][2]
Melting Point167-169 °C[1][3]
Physical StateSolid[3]
ColorWhite[3]
ApplicationPreparation of selective 5-HT4 receptor agonists[4]

Proposed Computational Research Workflow

Given the lack of published theoretical data, the following section outlines a comprehensive computational methodology using Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound. This workflow is designed to provide the foundational data necessary for further molecular modeling and drug design efforts.

Computational Details

A suggested theoretical approach would involve DFT calculations as implemented in a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for molecules of this type, providing a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations.[7] For a more detailed analysis of electronic properties, time-dependent DFT (TD-DFT) would be employed.[7]

G Computational Chemistry Workflow for this compound mol_build Build Initial 3D Structure geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Verify Minimum Energy prep_ligand Prepare Optimized Ligand geom_opt->prep_ligand homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) Map freq_calc->mep nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo ir_raman Simulate IR and Raman Spectra freq_calc->ir_raman uv_vis Simulate UV-Vis Spectrum (TD-DFT) freq_calc->uv_vis docking Perform Molecular Docking prep_ligand->docking prep_receptor Prepare Receptor Structure (e.g., 5-HT4) prep_receptor->docking analyze_interactions Analyze Binding Interactions docking->analyze_interactions

Caption: A generalized workflow for the theoretical study of this compound.

Key Theoretical Analyses

A comprehensive theoretical study would encompass the following analyses, which are crucial for understanding the molecule's reactivity, stability, and potential biological activity.

  • Optimized Molecular Geometry: This analysis determines the most stable 3D conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding its shape and steric properties.

  • Vibrational Analysis: The calculation of vibrational frequencies serves two purposes. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Secondly, the predicted infrared (IR) and Raman spectra can be compared with experimental data to validate the computational model.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting non-covalent interactions, which are critical in biological systems.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and the nature of chemical bonds within the molecule.

The logical progression of these analyses is depicted in the following diagram.

G Logical Flow of Theoretical Analyses start Molecular Structure geom_opt Geometry Optimization start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis Confirmation of Energy Minimum electronic_props Electronic Property Calculations geom_opt->electronic_props spectral Spectroscopic Signatures (IR/Raman) freq_analysis->spectral stability Chemical Stability (HOMO-LUMO gap) electronic_props->stability reactivity Chemical Reactivity (MEP, FMOs) electronic_props->reactivity bonding Bonding and Interactions (NBO) electronic_props->bonding

Caption: The logical progression of a theoretical chemical analysis.

Conclusion

While there is a current gap in the scientific literature regarding in-depth theoretical studies of this compound, the computational methodologies outlined in this guide provide a clear and robust framework for future research. The data generated from such studies would be invaluable for a deeper understanding of its molecular properties and for the rational design of novel therapeutics targeting, for example, the 5-HT4 receptor. It is recommended that researchers interested in this molecule undertake such a computational investigation to build upon the existing experimental knowledge.

References

An In-depth Technical Guide on the Safety and Handling of 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for an official Safety Data Sheet (SDS). Always consult the manufacturer-provided SDS and your institution's specific safety protocols before handling this chemical.

Chemical Identification and Physical Properties

4-Amino-5-chloro-2-ethoxybenzoic acid is a chemical compound used in research and development.[1] Key identification and physical data are summarized below.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 108282-38-8[1][2][3]
Molecular Formula C9H10ClNO3[1][3]
Molecular Weight 215.63 g/mol [1][3]
Physical State Solid[1]
Melting Point 165-170°C[1]
Flash Point 139°C[1]
Purity 98% (HPLC)[1]

Hazard Identification and Toxicology

While one safety data sheet indicates that the compound is not classifiable under GHS (Globally Harmonized System), it is crucial to handle it with care due to potential hazards.[1] Another source suggests it may cause skin, eye, and respiratory irritation.

Potential Health Effects:

  • Eye Contact: May cause redness, pain, or severe eye damage.[1] Inflammation of the eye is characterized by redness, watering, and itching.[1]

  • Skin Contact: Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[1]

  • Inhalation: Inhalation may irritate the lungs and respiratory system.[1]

  • Ingestion: Overexposure could result in serious illness or death.[1]

Toxicological Data:

  • Acute Toxicity: Data on acute toxicity (oral, dermal, inhalation) is not available.[1][4][5]

  • Ecotoxicity: Information regarding ecotoxicity, persistence, and degradability is not available.[1][5]

First-Aid Measures

In case of exposure, immediate action is critical. Always have the safety data sheet available to show to a physician.[1]

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek medical aid.[1]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes and seek immediate medical aid.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[1]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are essential to minimize exposure risks. This compound is for research and development use only and should be handled by or under the direct supervision of a technically qualified individual.[1]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing fumes and minimize dust generation.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1][6]

  • Keep away from ignition sources.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage Conditions:

  • Store in a tightly-closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances like strong oxidizing agents.[1]

  • For long-term storage, maintain a cool, dry place.[1]

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow cluster_area Laboratory Work Area cluster_ppe Required Personal Protective Equipment node_fumehood Chemical Fume Hood node_gloves Chemical-Resistant Gloves node_goggles Safety Goggles/Face Shield node_labcoat Laboratory Coat node_respirator NIOSH-Certified Respirator (as needed) node_researcher Researcher node_task Handling 4-Amino-5-chloro- 2-ethoxybenzoic acid node_researcher->node_task node_task->node_fumehood Must be performed in node_task->node_gloves Requires node_task->node_goggles Requires node_task->node_labcoat Requires node_task->node_respirator Requires

Caption: Essential PPE for handling this compound.

Accidental Release and Disposal

Spill Containment and Cleanup:

  • Prevent further leakage if it is safe to do so.[1]

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Use an inert material to absorb or sweep up the spilled substance.[1]

  • Place the material into a suitable container for disposal.[1]

  • Consult local regulations for proper disposal procedures.[1]

Waste Disposal: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[1]

  • Conditions to Avoid: Avoid dust generation.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Carbon oxides, hydrogen chloride, and nitrogen oxides.[1]

Experimental Applications and Protocols

This compound has been utilized in the synthesis of various chemical conjugates for research purposes, including isatin-benzoic acid conjugates with potential anticancer activity and isatin-pomalidomide hybrids evaluated for cytotoxicity.[7][8][9]

Generalized Protocol for Use in Synthesis: The following is a generalized workflow for using this compound as a reagent in a chemical synthesis, based on its role in the synthesis of isatin-benzoic acid conjugates.[7]

Synthesis_Workflow start Start dissolve 1. Dissolve 4-Amino-5-chloro- 2-ethoxybenzoic acid in appropriate solvent start->dissolve cool 2. Cool reaction mixture (e.g., 0-5°C) dissolve->cool add_reagent 3. Add other reactants (e.g., Isatin solution) dropwise cool->add_reagent react 4. Maintain reaction conditions (temperature, time) add_reagent->react workup 5. Isolate and purify the final product react->workup end End workup->end

Caption: Generalized workflow for a synthesis reaction involving the title compound.

Methodology Example (from literature): In one synthetic procedure, this compound (0.1 moles) was dissolved, and the temperature was maintained at 0-5°C for one hour before being raised to room temperature.[7] This solution was then added dropwise to a solution of isatin.[7] This highlights the compound's use as a building block in organic synthesis. Researchers should consult specific literature for detailed experimental conditions relevant to their work.

References

Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Technical Guide to Commercially Available Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in the pharmaceutical industry. The document outlines commercially available starting materials, provides detailed analogous experimental protocols, and presents logical synthetic pathways. All quantitative data is summarized for straightforward comparison, and key workflows are visualized to facilitate comprehension.

Commercially Available Starting Materials

The synthesis of this compound can be approached from several commercially available precursors. The selection of the starting material will influence the synthetic strategy, number of steps, and overall yield. The following tables summarize the key starting materials and reagents, their chemical properties, and representative suppliers.

Table 1: Primary Starting Materials

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Suppliers
4-Amino-2-ethoxybenzoic acid61484-98-8C₉H₁₁NO₃181.19Sigma-Aldrich, TCI Chemicals
2-Ethoxy-4-nitrobenzoic acid2486-66-0C₉H₉NO₅211.17Biosynth, Alfa Chemistry
4-Aminosalicylic acid65-49-6C₇H₇NO₃153.14Sigma-Aldrich, Thermo Fisher Scientific

Table 2: Key Reagents

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Suppliers
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Sigma-Aldrich, TCI Chemicals
Diethyl Sulfate64-67-5C₄H₁₀O₄S154.18Sigma-Aldrich, IndiaMART

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes are proposed based on analogous syntheses of similar compounds, particularly the closely related 4-amino-5-chloro-2-methoxybenzoic acid. The following protocols are adapted from established procedures and provide a foundation for the synthesis of the target molecule.

Route 1: From 4-Amino-2-ethoxybenzoic acid

This route involves the direct chlorination of the commercially available 4-Amino-2-ethoxybenzoic acid.

Experimental Protocol: Chlorination of 4-Amino-2-ethoxybenzoic acid

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-Amino-2-ethoxybenzoic acid (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the solution while maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Table 3: Projected Quantitative Data for Route 1

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Projected Yield (%)
Chlorination4-Amino-2-ethoxybenzoic acidN-ChlorosuccinimideDMF20-252-485-95
Route 2: From 2-Ethoxy-4-nitrobenzoic acid

This three-step route begins with the reduction of the nitro group, followed by chlorination of the resulting amine.

Experimental Protocol: Synthesis from 2-Ethoxy-4-nitrobenzoic acid

Step 1: Reduction of 2-Ethoxy-4-nitrobenzoic acid

  • Reaction Setup: To a solution of 2-Ethoxy-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol, add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a metal/acid system like tin(II) chloride in hydrochloric acid can be used.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: After completion, filter off the catalyst (if using Pd/C). If a metal/acid system is used, neutralize the reaction mixture and extract the product with an organic solvent.

  • Isolation: Remove the solvent under reduced pressure to obtain crude 4-amino-2-ethoxybenzoic acid.

Step 2: Chlorination of 4-Amino-2-ethoxybenzoic acid

  • Follow the chlorination protocol described in Route 1.

Table 4: Projected Quantitative Data for Route 2

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Projected Yield (%)
Reduction2-Ethoxy-4-nitrobenzoic acidH₂, Pd/C or SnCl₂/HClEthanol or Methanol25-504-890-98
Chlorination4-Amino-2-ethoxybenzoic acidN-ChlorosuccinimideDMF20-252-485-95
Analogous Route 3: From 4-Aminosalicylic acid

This route is based on the patented synthesis of the methoxy analog and involves ethoxylation, chlorination, and ester hydrolysis.[1]

Experimental Protocol: Synthesis from 4-Aminosalicylic acid (Analogous)

Step 1: Ethoxylation and Esterification

  • Reaction Setup: In a suitable solvent like acetone, react 4-Aminosalicylic acid (1 equivalent) with a base such as potassium hydroxide.

  • Ethylation: Add diethyl sulfate (2.2 equivalents) dropwise and reflux the mixture. This step will ethylate the hydroxyl group and esterify the carboxylic acid.

  • Isolation: After reaction completion, extract the ethyl 4-amino-2-ethoxybenzoate with an organic solvent and purify.

Step 2: Chlorination

  • Reaction Setup: Dissolve the ethyl 4-amino-2-ethoxybenzoate (1 equivalent) in DMF.

  • Chlorination: Add NCS (1 equivalent) and heat the mixture (e.g., to 70°C).

  • Work-up: Pour the reaction mixture into ice water to precipitate the product, ethyl 4-amino-5-chloro-2-ethoxybenzoate.

Step 3: Hydrolysis

  • Reaction Setup: Reflux the chlorinated ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like methanol/water.

  • Acidification: After hydrolysis, cool the reaction mixture and acidify with an acid (e.g., hydrochloric acid) to precipitate the final product.

  • Purification: Filter, wash, and dry the this compound.

Table 5: Quantitative Data from Analogous Methoxy Synthesis[1]

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Methylation/Esterificationp-Aminosalicylic acidDimethyl sulfate, KOHAcetoneReflux5-6Not specified
ChlorinationMethyl 4-amino-2-methoxybenzoateN-ChlorosuccinimideDMF70387.5
HydrolysisMethyl 4-amino-5-chloro-2-methoxybenzoateKOHMethanol/WaterReflux>291.4

Visualization of Synthetic Pathways

The logical relationships between the starting materials and the synthetic steps are illustrated in the following diagrams.

G A 4-Amino-2-ethoxybenzoic acid B This compound A->B  Chlorination (NCS)   G A 2-Ethoxy-4-nitrobenzoic acid B 4-Amino-2-ethoxybenzoic acid A->B  Reduction   C This compound B->C  Chlorination (NCS)   G A 4-Aminosalicylic acid B Ethyl 4-amino-2-ethoxybenzoate A->B  Ethoxylation & Esterification   C Ethyl 4-amino-5-chloro-2-ethoxybenzoate B->C  Chlorination (NCS)   D This compound C->D  Hydrolysis  

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond a Simple Intermediate, a Scaffold for Innovation

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures—foundations upon which a multitude of therapeutic agents can be built. 4-Amino-5-chloro-2-ethoxybenzoic acid, a seemingly unassuming substituted benzoic acid, represents one such scaffold. While it is well-documented as a key intermediate in the synthesis of the gastroprokinetic agent Mosapride, its true potential extends far beyond this singular application.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted research applications of this compound, moving from its established role to the frontiers of novel therapeutic discovery.

This document will delve into the chemical properties that make this molecule a versatile building block, its pivotal role in the development of 5-HT4 receptor agonists, and, crucially, explore the untapped potential for creating novel derivatives targeting a spectrum of diseases. We will dissect the synthetic pathways, provide detailed experimental protocols for biological evaluation, and present a forward-looking perspective on how this scaffold can be leveraged in modern drug discovery paradigms such as bioisosteric replacement and scaffold hopping.

Core Physicochemical and Structural Attributes

The utility of this compound in medicinal chemistry is rooted in its distinct structural features. The molecule possesses a trifunctionalized benzene ring, offering multiple points for chemical modification.

PropertyValueReference
CAS Number 108282-38-8[3]
Molecular Formula C9H10ClNO3[3]
Molecular Weight 215.63 g/mol [3]
Melting Point 167 °C[3]
Appearance White to almost white powder/crystal

The primary amino group serves as a handle for amide bond formation, a cornerstone of many drug scaffolds. The carboxylic acid moiety allows for esterification or further amide coupling. The electron-donating ethoxy group and the electron-withdrawing chloro substituent modulate the electronic properties of the aromatic ring, influencing its reactivity and potential interactions with biological targets. The ethoxy group, in particular, offers a subtle yet significant variation from its more commonly studied methoxy analog, 4-amino-5-chloro-2-methoxybenzoic acid, potentially altering pharmacokinetic properties such as metabolic stability and cell permeability.[4]

Established Application: A Cornerstone in Prokinetic Agent Synthesis

The most prominent application of this compound is as a crucial building block in the synthesis of Mosapride, a selective 5-HT4 receptor agonist used to treat gastrointestinal motility disorders.[1]

The Role of 5-HT4 Receptors in Gastrointestinal Motility

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that regulates a wide array of physiological processes, including gastrointestinal motility. The 5-HT4 receptor, a G-protein coupled receptor, is widely expressed in the gastrointestinal tract. Its activation stimulates the release of acetylcholine, a neurotransmitter that promotes the contraction of smooth muscle in the gut wall, thereby enhancing peristalsis and accelerating gastric emptying.

Mosapride: A Selective 5-HT4 Receptor Agonist

Mosapride leverages this mechanism to improve symptoms of functional dyspepsia, gastroesophageal reflux disease (GERD), and other conditions characterized by delayed gastric emptying.[5][6][7][8] Its selectivity for the 5-HT4 receptor is a key advantage, minimizing the off-target effects that plagued earlier prokinetic agents.

Synthetic Pathway to Mosapride

The synthesis of Mosapride from this compound typically involves the formation of an amide bond with a suitably substituted morpholine derivative. While various specific routes exist, a general and illustrative pathway is outlined below.

Synthesis_of_Mosapride A 4-Amino-5-chloro- 2-ethoxybenzoic acid C Acyl Chloride / Activated Ester A->C Activation B Activating Agent (e.g., SOCl2, CDI) E Mosapride C->E Amide Coupling D 2-Aminomethyl-4- (4-fluorobenzyl)morpholine D->E

A generalized synthetic scheme for Mosapride.

Experimental Protocols: From Synthesis to Biological Evaluation

A critical aspect of exploring the potential of this compound is the ability to synthesize derivatives and assess their biological activity. The following protocols provide a starting point for researchers.

Synthesis of Mosapride from this compound

This protocol is a representative example of the amide coupling reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or 1,1'-Carbonyldiimidazole (CDI)

  • 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Mosapride.

5-HT4 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the 5-HT4 receptor.[7][9]

Materials:

  • Membrane preparations from cells expressing the human 5-HT4 receptor.

  • [3H]-GR113808 (radioligand).

  • Test compound (e.g., a derivative of this compound).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT4 receptor ligand like serotonin).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation:

    • Initiate the binding reaction by adding [3H]-GR113808 to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the Ki (inhibition constant).

In Vitro Evaluation of Gastroprokinetic Activity

The Trendelenburg method using isolated guinea pig ileum is a classic in vitro assay to assess the prokinetic effects of a compound.[10][11]

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution.

  • Organ bath with a force-displacement transducer.

  • Data acquisition system.

  • Test compound.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the ileum.

    • Mount the ileum segment in an organ bath containing oxygenated Krebs-Henseleit solution at 37 °C.

  • Equilibration:

    • Allow the tissue to equilibrate under a constant resting tension until regular spontaneous contractions are observed.

  • Drug Administration:

    • Add the test compound to the organ bath at increasing concentrations.

    • Record the changes in the frequency and amplitude of the ileal contractions.

  • Data Analysis:

    • Quantify the contractile response at each concentration and construct a dose-response curve to determine the EC50 (half-maximal effective concentration).

Future Horizons: Expanding the Therapeutic Landscape

The true potential of this compound lies in its application as a scaffold for the discovery of novel therapeutics beyond the realm of gastrointestinal disorders. The principles of bioisosteric replacement and scaffold hopping provide a rational framework for this exploration.

Bioisosteric Replacement: The Ethoxy Advantage

The ethoxy group in the title compound is a bioisostere of the more commonly encountered methoxy group.[4] While seemingly a minor change, the replacement of a methyl with an ethyl group can have profound effects on a molecule's properties:

  • Metabolic Stability: The ethoxy group may be less susceptible to O-demethylation by cytochrome P450 enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Lipophilicity: The slightly increased lipophilicity of the ethoxy group can influence membrane permeability and target engagement.

  • Conformational Effects: The larger ethoxy group may induce subtle conformational changes that could lead to altered receptor binding affinity or selectivity.

Researchers can systematically replace the methoxy group with an ethoxy group in known bioactive benzamides to explore potential improvements in their therapeutic index.

Bioisosteric_Replacement A Bioactive Benzamide with Methoxy Group C Novel Bioactive Benzamide with Ethoxy Group A->C Bioisosteric Replacement B 4-Amino-5-chloro- 2-ethoxybenzoic acid Scaffold B->C Incorporation

Bioisosteric replacement strategy.
Scaffold Hopping and Combinatorial Chemistry

The this compound core can serve as a starting point for scaffold hopping, where the central ring system is modified while retaining key pharmacophoric features.[12] This can lead to the discovery of entirely new classes of compounds with novel biological activities.

Furthermore, the reactive handles on the molecule make it an ideal building block for combinatorial chemistry.[13] By reacting the amino and carboxylic acid groups with a diverse set of building blocks, large libraries of novel compounds can be rapidly synthesized and screened against a wide range of biological targets, including:

  • Kinase Inhibitors: The benzamide scaffold is present in several approved kinase inhibitors.

  • Antiviral Agents: Novel benzamide derivatives have shown promise as inhibitors of viral replication.[14]

  • Anticancer Agents: The structural motifs within this compound are found in compounds with antiproliferative activity.

Conclusion: A Call to Exploration

This compound is more than just a precursor to Mosapride. It is a versatile and promising scaffold with the potential to unlock new therapeutic avenues. Its favorable chemical properties, coupled with the strategic application of modern drug discovery principles like bioisosteric replacement and combinatorial chemistry, position it as a valuable tool in the armamentarium of medicinal chemists. This guide has provided a comprehensive overview of its current applications and a roadmap for future research. The exploration of the full potential of this remarkable molecule has only just begun, and it is a journey that promises to yield exciting new discoveries in the years to come.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method effectively separates the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development rationale, a complete protocol, and validation considerations in line with regulatory expectations.

Introduction: The Analytical Imperative

This compound is a critical building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. A reliable analytical method is therefore essential to quantify the main component and to detect and quantify any impurities that may arise during synthesis or degradation. This application note addresses this need by providing a detailed, field-proven HPLC protocol.

The method has been developed based on the physicochemical properties of the analyte and its potential impurities, with a focus on achieving a balance between resolution, analysis time, and robustness. The stability-indicating nature of the method is established through a forced degradation study, ensuring that any degradation products formed under stress conditions are adequately separated from the main peak.

Analyte Profile and Method Development Rationale

A thorough understanding of the analyte's properties is the foundation of a robust HPLC method.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₃[1]
Molecular Weight215.63 g/mol [1][2]
AppearanceWhite to off-white solid[2]
Melting Point~167-169 °C[1][2]
pKa (estimated)~3-4 for the carboxylic acid, ~3-4 for the aromatic amine
UV λmax (estimated)~280-310 nm

The presence of both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group makes the retention of this compound pH-dependent. Based on the estimated pKa values, a mobile phase pH between 3 and 4 was chosen as a starting point to ensure the analyte is in a predominantly neutral or protonated state, leading to good retention on a reverse-phase column and symmetrical peak shapes.

The aromatic nature of the molecule suggests strong UV absorbance. Based on data for structurally similar compounds, a detection wavelength in the range of 280-310 nm is expected to provide good sensitivity. For this method, a wavelength of 290 nm was selected as a starting point, with the recommendation to confirm the optimal wavelength using a photodiode array (PDA) detector.

Potential Impurities and Degradation Pathways

A stability-indicating method must be able to separate the main analyte from any potential impurities and degradation products.

Process-Related Impurities

Based on a common synthesis route for the analogous methoxy compound, which starts from p-aminosalicylic acid and involves etherification and chlorination, the following potential process-related impurities for this compound are anticipated[3][4]:

  • Starting Material: 4-Aminosalicylic acid

  • Intermediates:

    • 4-Amino-2-ethoxybenzoic acid (incomplete chlorination)

    • 4-Amino-2-hydroxy-5-chlorobenzoic acid (incomplete etherification)

  • Isomeric Impurities: Positional isomers formed during chlorination.

  • Related Substances: 4-Amino-5-chloro-2-methoxybenzoic acid (if methanol is present).

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. The following stress conditions are recommended:

  • Acid Hydrolysis: Cleavage of the ether linkage.

  • Base Hydrolysis: Hydrolysis of the ether linkage.

  • Oxidative Degradation: Oxidation of the amino group.

  • Thermal Degradation: General decomposition.

  • Photolytic Degradation: Decomposition upon exposure to light.

A proposed workflow for the development and validation of this stability-indicating method is outlined below.

workflow cluster_dev Method Development cluster_val Method Validation A Analyte Characterization (pKa, λmax estimation) B Initial Method Scouting (Column, Mobile Phase) A->B Input C Method Optimization (pH, Organic Ratio) B->C Refinement D Forced Degradation Study C->D Optimized Method E Specificity & Peak Purity D->E Degradation Profile F Linearity, Accuracy, Precision E->F Validated Specificity G Robustness F->G Performance Data forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 N HCl, 60°C) HPLC HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1 N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, solid & solution) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance PeakPurity Peak Purity Assessment HPLC->PeakPurity

References

Application Notes and Protocols for the Study of 4-Amino-5-chloro-2-ethoxybenzoic Acid Derivatives as 5-HT4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine-4 (5-HT4) receptor, a Gs protein-coupled receptor, is a key therapeutic target for gastrointestinal motility disorders. Agonists of this receptor have shown clinical efficacy in conditions such as gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C). The chemical scaffold, 4-Amino-5-chloro-2-ethoxybenzoic acid, is a cornerstone in the development of potent 5-HT4 receptor agonists, most notably as the core structure of the prokinetic agent mosapride.

These application notes provide a comprehensive guide for researchers investigating novel compounds derived from the this compound scaffold for their 5-HT4 receptor agonist activity. This document outlines the primary signaling pathway, detailed protocols for essential in vitro assays, and a framework for interpreting the resulting data.

5-HT4 Receptor Signaling Pathway

Upon binding of an agonist, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade wherein the activated Gs protein stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, culminating in the physiological response.

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

Data Presentation: Comparative Analysis of Related Compounds

While direct quantitative data for this compound as a 5-HT4 agonist is not extensively available in the public domain, the following tables summarize the pharmacological data for its derivative, mosapride, and structurally related methoxy-analogues. This data provides a valuable benchmark for evaluating novel compounds based on the ethoxy scaffold.

Table 1: 5-HT4 Receptor Binding Affinities

CompoundPreparationRadioligandKi (nM)Reference
MosaprideGuinea Pig Ileum[3H]GR11380884.2[1]
MosaprideGuinea Pig Striatum[3H]GR113808113 (IC50)[2]
Methoxy-analogue 7aRat Striatum[3H]GR1138081.07 ± 0.5[3][4]
Methoxy-analogue 7kRat Striatum[3H]GR1138081.0 ± 0.3[3][4]

Table 2: Functional Activity of 5-HT4 Receptor Agonists

CompoundAssayEC50 (nM)Emax (% of 5-HT)Reference
MosaprideRat Esophagus Relaxation208Not Reported[2]
MosaprideGuinea Pig Ileum Contraction73Not Reported[2]
MosaprideGuinea Pig Distal Colon Contraction3029Not Reported[2]
Methoxy-analogue 7a,kGuinea Pig Ileum/Rat EsophagusPotent as 5-HT60-80%[3][4]

Experimental Protocols

To characterize the 5-HT4 receptor agonist properties of novel derivatives of this compound, two fundamental in vitro assays are recommended: a radioligand binding assay to determine the affinity of the compound for the receptor, and a cAMP accumulation assay to measure its functional efficacy.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesize Novel Derivatives of This compound BindingAssay Radioligand Binding Assay Synthesis->BindingAssay FunctionalAssay cAMP Accumulation Assay Synthesis->FunctionalAssay Ki Determine Binding Affinity (Ki) BindingAssay->Ki EC50_Emax Determine Potency (EC50) and Efficacy (Emax) FunctionalAssay->EC50_Emax Profile Establish Pharmacological Profile Ki->Profile EC50_Emax->Profile

Caption: Workflow for Characterizing Novel 5-HT4 Agonists.
Protocol 1: Radioligand Binding Assay for 5-HT4 Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT4 receptor.

Materials and Reagents:

  • Test Compound: Novel derivative of this compound.

  • Radioligand: [3H]GR113808 (a high-affinity 5-HT4 antagonist).[5]

  • Receptor Source: Membrane preparations from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) or tissue homogenates rich in 5-HT4 receptors (e.g., guinea pig striatum).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT4 ligand (e.g., 10 µM Serotonin or unlabeled GR113808).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellet or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate for each concentration of the test compound:

      • Total Binding: Membrane preparation, [3H]GR113808, and assay buffer.

      • Non-specific Binding: Membrane preparation, [3H]GR113808, and non-specific binding control.

      • Test Compound Binding: Membrane preparation, [3H]GR113808, and the test compound at various concentrations.

    • The final concentration of [3H]GR113808 should be close to its Kd value (approximately 0.1-0.3 nM).[5]

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, thereby determining its potency (EC50) and efficacy (Emax) as a 5-HT4 receptor agonist.

Materials and Reagents:

  • Test Compound: Novel derivative of this compound.

  • Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Reference Agonist: Serotonin (5-HT) or another known 5-HT4 agonist.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-5HT4 cells in a T75 flask until they reach 80-90% confluency.

    • The day before the assay, harvest the cells and seed them into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the reference agonist (Serotonin) in DMSO.

    • On the day of the assay, perform serial dilutions of the compounds in stimulation buffer to create a concentration-response curve. The final DMSO concentration in the wells should be kept below 0.5%.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the stimulation buffer (containing the PDE inhibitor) to each well and incubate for 15-30 minutes at room temperature.

    • Add the serially diluted test compound or reference agonist to the respective wells. Include a control group with only stimulation buffer to determine the basal cAMP level.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and cAMP Detection:

    • Following the stimulation period, lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Follow the manufacturer's protocol for the specific cAMP detection kit to measure the amount of cAMP produced in each well. This typically involves adding detection reagents and measuring a fluorescent or luminescent signal.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the assay kit.

    • Convert the raw signal from each well into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).

    • The efficacy of the test compound can be expressed as a percentage of the maximal response produced by the reference agonist, Serotonin.

By following these protocols, researchers can effectively characterize the pharmacological profile of novel derivatives of this compound and determine their potential as therapeutic 5-HT4 receptor agonists.

References

Application Notes and Protocols: 4-Amino-5-chloro-2-ethoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-5-chloro-2-ethoxybenzoic acid and its analogs in medicinal chemistry, with a focus on its role as a scaffold for the development of potent and selective ligands for serotonin receptors. Detailed protocols for the synthesis of key intermediates and the biological evaluation of derived compounds are also presented.

Introduction

This compound is a substituted aromatic carboxylic acid that has emerged as a critical building block in the synthesis of pharmacologically active compounds. Its structural features, including the amino, chloro, and ethoxy groups, provide a versatile platform for chemical modification, enabling the fine-tuning of biological activity. This scaffold is particularly prominent in the development of ligands targeting the 5-HT4 serotonin receptor, which are of significant interest for the treatment of gastrointestinal motility disorders and cognitive impairments. One of the most notable drugs synthesized from this scaffold is Mosapride, a gastroprokinetic agent.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of 5-HT4 receptor agonists. The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including neurotransmitter release, smooth muscle contraction, and synaptic plasticity.

Derivatives of this compound have been extensively explored for their potential as:

  • Gastroprokinetic Agents: By activating 5-HT4 receptors in the gastrointestinal tract, these compounds can enhance acetylcholine release from enteric neurons, thereby stimulating gut motility. This makes them valuable for treating conditions like gastroparesis, gastroesophageal reflux disease (GERD), and functional dyspepsia.

  • Cognitive Enhancers: 5-HT4 receptors are also expressed in brain regions associated with learning and memory, such as the hippocampus. Agonists of this receptor have shown promise in preclinical models of cognitive disorders, including Alzheimer's disease, by promoting the processing of the amyloid precursor protein (APP) through the non-amyloidogenic pathway.

  • Antidepressants: There is growing evidence suggesting a role for 5-HT4 receptor agonists in the treatment of depression.[1]

The methoxy analog, 4-amino-5-chloro-2-methoxybenzoic acid, also serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[2]

Quantitative Data of Selected Derivatives

The following table summarizes the in vitro activity of selected derivatives of 4-Amino-5-chloro-2-alkoxybenzoic acids at the 5-HT4 receptor.

Compound IDR GroupReceptor Binding Affinity (Ki, nM)Functional Activity (pA2)Reference
7a (ML 10302) Methoxy1.07 ± 0.5-[3][4]
7g Methoxy0.26 ± 0.068.6 (Antagonist)[3][4]
7k Methoxy1.0 ± 0.3-[3][4]
Mosapride EthoxyPotent Agonist-[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a general four-step synthesis starting from p-aminosalicylic acid.

Step 1: Acetylation of p-Aminosalicylic Acid

  • To a reaction flask, add p-aminosalicylic acid (or its sodium or potassium salt), water, and acetic anhydride.

  • Heat the mixture with stirring (e.g., at 50-60°C) for 2-4 hours.

  • After the reaction, adjust the pH to the acidic range to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain N-acetyl-4-aminosalicylic acid.

Step 2: Di-ethylation

  • In a suitable solvent such as DMF, dissolve the N-acetyl-4-aminosalicylic acid.

  • Add a base (e.g., potassium carbonate) and an ethylating agent (e.g., diethyl sulfate or ethyl bromide).

  • Heat the reaction mixture (e.g., at 120°C) for several hours.

Step 3: Chlorination

  • After cooling the reaction mixture from the previous step, add a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Heat the mixture (e.g., at 70°C) for 2 hours.

  • Pour the reaction mixture into water to precipitate the chlorinated intermediate.

  • Filter, wash, and dry the solid.

Step 4: Hydrolysis

  • Suspend the chlorinated intermediate in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reflux the mixture to hydrolyze both the ester and the amide bonds.

  • After cooling, acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

  • Filter the product, wash with water, and dry.

5-HT4 Receptor Binding Assay

This protocol is based on the use of the radiolabeled 5-HT4 receptor antagonist, [3H]-GR113808.

Materials:

  • Guinea pig striatum or hippocampus tissue homogenates

  • [3H]-GR113808 (radioligand)

  • Test compounds (derivatives of this compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold incubation buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare tissue homogenates from guinea pig striatum or hippocampus.

  • In reaction tubes, add the tissue homogenate, [3H]-GR113808 (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of a known 5-HT4 ligand (e.g., 10 µM serotonin) to a set of tubes.

  • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compounds, which can then be converted to Ki values using the Cheng-Prusoff equation.

Guinea Pig Ileum Functional Assay for 5-HT4 Receptor Agonist/Antagonist Activity

This ex vivo assay measures the effect of compounds on the contractility of guinea pig ileum, a tissue rich in 5-HT4 receptors.

Materials:

  • Guinea pig ileum segment

  • Tyrode's solution (physiological salt solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C

  • Organ bath with an isometric force transducer

  • Data acquisition system

  • Test compounds

  • Serotonin (5-HT) as a reference agonist

Procedure:

  • Humanely euthanize a guinea pig and dissect a segment of the ileum.

  • Suspend the ileum segment in an organ bath containing pre-warmed and aerated Tyrode's solution under a resting tension (e.g., 1 g).

  • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

  • For agonist testing:

    • Add cumulative concentrations of the test compound to the organ bath and record the contractile responses.

    • Construct a concentration-response curve to determine the EC50 and maximum effect (Emax).

  • For antagonist testing:

    • Pre-incubate the tissue with the test compound for a specific period (e.g., 20-30 minutes).

    • Perform a cumulative concentration-response curve for serotonin in the presence of the test compound.

    • A rightward shift in the serotonin concentration-response curve indicates competitive antagonism.

    • Calculate the pA2 value to quantify the antagonist potency.

Visualizations

5-HT4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT4_Agonist 5-HT4 Agonist (e.g., Mosapride) 5HT4R 5-HT4 Receptor 5HT4_Agonist->5HT4R Binds to G_protein Gs Protein 5HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Motility, Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental Workflow for Drug Discovery

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo and Preclinical Studies Start Starting Material (p-Aminosalicylic Acid) Intermediate 4-Amino-5-chloro- 2-ethoxybenzoic acid Start->Intermediate Multi-step synthesis Derivatives Library of Derivatives Intermediate->Derivatives Derivatization Binding 5-HT4 Receptor Binding Assay Derivatives->Binding Screening Functional Guinea Pig Ileum Functional Assay Binding->Functional Active compounds PK Pharmacokinetics (ADME) Functional->PK Lead compounds Efficacy In Vivo Efficacy Models (e.g., Gastric Emptying) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead Lead Candidate Tox->Lead

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from 4-Amino-5-chloro-2-ethoxybenzoic acid. The primary focus is on the synthesis of Mosapride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist used as a gastroprokinetic agent.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules.[1] Its structure, featuring amino, chloro, and ethoxy groups on a benzoic acid core, makes it a versatile starting material for the creation of complex pharmaceutical intermediates. A prominent application of this compound is in the synthesis of Mosapride, which enhances gastrointestinal motility by stimulating 5-HT4 receptors.[2] This document outlines the synthetic routes to Mosapride and its intermediates, providing detailed protocols and quantitative data to aid in research and development.

Synthesis of Mosapride from this compound

The synthesis of Mosapride from this compound is a multi-step process that can be achieved through various related routes. A common strategy involves the amidation of this compound with a suitable morpholine derivative. An alternative, and often preferred, approach involves the protection of the amino group of the benzoic acid derivative before amidation to prevent the formation of oxidative degradation impurities, followed by deprotection.[2]

A novel synthetic route involves the direct condensation of an ester of a protected form of this compound with the morpholine side chain, followed by deprotection and salt formation.[2] This method has been reported to yield high-purity Mosapride citrate.[2]

Key Intermediates and Reagents:
  • This compound

  • 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

  • N-chlorosuccinimide (NCS)

  • Acetic anhydride

  • Bromoethane

  • Citric acid

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of Mosapride and its intermediates.

Table 1: Synthesis of 2-Ethoxy-4-acetamido-5-chlorobenzoic Acid Ethyl Ester

StepStarting MaterialReagentsProductYield (%)Reference
Acetylationp-Aminosalicylic acid sodium saltAcetic anhydridep-Acetamidosalicylic acid81.5[3]
Ethylationp-Acetamidosalicylic acidBromoethane2-Ethoxy-4-acetamidobenzoic acid ethyl esterNot specified[2]
Chlorination2-Ethoxy-4-acetamidobenzoic acid ethyl esterN-chlorosuccinimide (NCS)2-Ethoxy-4-acetamido-5-chlorobenzoic acid ethyl esterNot specified[2]
Overall Yield p-Aminosalicylic acid sodium salt 2-Ethoxy-4-acetamido-5-chlorobenzoic acid ethyl ester 71.7 [2]

Table 2: Synthesis of Mosapride Citrate

StepStarting MaterialReagentsProductYield (%)Reference
Reduction of Nitro Group4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamideIron powder, Ammonium chloride4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide96.5[4]
Salt Formation4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamideCitric acidMosapride Citrate89.0[4]
Condensation, Deprotection, and Salt Formation (Improved Route)2-Ethoxy-4-acetamido-5-chlorobenzoic acid ethyl ester2-Aminomethyl-4-(4-fluorobenzyl)morpholine, Citric acidMosapride Citrate58.9 (overall from sodium para-aminosalicylate)[2]

Experimental Protocols

Protocol 1: Synthesis of p-Acetamidosalicylic acid

This protocol is adapted from a patented synthesis method.[3]

Materials:

  • p-Aminosalicylic acid sodium salt (0.3 mol)

  • Water (260 mL)

  • Acetic anhydride (0.3 mol)

  • Reaction flask

Procedure:

  • To a reaction flask, add p-aminosalicylic acid sodium salt, water, and acetic anhydride.

  • Stir and heat the mixture to 50°C.

  • Maintain the reaction at 50°C for 2 hours.

  • After the reaction is complete, adjust the pH to be acidic.

  • Filter the precipitate and wash it with water.

  • Dry the solid to obtain p-acetamidosalicylic acid.

  • Expected yield: approximately 81.5%.[3]

Protocol 2: Synthesis of Mosapride from a Nitro Intermediate

This protocol is based on a patented synthesis route.[4]

Materials:

  • 4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide (0.14 mol)

  • Iron powder (0.49 mol)

  • Ammonium chloride (0.21 mol)

  • Ethanol (480 mL)

  • Water (120 mL)

  • Ethyl acetate

  • N-heptane

Procedure:

  • In a reaction vessel at room temperature, combine 4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide, iron powder, and ammonium chloride in ethanol and water.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After cooling, filter the reaction mixture.

  • Evaporate the majority of the ethanol from the filtrate.

  • Add ethyl acetate (600 mL) and water (600 mL) for washing.

  • Evaporate the ethyl acetate to obtain the crude product.

  • Recrystallize the crude product from an ethyl acetate/N-heptane mixture to yield a light yellow solid.

  • Expected yield: approximately 96.5%.[4]

Protocol 3: Formation of Mosapride Citrate Salt

This protocol follows the salt formation step from a patented synthesis.[4]

Materials:

  • 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide (0.10 mol)

  • Ethanol (400 mL)

  • Citric acid (0.11 mol)

  • Water (200 mL)

Procedure:

  • At room temperature, add 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide to ethanol.

  • Prepare an aqueous solution of citric acid by dissolving it in water.

  • Add the citric acid solution dropwise to the ethanol mixture.

  • Stir the resulting precipitate at room temperature for 2 hours.

  • Filter the mixture to obtain an off-white solid of Mosapride citrate.

  • Expected yield: approximately 89.0%.[4]

Visualizations

Signaling Pathway of 5-HT4 Receptor Agonists

The therapeutic effects of Mosapride are mediated through its agonistic activity at the 5-HT4 receptor, which is a Gs-protein coupled receptor.[5][6][7] Activation of this receptor initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various cellular functions, including neurotransmitter release.[8]

5-HT4_Receptor_Signaling_Pathway Mosapride Mosapride (5-HT4 Agonist) HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to and activates G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Increased Acetylcholine Release PKA->Neurotransmitter_Release Promotes GI_Motility Enhanced Gastrointestinal Motility Neurotransmitter_Release->GI_Motility Leads to

Caption: 5-HT4 Receptor Signaling Pathway for Mosapride.

Experimental Workflow for Mosapride Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of Mosapride, starting from the protected intermediate 2-ethoxy-4-acetamido-5-chlorobenzoic acid ethyl ester.

Mosapride_Synthesis_Workflow Start Start: 2-Ethoxy-4-acetamido-5-chlorobenzoic acid ethyl ester Condensation Condensation with 2-Aminomethyl-4-(4-fluorobenzyl)morpholine Start->Condensation Intermediate Protected Mosapride Intermediate Condensation->Intermediate Deprotection Deprotection and Salt Formation (with Citric Acid) Intermediate->Deprotection Crude_Product Crude Mosapride Citrate Deprotection->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Final Product: High-Purity Mosapride Citrate Purification->Final_Product Analysis Analysis (HPLC, NMR, MS) Final_Product->Analysis

Caption: General Experimental Workflow for Mosapride Synthesis.

References

Experimental protocol for the purification of 4-Amino-5-chloro-2-ethoxybenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the purification of 4-Amino-5-chloro-2-ethoxybenzoic acid using the recrystallization technique. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the successful execution of the purification protocol.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₃[1]
Molecular Weight 215.63 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 167-169 °C[1]
Purity (Typical) >98.0% (HPLC)[3]

Impurity Profile

Potential impurities in commercially available or synthesized this compound can originate from the synthetic route or degradation. Common impurities may include unreacted starting materials, isomers (e.g., other positional isomers of the amino, chloro, and ethoxy groups), and by-products from the synthesis process.[4] Recrystallization is an effective method for removing these types of impurities.

Experimental Protocol: Recrystallization

This protocol outlines the steps for the purification of this compound. A key aspect of successful recrystallization is the selection of an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.

Solvent Selection

Due to the lack of specific solubility data for this compound, a solvent screening is recommended to identify the optimal solvent or solvent system. Based on the solubility of structurally similar compounds like p-aminobenzoic acid and 4-amino-2-chlorobenzoic acid, the following solvents are suggested for initial screening.[5][6]

Solvent/Solvent SystemRationale
Methanol Often effective for polar aromatic compounds.[6]
Ethanol Similar to methanol, a good starting point for polar compounds.
Water p-Aminobenzoic acid is soluble in hot water.[5]
Ethanol/Water Mixture A binary solvent system can fine-tune the solubility.
Ethyl Acetate/Hexane Mixture A common system for compounds with intermediate polarity.
Toluene Mentioned as a recrystallization solvent for a related compound.[7]

Screening Procedure:

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into separate test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is a suitable choice.

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound A Dissolution: Dissolve crude compound in minimum amount of hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble impurities are present C Crystallization: Slowly cool the filtrate to induce crystal formation A->C If solution is clear B->C D Isolation: Collect crystals by vacuum filtration C->D E Washing: Rinse crystals with a small amount of cold solvent D->E F Drying: Dry the purified crystals under vacuum E->F G Characterization: Assess purity by melting point and/or HPLC F->G

Caption: Experimental workflow for the purification of this compound.

Detailed Methodology

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the selected solvent in small portions while gently heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

2. Hot Filtration (Optional):

  • If insoluble impurities are observed in the hot solution, perform a hot filtration.

  • Preheat a gravity filtration setup (funnel and receiving flask) with a small amount of the hot solvent to prevent premature crystallization.

  • Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities.

3. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

4. Isolation:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Ensure that the filter paper is properly seated and wetted with a small amount of the cold solvent before filtration.

5. Washing:

  • Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Transfer the purified crystals to a watch glass or drying dish.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

7. Characterization:

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (167-169 °C) is indicative of high purity.

  • Optionally, assess the purity by High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information. The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

References

Application Notes and Protocols for NMR Sample Preparation of 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of 4-Amino-5-chloro-2-ethoxybenzoic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these guidelines will help ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, purity assessment, and quantitative analysis.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is crucial for appropriate sample handling and preparation.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₃N/A
Molecular Weight 215.63 g/mol N/A
Physical State SolidN/A
Melting Point 167 - 169 °CN/A
CAS Number 108282-38-8N/A

Solvent Selection and Solubility

The choice of a suitable deuterated solvent is paramount for successful NMR analysis. The solvent must dissolve the analyte to a sufficient concentration without interfering with the signals of interest. For compounds of the 4-aminobenzoic acid class, deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent.[1] It is capable of dissolving both the acidic parent compound and its derivatives.[1]

Deuterated SolventCommon AbbreviationSuitabilityNotes
Dimethyl Sulfoxide-d₆DMSO-d₆Highly Recommended Excellent solubilizing power for a wide range of organic compounds, including acids and amines.[1]
Methanol-d₄CD₃ODPotentially SuitableMay be a good solvent, but the acidic proton of the carboxylic acid may exchange with the deuterium of the solvent.
Chloroform-dCDCl₃Less SuitableSolubility may be limited. Often used for less polar compounds.
Acetone-d₆(CD₃)₂COPotentially SuitableMay dissolve the compound, but DMSO-d₆ is generally a more robust choice for this class of compounds.
Water-d₂D₂ONot RecommendedSolubility is likely to be low for the free acid form. The use of a co-solvent or conversion to a salt would be necessary.

Recommendation: Begin with DMSO-d₆ as the solvent of choice for this compound.

Experimental Protocols

This section outlines the detailed methodology for preparing an NMR sample of this compound.

Materials and Equipment
  • This compound (ensure high purity, >95%)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • NMR tube caps

  • Vortex mixer

  • Pipettes and tips

  • Analytical balance

  • Spatula

  • Small vials

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing the NMR sample.

NMR_Sample_Preparation Workflow for NMR Sample Preparation cluster_preparation Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL DMSO-d₆) weigh->dissolve Transfer to vial vortex 3. Vortex to Ensure Complete Dissolution dissolve->vortex filter 4. Filter into NMR Tube vortex->filter cap 5. Cap the NMR Tube filter->cap label_tube 6. Label the Tube cap->label_tube acquire 7. Acquire NMR Data label_tube->acquire

Caption: A flowchart of the NMR sample preparation process.

Detailed Protocol
  • Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

    • For ¹H NMR: 5-10 mg is typically sufficient.

    • For ¹³C NMR: A higher concentration is required, typically 20-50 mg.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. This volume is optimal for most standard 5 mm NMR tubes.

  • Dissolve the Sample: Gently vortex the vial to ensure the complete dissolution of the solid. Visually inspect the solution to ensure no particulate matter remains. If necessary, gentle warming in a water bath may aid dissolution, but be cautious of potential degradation.

  • Filter the Sample: To remove any residual particulate matter that can adversely affect the magnetic field homogeneity and the quality of the NMR spectrum, filter the solution directly into a clean, dry 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of glass wool.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • NMR Data Acquisition: The sample is now ready for NMR data acquisition.

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for NMR sample preparation of this compound.

Parameter¹H NMR¹³C NMR
Analyte Mass 5 - 10 mg20 - 50 mg
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL
Recommended Solvent DMSO-d₆DMSO-d₆
Purity Requirement > 95%> 95%

Troubleshooting and Best Practices

  • Poor Resolution or Broad Peaks: This can be caused by undissolved particulate matter. Ensure the sample is fully dissolved and filtered. High sample concentration can also lead to increased viscosity and broader lines.

  • Impurity Peaks: Use high-purity solvents and clean glassware to avoid contamination.

  • Solvent Signals: Be aware of the residual proton and carbon signals of the deuterated solvent. For DMSO-d₆, the residual proton signal appears around 2.50 ppm and the carbon signal around 39.52 ppm.

  • Internal Standard: For quantitative NMR (qNMR), the addition of a known amount of an internal standard is necessary. The choice of standard will depend on the chemical shifts of the analyte. Benzoic acid itself is sometimes used as a qNMR standard.

  • Storage: If not analyzed immediately, store the capped NMR tube in a cool, dark place to minimize solvent evaporation and potential sample degradation.

References

Application Notes and Protocols: Derivatization of 4-Amino-5-chloro-2-ethoxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-ethoxybenzoic acid is a key chemical scaffold utilized in the development of pharmacologically active compounds. Its derivatization, particularly at the carboxylic acid group to form amides, has yielded potent gastroprokinetic agents that function primarily as serotonin 5-HT₄ receptor agonists.[1][2] This document provides detailed application notes and protocols for the synthesis and biological screening of derivatives of this compound, with a focus on their gastroprokinetic and potential anticancer activities.

Synthetic Derivatization

The primary route for the derivatization of this compound involves the formation of an amide bond with a variety of amine-containing moieties. This is typically achieved through activation of the carboxylic acid group followed by nucleophilic attack by the amine.

General Workflow for Synthesis

G cluster_synthesis Synthetic Workflow Start Start Activate_Acid Activate Carboxylic Acid (e.g., with SOCl2 or coupling agents) Start->Activate_Acid Amine_Coupling Amine Coupling Activate_Acid->Amine_Coupling Purification Purification (e.g., Recrystallization, Chromatography) Amine_Coupling->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization Final_Compound Final_Compound Characterization->Final_Compound G cluster_pathway 5-HT4 Receptor Signaling Pathway Agonist 5-HT4 Agonist (e.g., Mosapride derivative) Receptor 5-HT4 Receptor Agonist->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Acetylcholine release, smooth muscle contraction) PKA->Cellular_Response G cluster_screening Anticancer Screening Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with Derivatives Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity/Proliferation Assay (e.g., MTT, SRB) Compound_Treatment->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50_Determination->Mechanism_Studies Lead_Compound Lead_Compound Mechanism_Studies->Lead_Compound

References

Application Notes and Protocols for the Synthesis of Mosapride Utilizing 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mosapride, chemically known as 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide, is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist.[1][2] It enhances gastrointestinal motility and is used in the treatment of various digestive disorders, including chronic gastritis and functional dyspepsia.[1][3] A key step in the synthesis of mosapride involves the formation of an amide bond between 4-amino-5-chloro-2-ethoxybenzoic acid and 2-aminomethyl-4-(4-fluorobenzyl)morpholine. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals involved in the synthesis of mosapride, focusing on the utilization of this compound as a key intermediate.

Synthesis Overview

The synthesis of mosapride from this compound is a critical step that can be achieved through several synthetic routes. A common and effective method involves the acylation of 2-aminomethyl-4-(4-fluorobenzyl)-morpholine with an activated derivative of 4-amino-5-chloro-2-ethoxy-benzoic-acid.[4] The overall reaction is depicted below:

Mosapride_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation/Acylation A->C B 2-Aminomethyl-4-(4-fluorobenzyl)morpholine B->C D Mosapride Base C->D

Figure 1: General synthesis workflow for Mosapride.

Experimental Protocols

This section details the experimental procedures for the synthesis of mosapride, including the preparation of necessary intermediates and the final condensation step.

Protocol 1: Synthesis of Mosapride from a Protected Intermediate

This protocol involves the use of a protecting group for the amino functionality of the benzoic acid derivative, which is a common strategy to avoid side reactions.

Step 1: Preparation of a Protected this compound derivative (Example with Boc protecting group)

The synthesis of the protected benzoic acid can be achieved through a multi-step process starting from simpler materials, which involves protection, ethylation, and chlorination reactions.[4]

Step 2: Condensation with 2-aminomethyl-4-(4-fluorobenzyl)morpholine

  • Reaction: The protected this compound is reacted with 2-aminomethyl-4-(4-fluorobenzyl)morpholine in the presence of a condensing agent to form the amide bond.

  • Reagents and Solvents:

    • Protected this compound

    • 2-aminomethyl-4-(4-fluorobenzyl)morpholine

    • Condensing agent (e.g., DCC, EDCI, HATU)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Procedure:

    • Dissolve the protected benzoic acid derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the condensing agent to the solution and stir for a short period at room temperature.

    • Add 2-aminomethyl-4-(4-fluorobenzyl)morpholine to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours or until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off any solid by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and by-products.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude protected mosapride.

Step 3: Deprotection to Yield Mosapride

  • Reaction: The protecting group (e.g., Boc) is removed from the protected mosapride to yield the final product.

  • Reagents and Solvents:

    • Protected mosapride

    • Deprotecting agent (e.g., Trifluoroacetic acid (TFA) for Boc group, or hydrochloric acid in ethyl acetate)[4]

    • Solvent (e.g., Dichloromethane for TFA, or as specified for other agents)

  • Procedure:

    • Dissolve the protected mosapride in the appropriate solvent.

    • Add the deprotecting agent and stir the mixture at the recommended temperature. For instance, with 1.77 M hydrochloric acid in ethyl acetate, the mixture can be stirred at 50°C for 2 hours and then at 0°C for 2 hours.[4]

    • After completion of the reaction, the product may precipitate. If so, it can be collected by filtration.

    • The crude mosapride base can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/N-heptane).[1]

Protocol 2: Direct Acylation using an Activated Derivative

This protocol involves activating the carboxylic acid group of this compound before reacting it with the morpholine derivative.

Step 1: Activation of this compound

  • Reaction: The carboxylic acid is converted to a more reactive species, such as an acid chloride or an active ester.

  • Reagents and Solvents:

    • This compound

    • Activating agent (e.g., Thionyl chloride (SOCl2), Oxalyl chloride)

    • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Procedure:

    • Suspend this compound in the anhydrous solvent.

    • Add the activating agent dropwise at a controlled temperature (often at 0°C).

    • Stir the reaction mixture at room temperature or gentle heat until the conversion to the acid chloride is complete.

    • Remove the excess activating agent and solvent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.

Step 2: Amide Bond Formation

  • Reaction: The activated acid derivative is reacted with 2-aminomethyl-4-(4-fluorobenzyl)morpholine.

  • Reagents and Solvents:

    • Activated this compound derivative

    • 2-aminomethyl-4-(4-fluorobenzyl)morpholine

    • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) to neutralize the acid formed during the reaction.

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Procedure:

    • Dissolve 2-aminomethyl-4-(4-fluorobenzyl)morpholine and the base in the anhydrous solvent and cool the mixture in an ice bath.

    • Add a solution of the activated acid derivative in the same solvent dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction mixture as described in Protocol 1, Step 2 to isolate the crude mosapride.

    • Purify the product by recrystallization.

Quantitative Data

The following table summarizes representative yields and melting points reported in the literature for various steps in the synthesis of mosapride and its intermediates.

Step/CompoundStarting MaterialReagents/ConditionsYield (%)Melting Point (°C)Reference
Mosapride dihydrochlorideProtected mosapride1.77 M HCl in ethyl acetate, 50°C then 0°C94%144-155[4]
Mosapride baseMosapride dihydrochlorideDichloromethane, water, 4 M aq. NaOH100%-[4]
Mosapride citrate dihydrateMosapride base10% aqueous citric acid solution86%110-113[4]
4-(tert-butoxy-carbonyl-amino)-2-ethoxy-benzoate4-(tert-butoxy-carbonyl-amino)-2-hydroxy-benzoateK2CO3, DMF, ethyl-iodide, 60°C97%116-118[4]
4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamideZinc powder, acetic acid, reflux90.3%-[1]
4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamideIron powder, ammonium chloride, ethanol/water, reflux96.5%-[1]

Logical Relationships and Workflow Diagram

The synthesis of mosapride from a protected benzoic acid derivative can be visualized as a sequential process involving protection, condensation, and deprotection.

Mosapride_Detailed_Workflow A 4-Amino-2-hydroxybenzoic acid (Starting Material) B Protection of Amino Group (e.g., with Boc anhydride) A->B C Protected Benzoic Acid B->C D Ethylation of Hydroxyl Group (e.g., with Ethyl Iodide) C->D E Protected and Ethylated Intermediate D->E F Chlorination (e.g., with NCS) E->F G Protected this compound F->G H Condensation with 2-Aminomethyl-4-(4-fluorobenzyl)morpholine G->H I Protected Mosapride H->I J Deprotection (e.g., with HCl or TFA) I->J K Mosapride Base J->K L Salt Formation (Optional) (e.g., with Citric Acid) K->L M Mosapride Citrate L->M

Figure 2: Detailed workflow for Mosapride synthesis.

The synthesis of mosapride via the condensation of this compound or its derivatives with 2-aminomethyl-4-(4-fluorobenzyl)morpholine is a well-established and efficient method. The choice of a specific protocol, including the use of protecting groups and the selection of condensing agents, will depend on the desired scale of the synthesis, purity requirements, and available resources. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical synthesis. Careful optimization of reaction conditions is recommended to achieve high yields and purity of the final product.

References

Application Notes and Protocols for the Analytical Characterization of 4-Amino-5-chloro-2-ethoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Amino-5-chloro-2-ethoxybenzoic acid and its derivatives. The following protocols are based on established analytical methodologies for structurally similar compounds and serve as a detailed guide for identity, purity, and stability assessments.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and its derivatives, as well as for quantifying the active pharmaceutical ingredient (API) and any related impurities. A reversed-phase HPLC method is typically employed for this class of compounds.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample and to quantify any related substances.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 100 mL of the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Data

CompoundRetention Time (min)Area (%)
This compound ~ 15.2 > 99.0
Impurity 1 (e.g., starting material)~ 8.5< 0.1
Impurity 2 (e.g., hydrolysis product)~ 12.1< 0.1

Note: Retention times are estimates and will vary depending on the specific HPLC system and column used.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis

For more demanding applications, such as impurity profiling at trace levels or bioanalytical studies, UPLC-MS/MS offers superior sensitivity and selectivity.

Experimental Protocol: UPLC-MS/MS

Objective: To identify and quantify this compound and its metabolites or degradation products in complex matrices.

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mass spectrometer with an electrospray ionization (ESI) source

UPLC Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.5 min: 5-95% B; 3.5-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Range (Full Scan) m/z 50-500
Collision Energy (MS/MS) 10-40 eV (optimized for each compound)

Data Presentation: Predicted Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Major Fragment Ions (m/z)
This compound ESI +/- 216.05 214.03 199.02, 171.03, 143.03

Note: Fragment ions are predicted based on the structure and may include losses of H₂O, C₂H₄, and CO₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural characterization of this compound and its derivatives.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of a synthesized batch of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Add a small amount of TMS if an internal standard is required.

  • Vortex the tube to ensure complete dissolution.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Typical parameters for ¹H NMR include a 30° pulse angle and a 1-second relaxation delay.

  • For ¹³C NMR, a proton-decoupled sequence is typically used.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.6s1HAr-H
~ 6.4s1HAr-H
~ 5.5br s2H-NH₂
~ 4.1q2H-OCH₂CH₃
~ 1.4t3H-OCH₂CH₃

¹³C NMR:

Chemical Shift (ppm)Assignment
~ 166C=O
~ 155Ar-C-O
~ 148Ar-C-NH₂
~ 130Ar-CH
~ 112Ar-C-Cl
~ 105Ar-C
~ 98Ar-CH
~ 64-OCH₂CH₃
~ 14-OCH₂CH₃

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR-ATR

Objective: To obtain an infrared spectrum of this compound for identity confirmation.

Instrumentation and Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solid sample of this compound

Sample Preparation:

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3000-2850MediumC-H stretch (aliphatic)
~ 1680StrongC=O stretch (carboxylic acid)
~ 1600, 1500Medium-StrongC=C stretch (aromatic)
~ 1250StrongC-O stretch (ether and carboxylic acid)
~ 800MediumC-Cl stretch

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.

Experimental Protocol: DSC and TGA

Objective: To characterize the thermal properties of this compound.

Instrumentation and Materials:

  • DSC and TGA instruments

  • Aluminum or ceramic pans

  • Nitrogen gas for purging

Procedure:

  • Accurately weigh 2-5 mg of the sample into a tared pan.

  • Place the pan in the instrument and purge with nitrogen.

  • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.

  • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe decomposition.

Data Presentation: Thermal Analysis Data

TechniqueParameterObserved Value
DSC Melting Point (Onset) ~ 167 °C
TGA Decomposition Temperature (Onset) > 200 °C

Visualizations

General Analytical Workflow

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UPLC HPLC / UPLC-MS Filtration->HPLC_UPLC NMR NMR Spectroscopy Filtration->NMR FTIR FTIR Spectroscopy Filtration->FTIR Thermal Thermal Analysis Filtration->Thermal Purity Purity Assessment HPLC_UPLC->Purity Structure Structural Elucidation NMR->Structure Identity Identity Confirmation FTIR->Identity Properties Physicochemical Properties Thermal->Properties Report Final Report Purity->Report Structure->Report Identity->Report Properties->Report

Caption: General workflow for the analytical characterization of a new compound.

HPLC-MS System Configuration

Solvent_A Mobile Phase A Pump HPLC Pump Solvent_A->Pump Solvent_B Mobile Phase B Solvent_B->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column Autosampler->Column Mass_Spec Mass Spectrometer Column->Mass_Spec Detector Detector Mass_Spec->Detector Data_System Data System Detector->Data_System Parent [M+H]⁺ m/z 216.05 Frag1 Loss of H₂O m/z 198.04 Parent->Frag1 - H₂O Frag2 Loss of C₂H₄ m/z 188.02 Parent->Frag2 - C₂H₄ Frag3 Loss of CO m/z 160.02 Frag2->Frag3 - CO

Application Notes and Protocols: In Vitro Assays Involving 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential in vitro assays for the functional characterization of 4-Amino-5-chloro-2-ethoxybenzoic acid and its derivatives. Due to limited direct experimental data on this specific compound, the protocols and data presented are based on closely related analogs, particularly 4-Amino-5-chloro-2-methoxybenzoic acid and other substituted benzoic acid derivatives. These methodologies can be adapted to investigate the biological activity of this compound.

Overview and Potential Applications

This compound is a chemical compound with potential applications in drug discovery. Its structural analog, 4-Amino-5-chloro-2-methoxybenzoic acid, and its derivatives have been investigated for their activity as modulators of the 5-HT4 receptor, suggesting a potential role in developing treatments for conditions like depression.[1][2] Furthermore, related benzoic acid derivatives have been explored for their anticancer and anti-inflammatory properties, indicating a broader potential for pharmacological investigation.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro assays performed on derivatives of the closely related 4-Amino-5-chloro-2-methoxybenzoic acid. This data provides a benchmark for potential activities of this compound derivatives.

Table 1: 5-HT4 Receptor Binding Affinity of 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives [2]

CompoundKi (nM)
7a (ML 10302) 1.07 ± 0.5
7k 1.0 ± 0.3
7g 0.26 ± 0.06

Lower Ki values indicate higher binding affinity to the 5-HT4 receptor.

Table 2: Functional Antagonistic Activity of Compound 7g at the 5-HT4 Receptor [2]

AssayParameterValue
5-HT Induced Relaxation in Rat Esophagus pA28.6

The pA2 value represents the concentration of an antagonist required to shift the agonist dose-response curve by a factor of two.

Experimental Protocols

5-HT4 Receptor Binding Assay

This protocol is adapted from studies on 4-Amino-5-chloro-2-methoxybenzoic acid derivatives and is designed to determine the binding affinity of a test compound to the 5-HT4 receptor.[2]

Materials:

  • Test Compound (e.g., this compound)

  • [3H]GR113808 (Radioligand)

  • Rat striatum tissue homogenate (Source of 5-HT4 receptors)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a known 5-HT4 ligand like Serotonin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize rat striatum tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of tissue homogenate

    • 50 µL of [3H]GR113808 at a fixed concentration (typically near its Kd)

    • 50 µL of varying concentrations of the test compound or vehicle control.

    • For non-specific binding wells, add 50 µL of a high concentration of a competing ligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Myenteric Plexus Stimulation

This protocol, based on studies of related compounds, assesses the functional activity (agonist or antagonist) of the test compound at the 5-HT4 receptor by measuring its effect on electrically stimulated muscle contractions.[2]

Materials:

  • Test Compound

  • Guinea pig ileum segment

  • Tyrode's solution (physiological salt solution)

  • Organ bath with stimulating electrodes

  • Isotonic transducer

  • Data acquisition system

  • 5-HT (Serotonin) as a reference agonist

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Electrical Stimulation: Apply electrical field stimulation to elicit twitch contractions of the longitudinal muscle.

  • Agonist Activity:

    • Add cumulative concentrations of the test compound to the organ bath and record the effect on the electrically induced contractions.

    • A potentiation of contractions suggests agonist activity.

    • Compare the maximal response to that of a full agonist like 5-HT.

  • Antagonist Activity:

    • Incubate the tissue with a fixed concentration of the test compound for a set period.

    • Generate a cumulative concentration-response curve for 5-HT in the presence of the test compound.

    • A rightward shift in the 5-HT concentration-response curve indicates competitive antagonism.

  • Data Analysis: For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal effect (Emax). For antagonists, calculate the pA2 value.

Visualizations

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tissue Prepare Rat Striatum Homogenate incubation Incubate Homogenate, Radioligand & Compound prep_tissue->incubation prep_reagents Prepare Radioligand, Test Compound Dilutions prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki signaling_pathway_5ht4 ligand 4-Amino-5-chloro- 2-ethoxybenzoic acid (Agonist) receptor 5-HT4 Receptor ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

References

Application Note: Pilot Scale-Up Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-ethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the gastroprokinetic agent Mosapride citrate.[1] As drug development progresses from laboratory-scale synthesis to preclinical and clinical studies, the need for larger quantities of high-purity intermediates becomes critical. This application note provides a detailed protocol for the scale-up synthesis of this compound, suitable for pilot plant operations. The described synthetic route starts from the readily available and cost-effective raw material, p-aminosalicylic acid, and proceeds through a four-step process involving acetylation, diethylation, chlorination, and hydrolysis.[1] This document outlines the detailed methodology, presents quantitative data in a structured format, and includes safety considerations for handling the chemical reagents at a larger scale.

Synthetic Pathway Overview

The synthesis of this compound from p-aminosalicylic acid is a four-step process. The initial step is the protection of the amino group via acetylation using acetic anhydride. This is followed by a diethylation reaction where both the hydroxyl and carboxylic acid functionalities are ethylated. The subsequent step is a regioselective chlorination of the aromatic ring using N-chlorosuccinimide (NCS). The final step involves the hydrolysis of the ester and the protecting group to yield the desired product.

G cluster_0 cluster_1 A p-Aminosalicylic Acid B 4-Acetamidosalicylic acid A->B  Acetylation  (Acetic Anhydride) R1 Reagents & Solvents C Ethyl 2-ethoxy-4-acetamidobenzoate B->C  Diethylation  (Bromoethane) R2 Purification D Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate C->D  Chlorination  (NCS) R3 In-process Controls E This compound D->E  Hydrolysis  (NaOH) R4 Final Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-5-chloro-2-ethoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound with a good yield?

A common and effective route starts from p-aminosalicylic acid (PASA). The synthesis involves a four-step process: acetylation of the amino group, followed by ethylation of the hydroxyl group, chlorination of the aromatic ring, and finally hydrolysis of the acetyl group to yield the final product.[1] This method is advantageous due to the low cost and ready availability of the starting material, as well as its relatively mild reaction conditions.[1]

Q2: My overall yield is low. At which stages are losses most likely to occur?

Low overall yield can result from inefficiencies at several stages. Key areas to investigate are:

  • Incomplete Acetylation: Ensure the complete protection of the amino group in the first step. Unreacted p-aminosalicylic acid can lead to unwanted side products in subsequent steps.

  • Inefficient Ethylation: The ethylation of the hydroxyl group is a critical step. Incomplete reaction can be a major source of yield loss.

  • Side Reactions during Chlorination: The chlorination step must be carefully controlled to avoid the formation of di-chlorinated or other isomeric byproducts.

  • Product Loss during Work-up and Purification: Significant loss can occur during extraction, washing, and recrystallization steps. Optimizing pH adjustments and solvent volumes is crucial.[2]

Q3: The chlorination step is producing multiple products. How can I improve the selectivity for the desired 5-chloro isomer?

The regioselectivity of the chlorination is highly dependent on the reaction conditions. To favor the formation of the 5-chloro isomer:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often used for this type of chlorination and can offer good selectivity.

  • Solvent: The choice of solvent can influence the reaction's selectivity. Aprotic solvents like DMF are commonly used.

  • Temperature Control: Maintaining a specific reaction temperature is critical. Running the reaction at a controlled temperature (e.g., 65-75°C as in a similar synthesis) can minimize the formation of byproducts.[3]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed, avoiding over-chlorination.

Q4: I am having trouble with the final hydrolysis step. The reaction is either incomplete or leads to decomposition. What should I do?

Incomplete hydrolysis or product decomposition can be addressed by:

  • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used for the hydrolysis of the acetyl group.[3] The choice and concentration of the base are important.

  • Reaction Temperature and Time: Refluxing the reaction mixture is a common practice.[3] However, prolonged exposure to high temperatures in strong alkaline conditions can sometimes lead to degradation. Optimize the reaction time by monitoring its progress.

  • Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: My final product is discolored. What is the cause and how can I purify it?

Discoloration, often a yellow or brown tint, typically indicates the presence of oxidized impurities or residual starting materials.[2] To obtain a pure, white product:

  • Recrystallization: This is the most common method for purification. Experiment with different solvent systems (e.g., ethanol/water) to find the optimal conditions for crystal formation.[2]

  • Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon can help remove colored impurities.[2][3] Be cautious not to use an excessive amount, as it can also adsorb your product.

  • Proper Storage: Store the purified this compound protected from light and air to prevent degradation and discoloration over time.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Acetylation Incomplete reaction.- Ensure the molar ratio of acetic anhydride to p-aminosalicylic acid is adequate. - Monitor the reaction to completion using TLC. - Control the reaction temperature as specified in the protocol.
Low Yield in Ethylation - Incomplete deprotonation of the hydroxyl group. - Reactivity of the ethylating agent.- Use a strong enough base (e.g., sodium hydroxide) to ensure complete formation of the phenoxide. - Consider using a more reactive ethylating agent like diethyl sulfate if ethyl iodide is not effective. - Ensure the reaction is carried out under anhydrous conditions if necessary.
Formation of Byproducts in Chlorination - Over-chlorination or incorrect regioselectivity. - Reaction temperature is too high or reaction time is too long.- Use a milder chlorinating agent like N-chlorosuccinimide. - Carefully control the reaction temperature and monitor the reaction progress closely to stop it at the optimal time.[3]
Incomplete Hydrolysis - Insufficient base or reaction time. - Steric hindrance.- Increase the concentration of the base (e.g., KOH or NaOH) or prolong the reaction time under reflux.[3] - Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
Product Oils Out During Crystallization - Presence of impurities. - Inappropriate solvent system or cooling rate.- Purify the crude product further before crystallization (e.g., by column chromatography). - Screen different solvent systems. - Try cooling the solution more slowly or seeding with a small crystal of the pure product.
Final Product Fails Purity Analysis (e.g., NMR, HPLC) Presence of starting materials, intermediates, or side-products.- Review each step of the synthesis to identify potential sources of impurities. - Optimize purification methods, including the number of recrystallizations and the choice of solvent. - Use column chromatography for difficult-to-separate impurities.

Experimental Protocols

A representative synthesis starting from p-aminosalicylic acid (PASA) is outlined below.

Step 1: Acetylation of p-Aminosalicylic Acid

  • Suspend p-aminosalicylic acid in water.

  • Add acetic anhydride to the suspension.

  • Heat the mixture (e.g., to 50-60°C) and stir for 2-4 hours.[1]

  • Cool the reaction mixture and filter the solid precipitate.

  • Wash the solid with water and dry to obtain N-acetyl-4-aminosalicylic acid.

Step 2: Ethylation of N-acetyl-4-aminosalicylic acid

  • Dissolve N-acetyl-4-aminosalicylic acid in a suitable solvent (e.g., ethanol).

  • Add a base, such as sodium hydroxide, to form the corresponding sodium salt.

  • Add an ethylating agent, such as diethyl sulfate or ethyl iodide.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with an acid.

  • Extract the product with an organic solvent and evaporate the solvent to obtain the ethylated intermediate.

Step 3: Chlorination of the Ethylated Intermediate

  • Dissolve the product from Step 2 in a suitable solvent, such as N,N-dimethylformamide (DMF).[3]

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.[3]

  • Heat the reaction mixture to around 70°C and stir for 3-4 hours.[3]

  • After the reaction is complete, pour the mixture into ice water to precipitate the chlorinated product.[3]

  • Filter the solid, wash with water, and dry.

Step 4: Hydrolysis of the N-acetyl Group

  • Suspend the chlorinated intermediate in a mixture of methanol and water.[3]

  • Add potassium hydroxide and reflux the mixture for 2-3 hours.[3]

  • After cooling, the solution can be decolorized with activated carbon.[3]

  • Filter to remove the activated carbon and evaporate the methanol.

  • Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 5 to precipitate the final product.[3]

  • Filter the white solid, wash with water, and dry to obtain this compound.

Data Presentation

Table 1: Representative Yields for a Similar Synthesis (4-Amino-5-chloro-2-methoxybenzoic acid)

StepIntermediate/ProductStarting MaterialReagentsSolventYield (%)
14-Amino-2-methoxybenzoic acid methyl esterp-Aminosalicylic acidDimethyl sulfate, Potassium hydroxideAcetoneNot specified
24-Amino-5-chloro-2-methoxybenzoic acid methyl ester4-Amino-2-methoxybenzoic acid methyl esterN-ChlorosuccinimideDMF87.5%[3]
34-Amino-5-chloro-2-methoxybenzoic acid4-Amino-5-chloro-2-methoxybenzoic acid methyl esterPotassium hydroxideMethanol/Water91.4%[3]

Note: The yields presented are for the synthesis of the methoxy analogue and serve as a reference. Actual yields for the ethoxy derivative may vary based on specific reaction conditions.

Visualizations

experimental_workflow PASA p-Aminosalicylic Acid Acetylation Acetylation (Acetic Anhydride) PASA->Acetylation Intermediate1 N-acetyl-4- aminosalicylic acid Acetylation->Intermediate1 Ethylation Ethylation (e.g., Diethyl Sulfate) Intermediate1->Ethylation Intermediate2 N-acetyl-4-amino- 2-ethoxybenzoic acid Ethylation->Intermediate2 Chlorination Chlorination (NCS) Intermediate2->Chlorination Intermediate3 N-acetyl-4-amino- 5-chloro-2-ethoxybenzoic acid Chlorination->Intermediate3 Hydrolysis Hydrolysis (KOH) Intermediate3->Hydrolysis FinalProduct 4-Amino-5-chloro- 2-ethoxybenzoic acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

troubleshooting_guide LowYield Low Overall Yield? CheckAcetylation Incomplete Acetylation? LowYield->CheckAcetylation CheckEthylation Inefficient Ethylation? LowYield->CheckEthylation CheckChlorination Chlorination Side Reactions? LowYield->CheckChlorination CheckWorkup Loss During Workup? LowYield->CheckWorkup OptimizeAcetylation Optimize Acetylation: - Increase reagent ratio - Monitor reaction CheckAcetylation->OptimizeAcetylation Yes OptimizeEthylation Optimize Ethylation: - Stronger base - Anhydrous conditions CheckEthylation->OptimizeEthylation Yes OptimizeChlorination Optimize Chlorination: - Control temperature - Use NCS CheckChlorination->OptimizeChlorination Yes OptimizeWorkup Optimize Workup: - Adjust pH carefully - Optimize extraction CheckWorkup->OptimizeWorkup Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Identifying by-products in the synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential sources of by-products?

A common synthetic pathway starts from p-aminosalicylic acid, which undergoes ethoxylation, followed by chlorination and hydrolysis. By-products can be introduced at various stages: through incomplete reactions, side reactions, or the presence of impurities in starting materials and reagents. For instance, during the chlorination step, isomers or over-chlorinated products might form.

Q2: My final product has a yellow or brownish tint. What is the likely cause and how can I resolve this?

Discoloration in the final product is often due to the oxidation of the aromatic amino group or the presence of residual nitro-aromatic impurities from starting materials.[1] To address this, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.[1] If the color persists, treatment with activated carbon during the purification process can help remove colored impurities.[1] Proper storage of the purified compound, protected from light and air, is crucial to prevent degradation.[1]

Q3: What are the most probable by-products I might encounter during the synthesis of this compound?

While specific by-products depend on the exact synthetic route and reaction conditions, common impurities may include:

  • Unreacted Starting Materials: Residual p-aminosalicylic acid or its ethoxylated intermediate.

  • Isomeric By-products: Formation of other isomers of amino-chloro-ethoxybenzoic acid due to non-selective chlorination.

  • Over-chlorinated Products: Introduction of a second chlorine atom onto the aromatic ring.

  • Hydrolysis By-products: Incomplete hydrolysis of an ester intermediate, if one is used.

  • Oxidation Products: As mentioned, oxidation of the amine group can lead to colored impurities.[1]

Q4: Which analytical techniques are best suited for identifying and quantifying by-products in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and impurities.[2][3]

  • Gas Chromatography (GC): Useful for identifying any volatile impurities or residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying the structures of unknown by-products.[3]

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS or LC-MS), it helps in identifying impurities by their mass-to-charge ratio.[3]

Troubleshooting Guides

Issue 1: Low Purity of Final Product Detected by HPLC

  • Possible Cause: Incomplete reaction, leading to the presence of starting materials or intermediates. Side reactions may also be occurring at a higher rate than anticipated.

  • Solution:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or in-process HPLC monitoring to ensure the reaction has gone to completion before work-up.

    • Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and stoichiometry of reagents.

    • Purification: If impurities are present, employ rigorous purification methods such as recrystallization or column chromatography.[1]

Issue 2: Difficulty in Crystallizing the Final Product

  • Possible Cause: The presence of impurities can inhibit the formation of a crystal lattice, leading to oiling out or failure to crystallize.[1]

  • Solution:

    • Pre-purification: Ensure the crude product is as pure as possible before attempting crystallization. A preliminary wash or extraction may be beneficial.

    • Solvent Screening: Experiment with different solvent systems. Mixtures such as ethanol/water can be effective.[1]

    • Seeding: If you have a small amount of pure crystalline product, use it to seed the supersaturated solution.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of Three Synthesis Batches

Batch IDRetention Time of Main Peak (min)Area % of Main PeakArea % of Major ImpurityArea % of Minor Impurities
Batch A5.298.5%0.8% (at 4.1 min)0.7%
Batch B5.295.1%2.5% (at 4.1 min)2.4%
Batch C5.399.2%0.3% (at 4.1 min)0.5%

Experimental Protocols

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity analysis of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • HPLC grade acetonitrile, methanol, and water.

    • Analytical grade formic acid or acetic acid.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Data Analysis:

    • Inject a standard of pure this compound to determine its retention time.

    • Inject the sample solution and integrate the peak areas.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Byproduct_Formation_Pathway cluster_synthesis Synthesis Steps cluster_byproducts Potential By-products Start p-Aminosalicylic Acid Ethoxylation Ethoxylation Start->Ethoxylation Chlorination Chlorination Ethoxylation->Chlorination Unreacted Unreacted Intermediate Ethoxylation->Unreacted Incomplete reaction Hydrolysis Hydrolysis Chlorination->Hydrolysis Isomer Isomeric Product Chlorination->Isomer Non-selective chlorination Overchlorinated Dichlorinated Product Chlorination->Overchlorinated Excess chlorinating agent Product 4-Amino-5-chloro- 2-ethoxybenzoic acid Hydrolysis->Product

Caption: Potential pathways for by-product formation during synthesis.

Experimental_Workflow cluster_workflow By-product Identification Workflow A Synthesized Crude Product B HPLC Analysis for Purity A->B C Purity > 99%? B->C D Final Product C->D Yes E Purification (Recrystallization/ Column Chromatography) C->E No E->B F Characterize Impurities (LC-MS, NMR) E->F

Caption: Workflow for identifying and resolving by-product impurities.

References

Technical Support Center: 4-Amino-5-chloro-2-ethoxybenzoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound on a C18 column. What are the likely causes?

A1: Peak tailing for this compound is often due to a combination of its chemical properties and interactions with the HPLC system. The primary causes include:

  • Secondary Silanol Interactions: this compound possesses both an acidic carboxylic acid group and a basic amino group, making it a zwitterionic compound under certain pH conditions. The basic amino group can interact with acidic silanol groups on the surface of the silica-based C18 stationary phase, leading to peak tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of either the amino or carboxylic acid group, the compound can exist in multiple ionic forms, resulting in broadened or tailing peaks.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion, including tailing.

  • Poor Column Condition: A degraded or contaminated column can also contribute to poor peak shape.

Q2: What are the pKa and logP values for this compound, and how do they influence my HPLC method?

ParameterPredicted ValueImplication for HPLC Analysis
Acidic pKa (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid group will be deprotonated (negatively charged) at pH values above this range.
Basic pKa (Amino Group) ~2.0 - 3.0The amino group will be protonated (positively charged) at pH values below this range.
logP ~2.5 - 3.5This value indicates that the compound is moderately hydrophobic and suitable for reversed-phase HPLC.

These predicted values suggest that the compound's charge state is highly dependent on the mobile phase pH. To minimize peak tailing, it is advisable to operate at a pH that ensures the analyte is in a single, consistent ionic state.

Q3: How should I adjust the mobile phase pH to improve the peak shape of this compound?

A3: Based on the predicted pKa values, you have two main strategies for pH adjustment:

  • Low pH (e.g., pH 2.5 - 3.0): At this pH, the carboxylic acid group will be protonated (neutral), and the amino group will be protonated (positively charged). This approach is often effective in minimizing silanol interactions. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Mid-range pH (e.g., pH 4.0 - 5.0) with a buffer: In this range, the carboxylic acid will be deprotonated, and the amino group will be neutral. Using a buffer (e.g., acetate or formate) is crucial to maintain a stable pH and achieve reproducible results.

It is generally recommended to avoid operating at a pH very close to the pKa values to prevent inconsistent ionization.[2]

Q4: Can I use mobile phase additives to reduce peak tailing?

A4: Yes, mobile phase additives can be very effective:

  • Acidic Modifiers (Low pH): Adding 0.1% TFA or formic acid to the mobile phase can improve peak shape by protonating silanol groups on the stationary phase, thereby reducing their interaction with the basic amino group of your analyte.[1]

  • Buffers (Mid-pH): If operating at a mid-range pH, a buffer concentration of 10-25 mM is recommended to maintain a constant pH and improve peak symmetry.[2]

Troubleshooting Guide

Initial HPLC Method and Observed Problem

A common starting point for the analysis of this compound might be a standard C18 column with a mobile phase of acetonitrile and water. Without proper optimization, this can often lead to a broad and tailing peak.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.

HPLC_Troubleshooting_Workflow cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column & Hardware Considerations cluster_4 Resolution start Observe Peak Tailing for This compound check_system Verify System Suitability: - Column Condition - No Leaks - Stable Baseline start->check_system check_concentration Check for Column Overload: - Dilute Sample - Inject Lower Volume check_system->check_concentration adjust_ph Adjust Mobile Phase pH (Based on pKa ~3.5-4.5 and ~2.0-3.0) check_concentration->adjust_ph If tailing persists low_ph Option 1: Low pH (e.g., pH 2.5-3.0 with 0.1% TFA or Formic Acid) adjust_ph->low_ph mid_ph Option 2: Mid-range pH (e.g., pH 4.0-5.0 with Acetate or Formate Buffer) adjust_ph->mid_ph change_column Consider Alternative Column: - End-capped C18 - Phenyl-Hexyl low_ph->change_column If tailing persists end Symmetrical Peak Achieved low_ph->end If peak shape improves mid_ph->change_column If tailing persists mid_ph->end If peak shape improves check_hardware Check for Extra-Column Volume: - Tubing Length and ID - Connection Fittings change_column->check_hardware check_hardware->end If peak shape improves

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Detailed Experimental Protocols

Protocol 1: Baseline HPLC Method (Prone to Tailing)
  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.

Protocol 2: Troubleshooting Step 1 - Low pH Mobile Phase
  • Column: Same as baseline

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

Rationale: The addition of TFA will lower the mobile phase pH to approximately 2. This will protonate the silanol groups on the stationary phase, minimizing their interaction with the basic amino group of the analyte.

Protocol 3: Troubleshooting Step 2 - Buffered Mobile Phase
  • Column: Same as baseline

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

Rationale: The acetate buffer will maintain a constant pH of 4.5. At this pH, the carboxylic acid group will be deprotonated, and the amino group will be in its neutral form. The buffer helps to ensure a consistent ionization state throughout the analysis, leading to improved peak shape.

References

Optimizing reaction conditions for the synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: I am experiencing a low yield in my final product. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:

  • Incomplete Ethoxylation (Williamson Ether Synthesis):

    • Ineffective Deprotonation: Ensure your base is strong enough and sufficiently anhydrous to fully deprotonate the hydroxyl group of the precursor. Consider using stronger bases like sodium hydride (NaH) if weaker bases (e.g., potassium carbonate) are proving ineffective.

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.

    • Alkylating Agent Degradation: Use a fresh, high-quality ethylating agent (e.g., ethyl bromide or diethyl sulfate).

  • Loss of Product During Workup:

    • Suboptimal Extraction: Ensure the pH of the aqueous layer is correctly adjusted to minimize product solubility during extraction. Perform multiple extractions with an adequate volume of a suitable organic solvent.

    • Precipitation Issues: During acidification to precipitate the final product, ensure the pH is brought to the isoelectric point of the molecule to maximize precipitation. Cooling the solution can further enhance recovery.

  • Side Reactions:

    • Elimination Reaction: During the Williamson ether synthesis, the base can promote the E2 elimination of the ethylating agent, especially at higher temperatures. Maintain a moderate reaction temperature to minimize this side reaction.

Q2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I purify it?

A2: Discoloration often indicates the presence of impurities, which can arise from oxidation of the amino group or residual starting materials and byproducts.

  • Purification Methods:

    • Recrystallization: This is a highly effective method for removing colored impurities. Suitable solvent systems can be determined through small-scale trials. Common choices for benzoic acid derivatives include ethanol/water mixtures.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Storage: Store the purified this compound protected from light and air to prevent degradation and subsequent discoloration.

Q3: I am observing significant impurity peaks in my HPLC/NMR analysis. What are the likely impurities and how can I avoid them?

A3: Common impurities can include unreacted starting materials, isomers, and byproducts from side reactions.

  • Unreacted Starting Materials: Ensure each step of the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction times, temperatures, or reagent stoichiometry.

  • Over-chlorination: During the chlorination step, using an excess of the chlorinating agent (e.g., N-chlorosuccinimide) can lead to dichlorinated byproducts. Use a 1:1 molar ratio of your substrate to the chlorinating agent.

  • Isomeric Impurities: The regioselectivity of the chlorination step is crucial. Using a well-controlled procedure, such as the one described in the experimental protocol below, will minimize the formation of other chloro-isomers.

  • Hydrolysis of Ethyl Ester Intermediate: If your synthesis proceeds through an ethyl ester intermediate, ensure complete hydrolysis to the carboxylic acid in the final step. This can be monitored by TLC or HPLC.

Data Presentation: Reaction Condition Optimization

Optimizing reaction conditions is critical for achieving high yield and purity. The following tables provide a summary of typical reaction conditions for key steps in the synthesis, extrapolated from procedures for analogous compounds.

Table 1: Ethoxylation of 4-Amino-5-chloro-2-hydroxybenzoic acid (Williamson Ether Synthesis)

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃NaHNaOH
Ethylating Agent Ethyl bromideDiethyl sulfateEthyl iodide
Solvent DMFTHFAcetone
Temperature (°C) 80-100Room Temp to 60Reflux
Reaction Time (h) 6-124-88-16
Typical Yield Moderate to HighHighModerate to High

Table 2: Chlorination of 4-Amino-2-ethoxybenzoic acid

ParameterRecommended Condition
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent DMF
Temperature (°C) 65-75
Molar Ratio (Substrate:NCS) 1:1
Reaction Time (h) 3-4
Yield High (typically >85%)[1]

Experimental Protocols

A plausible synthetic route for this compound is a multi-step process. Below are detailed methodologies for each key stage.

Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Ethoxylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis & Acidification cluster_4 Purification A p-Aminosalicylic acid C p-Acetamidosalicylic acid A->C B Acetic anhydride B->C E Ethyl 2-ethoxy-4-acetamidobenzoate C->E D Ethyl bromide, K2CO3, DMF D->E G Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate E->G F N-Chlorosuccinimide (NCS), DMF F->G I This compound G->I H NaOH (aq), then HCl (aq) H->I J Recrystallization I->J K Pure Product J->K

Caption: Proposed experimental workflow for the synthesis of this compound.

Step 1: Acetylation of p-Aminosalicylic Acid
  • To a reaction flask, add p-aminosalicylic acid (1 equivalent), water, and acetic anhydride (1 equivalent).

  • Stir and heat the mixture to 50-60°C and maintain for 2-4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Filter the precipitate, wash with water, and dry to obtain p-acetamidosalicylic acid.

Step 2: Ethoxylation of p-Acetamidosalicylic Acid
  • In a reaction vessel, dissolve p-acetamidosalicylic acid (1 equivalent) in DMF.

  • Add potassium carbonate (2 equivalents) and ethyl bromide (2.5 equivalents).

  • Heat the mixture to 100°C and stir for 8 hours.

  • After completion, pour the reaction mixture into water and stir to induce crystallization.

  • Filter the solid, wash with water, and dry to yield ethyl 2-ethoxy-4-acetamidobenzoate.

Step 3: Chlorination of Ethyl 2-ethoxy-4-acetamidobenzoate
  • Dissolve the product from Step 2 (1 equivalent) in DMF.

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

  • Heat the solution to 70°C and stir for 3 hours.[1]

  • Pour the hot reaction mixture into ice water to precipitate the chlorinated product.

  • Filter and dry the solid to obtain ethyl 4-acetamido-5-chloro-2-ethoxybenzoate.

Step 4: Hydrolysis and Acidification
  • Suspend the chlorinated ester from Step 3 in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for 2-3 hours to facilitate hydrolysis.

  • Cool the reaction mixture and filter if necessary to remove any insoluble materials.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5.

  • The final product, this compound, will precipitate out of the solution.

  • Filter the white solid, wash with water, and dry.

Purification: Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethanol/water).

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool in an ice bath to maximize the yield.

  • Collect the pure crystals by vacuum filtration.

Mandatory Visualizations

Troubleshooting Logic Diagram

Caption: A decision tree to guide troubleshooting during the synthesis.

References

Common impurities in 4-Amino-5-chloro-2-ethoxybenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-5-chloro-2-ethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common synthesis pathways suggest the following potential impurities:

  • Unreacted Starting Materials: Such as 4-amino-5-chloro-2-hydroxybenzoic acid or p-aminosalicylic acid, depending on the synthetic route.

  • Intermediates: Incomplete reactions can lead to the presence of intermediate products. For example, if the synthesis involves esterification followed by hydrolysis, residual ester intermediates may remain.

  • Isomeric Impurities: The chlorination step in the synthesis can sometimes lead to the formation of other positional isomers of the chloro group on the aromatic ring.

  • Byproducts of Ethoxylation: Incomplete ethoxylation of a precursor could result in the corresponding hydroxybenzoic acid impurity. Conversely, side reactions during ethoxylation might introduce other related substances.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol, ethanol, or dimethylformamide (DMF), may be present in the final product.[1]

  • Degradation Products: The compound may degrade over time, especially if exposed to light, heat, or reactive atmospheric conditions.

Q2: My this compound powder has a slight coloration. Does this indicate impurity?

A2: Pure this compound is typically a white to off-white crystalline powder. A noticeable color, such as beige or light brown, can be an indication of trace impurities or oxidation products. For applications requiring high purity, further purification to remove these colored impurities is recommended.

Q3: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often effective.[2][3]

  • Gas Chromatography (GC): Useful for identifying volatile impurities, including residual solvents. The sample may require derivatization to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main compound and help identify and quantify impurities by their characteristic signals.

  • Mass Spectrometry (MS): When coupled with GC or LC (LC-MS), it is a powerful tool for identifying unknown impurities by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: Sub-optimal Purity After Synthesis

  • Problem: The purity of the synthesized this compound is lower than expected as determined by HPLC or NMR.

  • Possible Cause: Incomplete reaction, inefficient removal of byproducts, or residual starting materials.

  • Solution:

    • Reaction Monitoring: Ensure the synthesis reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or HPLC.

    • Washing: During the workup, thoroughly wash the product to remove water-soluble impurities.

    • Purification: Employ a suitable purification method. Recrystallization is often effective. For more persistent impurities, column chromatography may be necessary.

Issue 2: Difficulty with Recrystallization

  • Problem: Trouble obtaining crystals, or the formation of an oil instead of a solid during the recrystallization of this compound.

  • Possible Cause:

    • The solution is not saturated (too much solvent).

    • The solution is supersaturated but lacks nucleation sites.

    • The cooling process is too rapid.

    • The presence of impurities is depressing the melting point, causing the compound to separate as a liquid (oiling out).

  • Solution:

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]

    • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[4]

    • Address Oiling Out: If an oil forms, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] Using a different recrystallization solvent might also resolve the issue.

Quantitative Data

The following table summarizes the expected purity of this compound before and after a typical purification process.

Purification StagePurity (%)Analytical Method
Crude Product85 - 95HPLC
After Recrystallization>98.0HPLC

Note: The actual purity will depend on the specific synthetic route and the efficiency of the purification process.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound.

  • Solvent Selection: Identify a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Alcohols such as ethanol or methanol are often good candidates.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, briefly heat the solution, and then perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Identification of Impurities by HPLC

This protocol provides a general method for the analysis of this compound and its potential impurities.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and a standard of pure this compound. Compare the retention times of the peaks in the sample chromatogram to the standard. Any additional peaks may correspond to impurities. Quantification can be performed using a calibration curve.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Start cluster_analysis Purity Analysis cluster_decision Decision cluster_pass Pass cluster_fail Fail & Troubleshoot start Synthesized Product purity_analysis Purity Analysis (HPLC, NMR) start->purity_analysis check_purity Purity > 98%? purity_analysis->check_purity pure_product Pure Product check_purity->pure_product Yes identify_impurities Identify Impurities (LC-MS, GC-MS) check_purity->identify_impurities No purification Select Purification Method (e.g., Recrystallization) identify_impurities->purification purification->purity_analysis

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_final Final Product dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Experimental workflow for the recrystallization of this compound.

References

Resolving solubility issues with 4-Amino-5-chloro-2-ethoxybenzoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-chloro-2-ethoxybenzoic acid. Our aim is to help you resolve common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a substituted benzoic acid derivative. It is primarily used as a key intermediate in the synthesis of Mosapride, a selective 5-HT4 receptor agonist that functions as a gastroprokinetic agent.[1][2][3] Mosapride is used to treat various gastrointestinal disorders by enhancing motility.[2]

Q2: What are the general solubility characteristics of this compound?

A2: As a substituted benzoic acid, this compound generally exhibits low solubility in water and higher solubility in organic solvents. The solubility is influenced by factors such as the pH of the solution and the temperature.

Q3: How does pH affect the solubility of this compound?

A3: The carboxylic acid group in this compound is weakly acidic. In basic conditions (higher pH), the carboxylic acid is deprotonated to form a carboxylate salt. This salt form is generally more polar and exhibits significantly higher aqueous solubility. Conversely, in acidic to neutral conditions, the compound will be in its less soluble free-acid form.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, including this compound, solubility in a liquid solvent increases with temperature. If you are facing difficulty in dissolving the compound, gentle warming can be an effective strategy. However, it is crucial to ensure that the compound is stable at elevated temperatures and to cool the solution back to the experimental temperature to check for precipitation.

Q5: In which organic solvents is this compound soluble?

A5: While specific quantitative data is limited, based on its chemical structure and the solvents used in its synthesis, it is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like ethanol and methanol.[4] Patent literature describing the synthesis of Mosapride often utilizes solvents like methylene chloride, acetonitrile, and ethanol, indicating the solubility of its precursors in these media.[1][2][3]

Troubleshooting Guide

Issue 1: The compound is not dissolving in my desired solvent.
  • Possible Cause: The concentration of the compound may be too high for the chosen solvent at the current temperature.

  • Solution:

    • Increase the temperature: Gently warm the solution while stirring. For many compounds, an increase in temperature will increase the rate of dissolution and the overall solubility. Always check for compound stability at higher temperatures.

    • Use a different solvent: If the compound remains insoluble, consider switching to a more appropriate solvent. For non-polar compounds, a non-polar solvent should be used, and for polar compounds, a polar solvent is more suitable. Based on its structure, polar organic solvents like DMSO or DMF are good starting points.

    • Reduce the concentration: You may be attempting to make a solution that is above the saturation point of the compound in that solvent. Try preparing a more dilute solution.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process.

Issue 2: The compound precipitates out of solution after cooling.
  • Possible Cause: The solution was supersaturated at the higher temperature used for dissolution.

  • Solution:

    • Prepare a fresh, more dilute solution: The concentration you are trying to achieve may not be stable at room temperature.

    • Use a co-solvent system: Adding a small amount of a co-solvent in which the compound is highly soluble can help to keep it in solution. For example, if your primary solvent is an aqueous buffer, adding a small percentage of DMSO or ethanol can improve solubility. Be mindful that co-solvents can affect the outcome of biological experiments.

    • Maintain a slightly elevated temperature: If your experimental setup allows, maintaining the solution at a slightly elevated temperature where the compound is soluble might be an option.

Issue 3: I need to prepare a stock solution for my experiments.
  • Solution: Preparing a high-concentration stock solution in a solvent like DMSO is a common practice for compounds with low aqueous solubility. This stock solution can then be diluted to the final working concentration in the aqueous experimental medium. It is important to ensure that the final concentration of the organic solvent in the working solution is low enough to not affect the experimental results.

Data Presentation

Due to the limited availability of specific quantitative solubility data in public literature, the following table provides an estimated solubility profile based on the general properties of substituted benzoic acids and solvents used in related syntheses.

SolventEstimated SolubilityRemarks
WaterLowSolubility is expected to be poor, especially at neutral and acidic pH.
EthanolModerate to HighOften used as a solvent in the synthesis of Mosapride from this compound.[1]
MethanolModerate to HighSimilar to ethanol, it is a polar protic solvent that should effectively dissolve the compound.
DMSOHighA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[4][5]
DMFHighAnother potent polar aprotic solvent suitable for dissolving substituted benzoic acids.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Solvent Addition: Add a small volume of high-purity DMSO to the powder.

  • Dissolution: Vortex or stir the mixture until the solid is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied if necessary to aid dissolution.

  • Final Volume: Once fully dissolved, add DMSO to reach the final desired concentration and mix thoroughly.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C, and protect it from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Start with Buffer: To a tube containing the required volume of your aqueous buffer, add the calculated small volume of the DMSO stock solution.

  • Immediate Mixing: It is crucial to vortex or stir the buffer immediately upon addition of the stock solution to prevent precipitation of the compound.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is minimal (typically <1%) to avoid solvent effects in your experiment.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate before use.

Visualizations

Signaling Pathway of Mosapride (derived from this compound)

As this compound is a precursor to the 5-HT4 receptor agonist Mosapride, understanding the 5-HT4 receptor signaling pathway is relevant for researchers working with this compound in the context of drug development.

G 5-HT4 Receptor Signaling Pathway Mosapride Mosapride (5-HT4 Agonist) HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to and activates G_alpha_s Gαs HTR4->G_alpha_s Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and activates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes

Caption: Simplified 5-HT4 receptor signaling cascade initiated by Mosapride.

Experimental Workflow: Synthesis of Mosapride

This diagram illustrates the general workflow for the synthesis of Mosapride, where this compound is a key starting material.

G General Workflow for Mosapride Synthesis cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product A 4-Amino-5-chloro- 2-ethoxybenzoic acid Reaction Amide Coupling Reaction in an organic solvent (e.g., Methylene Chloride) A->Reaction B Coupling Agent (e.g., Ethyl Chloroformate) B->Reaction C Base (e.g., Triethylamine) C->Reaction D 2-Aminomethyl-4- (4-fluorobenzyl)-morpholine D->Reaction Workup Aqueous Workup (Washing and Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Mosapride Mosapride Purification->Mosapride

Caption: Key steps in the synthesis of Mosapride from its precursors.

Logical Relationship: Factors Affecting Solubility

This diagram outlines the key factors that influence the solubility of this compound and the corresponding strategies to address solubility challenges.

G Factors Influencing Solubility and Resolution Strategies cluster_factors Influencing Factors cluster_strategies Resolution Strategies Solubility Solubility of 4-Amino-5-chloro- 2-ethoxybenzoic acid pH pH of the Medium Solubility->pH Temperature Temperature Solubility->Temperature Solvent Solvent Polarity Solubility->Solvent Adjust_pH Increase pH (to form a soluble salt) pH->Adjust_pH Heat Gentle Heating Temperature->Heat Choose_Solvent Use Polar Organic Solvents (e.g., DMSO, DMF, Ethanol) Solvent->Choose_Solvent Co_Solvent Use a Co-solvent System Solvent->Co_Solvent

Caption: Relationship between factors affecting solubility and potential solutions.

References

Preventing degradation of 4-Amino-5-chloro-2-ethoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Amino-5-chloro-2-ethoxybenzoic acid during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, maintain a storage temperature between 10°C and 25°C.[3] The compound should be protected from light and air, as discoloration may occur upon exposure.[4] It is also crucial to store it separately from incompatible materials, particularly strong oxidizing agents, and away from foodstuffs.[5][6][7]

Q2: I've noticed a slight discoloration (yellowing or browning) of my stored this compound. Is it still usable?

A2: Discoloration often indicates potential degradation, which may involve oxidation or photodegradation of the amino group. While slight discoloration may not always signify a critical loss of purity for all applications, it is a strong indicator that the compound's integrity may be compromised. It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation before use.[8][9] For applications requiring high purity, using a discolored product without re-qualification is not advised.

Q3: My analytical results show unexpected peaks when analyzing a sample of this compound that has been stored for a while. What could be the cause?

A3: The appearance of new peaks in an analytical chromatogram, such as HPLC, suggests the formation of degradation products. The primary degradation pathways for compounds with similar structures to this compound include hydrolysis, oxidation, and photodegradation. The amino and ethoxy groups are particularly susceptible to chemical reactions under suboptimal storage conditions. To identify the degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.

Q4: How can I proactively monitor the stability of my this compound stock?

A4: Implementing a routine stability testing program is the most effective way to monitor the integrity of your compound. This typically involves:

  • Initial Analysis: Performing a comprehensive analysis (e.g., HPLC for purity, Karl Fischer for water content) on a new batch to establish a baseline.

  • Periodic Testing: Re-analyzing the sample at regular intervals (e.g., every 6-12 months) under the recommended storage conditions.

  • Forced Degradation Studies: In a development setting, conducting forced degradation studies can help identify potential degradation products and establish a stability-indicating analytical method.[8][10]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible pathways can be inferred based on its chemical structure and the degradation of similar compounds. The primary mechanisms of degradation are likely to be oxidation, hydrolysis, and photodegradation.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A This compound B Formation of colored impurities (e.g., nitroso, nitro derivatives) A->B O2, Light C Hydrolysis of ethoxy group to a hydroxyl group A->C H2O, Acid/Base D Polymerization or other complex reactions A->D UV/Visible Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Flowchart for Degraded Samples

If you suspect your sample of this compound has degraded, follow this troubleshooting workflow:

TroubleshootingWorkflow start Suspected Degradation (e.g., discoloration, unexpected analytical results) observe Visual Inspection: - Discoloration? - Change in physical form? start->observe analytical Analytical Purity Check: - HPLC - LC-MS for identification of impurities observe->analytical decision Purity Acceptable for Intended Use? analytical->decision use Proceed with Experiment decision->use Yes repurify Consider Repurification (e.g., recrystallization) decision->repurify No review Review Storage and Handling Procedures use->review repurify->analytical discard Discard and Use a Fresh Batch repurify->discard If repurification is not feasible or successful discard->review

Caption: Troubleshooting workflow for suspected degradation of this compound.

Data on Storage Conditions and Stability

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 10°C - 25°C[3]Higher temperatures can accelerate degradation rates.
Humidity Dry environmentMoisture can promote hydrolysis of the ethoxy group.
Light Protect from light (e.g., amber vials)[4]Exposure to UV or visible light can lead to photodegradation and discoloration.[4]
Atmosphere Tightly sealed container[1][2]Exposure to air (oxygen) can cause oxidative degradation of the amino group.
pH (in solution) Neutral (if in solution for storage)Acidic or basic conditions can catalyze hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound reference standard and sample

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or λmax of the compound)

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Compare the chromatogram of the stored sample to that of a freshly prepared reference standard to identify any new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[10]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.

  • Heat the solutions at 60°C for 24 hours.

  • Neutralize the samples before analysis by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of the compound (approx. 1 mg/mL) in 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours.

  • Analyze by HPLC.

3. Thermal Degradation:

  • Place the solid compound in an oven at 80°C for 48 hours.

  • After exposure, dissolve a known amount in the HPLC diluent for analysis.

4. Photolytic Degradation:

  • Expose a solution of the compound in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) and a cool white fluorescent lamp for a specified duration.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

By following these guidelines and protocols, researchers can minimize the degradation of this compound during storage and ensure the reliability of their experimental results.

References

Technical Support Center: Optimizing Crystallization of 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 4-Amino-5-chloro-2-ethoxybenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures. While specific quantitative solubility data for this compound is not widely available in the literature, information on structurally similar compounds, such as p-aminobenzoic acid, can provide a useful starting point for solvent screening. Polar protic solvents like ethanol and methanol, as well as solvent mixtures such as ethanol/water, are often effective for substituted aminobenzoic acids. A systematic solvent screening is the most effective method to identify the optimal solvent or solvent system for your specific purity requirements and yield.

Q2: My compound is "oiling out" instead of forming crystals. What are the potential causes and solutions?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline form. This phenomenon can be attributed to several factors:

  • High Solute Concentration: The solution may be too concentrated, causing the compound to come out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.

  • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.

To address this issue, consider the following troubleshooting steps:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the concentration.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Solvent System Modification: If oiling persists, consider using a different solvent or a mixed solvent system.

Q3: No crystals are forming even after the solution has been cooled for an extended period. What should I do?

A3: The absence of crystal formation is typically due to either insufficient supersaturation or the presence of substances that inhibit nucleation. To induce crystallization, you can try the following techniques:

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the solute concentration and then allow it to cool again.

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the solution. A seed crystal acts as a template for further crystal growth.

  • Further Cooling: If room temperature cooling is ineffective, try cooling the flask in an ice bath or refrigerator to further decrease the solubility.

Q4: The resulting crystals are discolored. How can I improve the color and purity?

A4: Discoloration in the final product often indicates the presence of colored impurities. To remove these, you can employ the following strategies during recrystallization:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step. The activated charcoal will adsorb many colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product, which would reduce the yield.

  • Hot Filtration: Perform a hot filtration of the solution after the charcoal treatment to remove the charcoal and any other insoluble impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Crystal Yield - Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary for complete dissolution.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling Out" - The solution is too concentrated.- The solution was cooled too rapidly.- Impurities are depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a different recrystallization solvent or a mixed solvent system.
No Crystal Formation - The solution is not sufficiently supersaturated (too much solvent).- The solution is in a metastable supersaturated state.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Cool the solution to a lower temperature (e.g., in an ice bath).
Discolored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.- Ensure complete removal of any starting materials or byproducts that may be colored.
Fine, Needle-like Crystals - Rapid cooling of the solution.- Allow the solution to cool more slowly to encourage the growth of larger, more well-defined crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a starting point for purification when a suitable single solvent has been identified.

Methodology:

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent that dissolves the crude this compound when hot but not when cold. Common starting points include ethanol, methanol, or ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities and activated charcoal, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility profile. A common example is an ethanol/water mixture.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) in which the compound is insoluble, until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using the cold solvent mixture for washing.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides solubility data for the structurally similar compound p-aminobenzoic acid (PABA) to guide initial solvent selection. It is crucial to perform experimental solubility tests for this compound to optimize the crystallization process.

Table 1: Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Higher Temperatures
Water0.596.8 (100°C)
Ethanol11.5Significantly higher at boiling point
Methanol20.0Significantly higher at boiling point
Acetone14.3Significantly higher at boiling point
Ethyl Acetate3.4Significantly higher at boiling point
Diethyl Ether1.9Significantly higher at boiling point
Chloroform0.1Slightly higher at boiling point
HexaneInsolubleInsoluble

Data is for p-aminobenzoic acid and should be used as a qualitative guide for this compound.

Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration charcoal->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General experimental workflow for the recrystallization process.

Troubleshooting Decision Tree

G cluster_no_crystals No Crystals Formed cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Issue nc1 Too much solvent? start->nc1 No Crystals oo1 Cooling too fast? start->oo1 Oiling Out ly1 Too much solvent used? start->ly1 Low Yield nc2 Evaporate some solvent nc1->nc2 Yes nc3 Inhibition of nucleation? nc1->nc3 No nc4 Scratch flask or add seed crystal nc3->nc4 oo2 Reheat, add more solvent, cool slowly oo1->oo2 Yes oo3 Wrong solvent? oo1->oo3 No oo4 Try different solvent system oo3->oo4 ly2 Use minimum hot solvent ly1->ly2 Yes ly3 Premature crystallization? ly1->ly3 No ly4 Preheat filtration apparatus ly3->ly4

Caption: Decision tree for troubleshooting common crystallization problems.

Addressing poor resolution in the HPLC analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid. The information is tailored to researchers, scientists, and drug development professionals to help address challenges related to poor resolution and other common chromatographic issues.

Troubleshooting Guide: Addressing Poor Resolution

Poor resolution in the HPLC analysis of this compound can manifest as peak tailing, peak fronting, or broad peaks. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?

Peak tailing is a common issue, especially with polar, ionizable compounds like aromatic acids.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The amino and carboxylic acid groups of your analyte can interact with free silanol groups on the silica-based stationary phase, leading to tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the carboxylic acid group, making the analyte more hydrophobic and reducing interactions with silanols.[3][4][5] A mobile phase pH that is at least 2 units below the analyte's pKa is recommended.[4]

    • Solution 2: Use a Modern, High-Purity Silica Column: Newer columns are often end-capped to minimize the number of accessible silanol groups, thus reducing peak tailing.[1]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a constant mobile phase pH and mask residual silanol activity.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void in the packing can cause peak tailing.[2][6]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[6]

Q2: I am observing peak fronting. What could be the cause?

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still indicate a problem.

Potential Causes and Solutions:

  • Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.[6]

    • Solution: Dilute your sample or decrease the injection volume.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted peak.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[6]

  • Low Temperature: Operating at a temperature that is too low can sometimes contribute to peak fronting.[6]

    • Solution: Increase the column temperature (e.g., to 30-40 °C) to improve mass transfer kinetics.

Q3: My peaks are broad, leading to poor resolution between my analyte and other components. How can I improve peak sharpness?

Broad peaks can be caused by a variety of factors related to the HPLC system, the column, and the method parameters.

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[7]

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.[7]

  • Slow Detector Response: A high detector time constant can result in broader peaks.

    • Solution: If adjustable, reduce the detector time constant.

  • Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte will move through the column very slowly, leading to diffusion and broader peaks.[8]

    • Solution: Increase the percentage of the organic solvent in the mobile phase to decrease the retention time.

  • Column Degradation: An old or poorly performing column will exhibit a loss of efficiency and broader peaks.

    • Solution: Replace the column with a new one of the same type.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the HPLC method development for this compound?

A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column with high-purity silica.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[9]

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Column Temperature: 30 °C.

Q2: How does the mobile phase pH affect the retention of this compound?

As an amphipathic molecule with both an acidic carboxylic acid group and a basic amino group, the mobile phase pH will have a significant impact on the retention of this compound.

  • At low pH (e.g., < 3): The carboxylic acid will be protonated (neutral), and the amino group will be protonated (positive charge). The molecule will be more hydrophobic and have a longer retention time in reversed-phase HPLC.[3][10]

  • At high pH (e.g., > 5): The carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. The molecule will be more polar and have a shorter retention time.[3][10]

Controlling the pH is crucial for achieving reproducible retention times and good peak shape.[5]

Q3: Should I use a guard column for my analysis?

Yes, using a guard column is highly recommended. It acts as a protective filter, trapping particulate matter and strongly retained compounds from the sample matrix, which can otherwise contaminate the analytical column and lead to peak distortion and increased backpressure.[7]

Q4: My system backpressure is high. What should I check?

High backpressure can be caused by:

  • Blockage in the system: Check for blockages in the in-line filter, guard column, or the column inlet frit.[6]

  • Precipitation: Buffer salts may precipitate if the organic solvent concentration is too high. Ensure your buffer is soluble in the mobile phase.

  • Column degradation: Over time, the column packing can become compacted or blocked.

Experimental Protocol (Example)

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[11]

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

2. Preparation of Solutions:

  • Mobile Phase A: Water with 0.1% formic acid (v/v). Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v). Filter through a 0.45 µm membrane and degas.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of diluent.[11]

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.[11]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: Determined by a UV scan of the standard (typically around 254-310 nm for this class of compounds).

  • Gradient Program:

Time (min)% Mobile Phase B
010
2080
2580
2610
3010

Data Presentation

The following table illustrates the expected effects of changing key chromatographic parameters on the analysis of an acidic, ionizable compound like this compound.

Parameter ChangeEffect on Retention TimeEffect on Peak Asymmetry (Tailing)Effect on Resolution
Increase % Organic Solvent DecreaseGenerally no direct effectMay decrease or increase
Decrease Mobile Phase pH (e.g., from 4.5 to 2.5) IncreaseDecreaseMay improve
Increase Buffer Concentration Minor changeDecreaseMay improve
Increase Flow Rate DecreaseMay increaseDecrease
Increase Column Temperature DecreaseMay decreaseMay improve

Visualizations

Troubleshooting_Workflow cluster_0 Start: Poor Resolution Observed cluster_1 Initial Checks cluster_2 System Issues cluster_3 Analyte-Specific Issues cluster_4 Resolution start Poor Resolution (Tailing, Fronting, Broad Peaks) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue check_all_peaks->analyte_issue No yes_all_peaks Yes no_some_peaks No check_connections Check for leaks and loose fittings system_issue->check_connections check_extracolumn_volume Minimize tubing length/ID check_connections->check_extracolumn_volume check_pump Check pump performance check_extracolumn_volume->check_pump resolved Resolution Improved check_pump->resolved check_ph Adjust Mobile Phase pH (2 units away from pKa) analyte_issue->check_ph check_column_overload Reduce sample concentration/ injection volume check_ph->check_column_overload Tailing persists check_ph->resolved Peak shape improves ph_ok pH Optimized ph_not_ok Still Tailing check_column_type Use high-purity, end-capped column check_column_overload->check_column_type check_column_type->resolved Method_Development cluster_0 Foundation cluster_1 Mobile Phase Optimization cluster_2 System Parameters cluster_3 Final Method select_column Select Column (e.g., C18, high-purity silica) select_solvents Select Organic Solvent (Acetonitrile vs. Methanol) select_column->select_solvents optimize_ph Optimize Mobile Phase pH (Control ionization, improve peak shape) select_solvents->optimize_ph adjust_gradient Adjust Gradient Slope (Control retention and resolution) optimize_ph->adjust_gradient optimize_buffer Optimize Buffer Concentration (Maintain pH, reduce tailing) adjust_gradient->optimize_buffer set_flow_rate Set Flow Rate (Balance speed and resolution) optimize_buffer->set_flow_rate set_temperature Set Column Temperature (Improve efficiency) set_flow_rate->set_temperature final_method Final Optimized Method set_temperature->final_method

References

Minimizing side reactions in the synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing side reactions in the synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step process starting from a 4-aminosalicylic acid derivative. The general steps are:

  • Ethoxylation: The hydroxyl group of a 4-aminosalicylic acid ester is converted to an ethoxy group using an ethylating agent like diethyl sulfate.

  • Chlorination: A chlorine atom is introduced onto the aromatic ring, typically at the 5-position, using a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Hydrolysis: The ester group is saponified to the corresponding carboxylic acid to yield the final product.

Q2: Why is my final product discolored (e.g., yellow or brown)?

A2: Discoloration in the final product is often due to the presence of oxidized impurities. The amino group on the aromatic ring is susceptible to oxidation, which can occur during the reaction or upon storage in the presence of air and light. Residual nitro-aromatic compounds from starting materials, if any, can also contribute to color. Purification by recrystallization, often with the use of activated charcoal, can help remove these colored impurities.

Q3: Which analytical techniques are best for monitoring the reaction and assessing product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress to determine the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantitative analysis of the final product's purity and for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for confirming the chemical structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify the structures of unknown impurities, often in conjunction with HPLC (LC-MS).

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Reaction
Symptom Possible Cause Suggested Solution
Ethoxylation Step: Starting material (4-aminosalicylate) remains after the reaction.1. Insufficient amount of ethylating agent (e.g., diethyl sulfate). 2. Inadequate base to deprotonate the phenolic hydroxyl group. 3. Reaction time is too short or the temperature is too low.1. Use a slight excess of the ethylating agent (e.g., 1.1-1.2 equivalents). 2. Ensure at least one equivalent of a suitable base (e.g., potassium carbonate, sodium hydroxide) is used. 3. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary.
Chlorination Step: Unchlorinated intermediate is the major component in the crude product.1. Insufficient N-chlorosuccinimide (NCS). 2. Reaction temperature is too low.1. Use a stoichiometric amount or a slight excess of NCS (1.0-1.1 equivalents). 2. Perform the reaction at a moderately elevated temperature (e.g., 50-60 °C), but avoid excessive heat which can lead to side reactions.
Hydrolysis Step: Significant amount of ester intermediate remains.1. Incomplete saponification due to insufficient base. 2. Short reaction time.1. Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents). 2. Reflux the reaction mixture for an adequate amount of time until TLC analysis shows complete consumption of the ester.
Issue 2: Formation of Significant Side Products
Symptom Side Product Cause Minimization Strategy
Ethoxylation Step: Isomeric byproduct detected.N-ethylated product.The amino group competes with the hydroxyl group for ethylation.Protect the amino group before ethylation (e.g., through acetylation) and deprotect it later in the synthesis. Alternatively, carefully control the reaction pH and temperature, as O-alkylation of phenols is often favored under basic conditions.
Chlorination Step: A product with a higher molecular weight and different NMR spectrum is observed.Dichlorinated product (e.g., 3,5-dichloro derivative).The amino and ethoxy groups are strongly activating, making the aromatic ring susceptible to further chlorination.1. Add the N-chlorosuccinimide (NCS) portion-wise to avoid localized high concentrations. 2. Maintain a controlled reaction temperature. 3. Use a solvent that can moderate the reactivity, such as DMF or acetonitrile.
General: Dark, tarry substances in the reaction mixture.Oxidation and/or polymerization of aniline derivatives.The electron-rich aromatic ring is sensitive to oxidation, especially at elevated temperatures or in the presence of oxidizing impurities.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified reagents and solvents. 3. Avoid excessive heating.

Data Presentation

The following tables provide representative data to illustrate the impact of reaction conditions on product yield and purity. These are generalized examples and actual results may vary.

Table 1: Effect of NCS Equivalents on Chlorination Selectivity

Equivalents of NCS Target Product Yield (%) Dichlorinated Impurity (%)
1.085< 5
1.28010-15
1.565> 25

Table 2: Influence of Base on Hydrolysis Efficiency

Base (Equivalents) Reaction Time (h) Conversion to Acid (%)
NaOH (1.1)4~70
NaOH (2.5)2> 98
K₂CO₃ (2.5)4~50

Experimental Protocols

A detailed, generalized protocol for the synthesis is provided below. Caution: These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 4-amino-2-ethoxybenzoate (Ethoxylation)

  • To a stirred solution of ethyl 4-aminosalicylate (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 50-60 °C.

  • Add diethyl sulfate (1.2 equivalents) dropwise over 30 minutes.

  • Maintain the reaction at this temperature and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product, for example, by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of Ethyl 4-amino-5-chloro-2-ethoxybenzoate (Chlorination)

  • Dissolve the ethyl 4-amino-2-ethoxybenzoate (1 equivalent) from the previous step in DMF.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 20-30 minutes, maintaining the temperature between 25-30 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Step 3: Synthesis of this compound (Hydrolysis)

  • Suspend the crude ethyl 4-amino-5-chloro-2-ethoxybenzoate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux.

  • Maintain reflux until the reaction is complete (as indicated by TLC, typically 2-3 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the final product.

  • The product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis Start Ethyl 4-aminosalicylate Step1_React Add K₂CO₃, Diethyl Sulfate in Acetone Start->Step1_React Step1_Workup Filter, Evaporate, Recrystallize Step1_React->Step1_Workup Intermediate1 Ethyl 4-amino-2-ethoxybenzoate Step1_Workup->Intermediate1 Step2_React Add NCS in DMF Intermediate1->Step2_React Step2_Workup Precipitate in Ice Water, Filter Step2_React->Step2_Workup Intermediate2 Ethyl 4-amino-5-chloro-2-ethoxybenzoate Step2_Workup->Intermediate2 Step3_React Add NaOH, Reflux in EtOH/H₂O Intermediate2->Step3_React Step3_Workup Acidify, Filter, Recrystallize Step3_React->Step3_Workup FinalProduct This compound Step3_Workup->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingChlorination Start Analyze crude product from chlorination step Decision1 Is there a significant amount of starting material? Start->Decision1 Decision2 Is a dichlorinated byproduct present? Decision1->Decision2 No Action1 Increase NCS equivalents slightly (to ~1.05 eq). Ensure reaction goes to completion via TLC. Decision1->Action1 Yes Action2 Reduce NCS equivalents to ~1.0 eq. Add NCS portion-wise. Maintain lower reaction temperature. Decision2->Action2 Yes Action3 Proceed to hydrolysis and purification. Consider chromatographic purification if minor impurities persist. Decision2->Action3 No Action1->Start Re-run reaction Action2->Start Re-run reaction Success Pure monochlorinated product Action3->Success

Caption: Troubleshooting logic for the chlorination step.

Impact of raw material purity on 4-Amino-5-chloro-2-ethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid. This guide provides troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and an analysis of the impact of raw material purity on the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used synthetic pathway starts from p-aminosalicylic acid. This multi-step process involves the protection of the amino group, followed by ethylation of the hydroxyl group, chlorination of the aromatic ring, and subsequent deprotection and hydrolysis to yield the final product. An alternative route may involve the chlorination of 4-amino-2-ethoxybenzoic acid.

Q2: What are the critical raw materials for this synthesis, and what are the key purity requirements?

A2: The primary raw materials typically include p-aminosalicylic acid, an ethylating agent (e.g., diethyl sulfate or ethyl iodide), a chlorinating agent (e.g., N-chlorosuccinimide), and various solvents and reagents for reaction and workup. The purity of the starting p-aminosalicylic acid is crucial; isomeric impurities or residual solvents can lead to the formation of difficult-to-remove byproducts and a lower overall yield.[1][2][3] It is recommended to use starting materials with a purity of >98%.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each step of the synthesis. By comparing the spots of the reaction mixture with the starting materials and a reference standard of the product (if available), you can determine when the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the expected yield and purity of the final product?

A4: With high-purity starting materials and optimized reaction conditions, the overall yield for the multi-step synthesis can be in the range of 60-75%. The purity of the final product, after appropriate purification steps like recrystallization, should be >99% as determined by HPLC.

Q5: What are the recommended storage conditions for this compound?

A5: The final product should be stored in a well-sealed container, protected from light and moisture, at room temperature. These conditions help to prevent degradation of the compound over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction: One or more reaction steps did not go to completion.- Monitor each step closely using TLC to ensure full conversion of the starting material. - Extend the reaction time or slightly increase the temperature if the reaction is sluggish.[4] - Ensure all reagents are fresh and anhydrous, as moisture can deactivate catalysts and reagents.[5]
Loss of product during workup: The product may be lost during extraction or purification steps.- Optimize the pH during aqueous extractions to minimize the solubility of the product in the aqueous layer. - Ensure complete precipitation during recrystallization by allowing the solution to cool slowly.[4]
Side reactions: Formation of unwanted byproducts consumes the starting materials.- Control the reaction temperature carefully, as higher temperatures can promote side reactions. - Ensure the correct stoichiometry of reactants is used. An excess of one reactant can sometimes lead to byproduct formation.[6]
Product Discoloration (e.g., yellow or brown tint) Presence of oxidized impurities: The amino group is susceptible to oxidation.- During purification, treat the solution with activated charcoal to adsorb colored impurities. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Residual nitro-aromatic compounds (if applicable to the synthetic route): Incomplete reduction of a nitro group can lead to colored impurities.- Ensure the reduction step goes to completion. - Purify the product thoroughly by recrystallization.
Multiple Spots on TLC / Impure Product by HPLC Presence of unreacted starting materials: The reaction was not allowed to proceed to completion.- Increase the reaction time or consider using a slight excess of one of the reagents to drive the reaction forward.[2]
Formation of isomeric byproducts: Impurities in the starting materials can lead to the formation of isomers that are difficult to separate.- Use high-purity starting materials.[7] - Optimize the purification method, potentially using column chromatography with a suitable solvent system if recrystallization is ineffective.
Difficulty with Crystallization Presence of impurities: Impurities can inhibit the formation of a crystal lattice, leading to oiling out or failure to crystallize.- Ensure the crude product is as pure as possible before attempting crystallization. An initial purification by column chromatography may be necessary. - Screen different solvent systems for recrystallization.

Impact of Raw Material Purity on Synthesis

The purity of the starting materials is a critical factor that directly influences the yield and purity of the final this compound. Impurities in the raw materials can be carried through the synthesis, react to form new impurities, or interfere with the desired chemical transformations.[3][8]

Below is an illustrative table demonstrating the potential impact of the purity of a key starting material, 4-amino-2-ethoxybenzoic acid, on the final product yield and purity during the chlorination step.

Note: This data is illustrative and intended to demonstrate the general principles of the impact of raw material purity. Actual results may vary based on specific reaction conditions.

Purity of 4-amino-2-ethoxybenzoic acid (%)Major ImpurityFinal Product Yield (%)Final Product Purity (by HPLC, %)Notes
99.5None8599.7High-quality starting material leads to a clean reaction with high yield and purity.
98.0Isomeric impurity (e.g., 5-amino-2-ethoxybenzoic acid)7898.5The isomeric impurity also undergoes chlorination, leading to an isomeric byproduct that is difficult to separate.
95.0Unreacted starting material from previous step7296.0The presence of unreacted starting material from a prior step can lead to a more complex mixture and lower overall conversion to the desired product.
90.0Multiple unknown impurities5591.2Significant levels of impurities in the starting material can drastically reduce the yield and make purification challenging, requiring multiple recrystallizations or chromatographic separation.

Experimental Protocols

Synthesis of this compound from p-Aminosalicylic Acid

This protocol is adapted from the synthesis of the analogous methoxy compound and should be optimized for specific laboratory conditions.[9]

Step 1: Ethylation of p-Aminosalicylic Acid to 4-Amino-2-ethoxybenzoic acid ethyl ester

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminosalicylic acid in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate, to the mixture.

  • Slowly add diethyl sulfate dropwise to the reaction mixture at a controlled temperature (e.g., 20-30°C).

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4-amino-2-ethoxybenzoic acid ethyl ester.

Step 2: Chlorination of 4-Amino-2-ethoxybenzoic acid ethyl ester

  • Dissolve the crude 4-amino-2-ethoxybenzoic acid ethyl ester in a suitable solvent like DMF.

  • Add N-chlorosuccinimide (NCS) to the solution.

  • Heat the reaction mixture (e.g., to 65-75°C) and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the hot mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude this compound ethyl ester.

Step 3: Hydrolysis to this compound

  • Suspend the crude this compound ethyl ester in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture. If the solution is colored, activated charcoal can be added, and the mixture briefly refluxed again before hot filtration.

  • Remove the methanol by rotary evaporation.

  • Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 5 to precipitate the final product.

  • Filter the white solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis pASA p-Aminosalicylic Acid Ethylation Diethyl Sulfate, K2CO3 pASA->Ethylation Intermediate1 4-Amino-2-ethoxybenzoic acid ethyl ester Ethylation->Intermediate1 Chlorination N-Chlorosuccinimide (NCS) Intermediate1->Chlorination Intermediate2 This compound ethyl ester Chlorination->Intermediate2 Hydrolysis NaOH, then HCl Intermediate2->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic cluster_reaction Reaction Issues cluster_purity Purity Issues cluster_workup Workup/Purification Issues Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction CheckPurity Check Raw Material Purity Start->CheckPurity OptimizeWorkup Optimize Workup & Purification Start->OptimizeWorkup Incomplete Incomplete Reaction CheckReaction->Incomplete SideReactions Side Reactions CheckReaction->SideReactions IsomericImpurity Isomeric Impurities CheckPurity->IsomericImpurity OtherImpurity Other Contaminants CheckPurity->OtherImpurity LossOfProduct Product Loss OptimizeWorkup->LossOfProduct InefficientPurification Inefficient Purification OptimizeWorkup->InefficientPurification

Caption: Logical workflow for troubleshooting synthesis issues.

References

Troubleshooting guide for scaling up 4-Amino-5-chloro-2-ethoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in scaling up the production of 4-Amino-5-chloro-2-ethoxybenzoic acid. It provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: We are experiencing a significantly lower than expected yield of this compound during our pilot-scale production. What are the likely causes and how can we improve the yield?

Answer: Low yield during scale-up is a common problem that can stem from several factors. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not be going to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the expected reaction time, consider incrementally increasing the reaction temperature or extending the reaction time. Ensure that all reagents are added in the correct stoichiometric amounts.

  • Sub-optimal Reaction Conditions: Conditions that work well on a lab scale may not be optimal for larger volumes. Heat and mass transfer can be less efficient in larger reactors. Ensure that stirring is adequate to maintain a homogenous mixture and that the internal temperature is consistent throughout the reactor.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The purity of the starting materials is critical; impurities can lead to unwanted side reactions. For instance, in similar syntheses, isomeric impurities in the starting materials can lead to the formation of difficult-to-remove byproducts.[1]

  • Product Loss During Work-up and Isolation: Significant amounts of product can be lost during filtration, extraction, and purification steps. When filtering, ensure the filter cake is washed thoroughly with a suitable solvent to recover any adsorbed product. During precipitation, carefully control the pH to maximize the recovery of the product, as incorrect pH can leave a substantial amount of product dissolved in the mother liquor.[1]

Issue 2: Product Purity and Discoloration

Question: Our final product is off-color and HPLC analysis shows several impurities. How can we identify and minimize these impurities?

Answer: Product purity is critical, especially for pharmaceutical applications where purity standards are high, often exceeding 97% or 99%.[1] Discoloration and impurities can arise from several sources:

  • Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction. Refer to the troubleshooting steps for "Low Reaction Yield" to address this.

  • Byproducts from Side Reactions: As mentioned, impurities in the starting materials can lead to the formation of isomeric or other byproducts.[1] It is essential to use high-purity starting materials.

  • Degradation of the Product: The product may be degrading during the reaction or work-up. This can be caused by excessive temperatures, prolonged reaction times, or exposure to air or light. Consider if an inert atmosphere (e.g., nitrogen or argon) is necessary during the reaction and work-up.

  • Residual Solvents or Reagents: Ensure that the final product is adequately dried to remove any residual solvents. If a catalyst or other reagents are used, ensure they are fully removed during the work-up. For example, if a chlorinating agent like N-chlorosuccinimide is used, any unreacted reagent or byproducts must be thoroughly removed.[2]

  • Purification Method: The chosen purification method may not be effective at removing all impurities. Recrystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid organic compounds.[1] You may need to screen different solvents to find the optimal system for your product. Column chromatography can also be used for more challenging separations.

Issue 3: Difficulties with Filtration and Isolation

Question: We are facing challenges with slow filtration and inconsistent precipitation during the product isolation phase. What can we do to improve these steps?

Answer: Filtration and precipitation issues are common when transitioning from a laboratory scale to larger equipment.

  • Slow Filtration: Fine particles can clog the filter medium, leading to very slow filtration rates. Using a filter aid like Celite® can significantly improve the filtration speed by creating a porous layer that prevents clogging.[1] Performing the filtration at an elevated temperature can also help by reducing the viscosity of the solvent and keeping the product dissolved.[1]

  • Inconsistent Precipitation: To ensure consistent precipitation, the cooling rate and agitation of the solution should be carefully controlled. Seeding the solution with a small amount of pure product crystals can help induce crystallization and lead to a more uniform particle size, which can improve filterability. The pH of the solution is also a critical parameter for the precipitation of an amino acid derivative like this and must be precisely controlled.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: A plausible synthetic route would start from p-aminosalicylic acid, which is then ethoxylated, chlorinated, and hydrolyzed. A related synthesis for the methoxy analog uses p-aminosalicylic acid, dimethyl sulfate for methylation, and N-chlorosuccinimide for chlorination.[2] For the ethoxy analog, a similar route using diethyl sulfate for ethoxylation would be expected.

Q2: What are the typical physical properties of this compound?

A2: this compound is a white to off-white crystalline powder.[3] It has a molecular weight of 215.63 g/mol and a melting point of approximately 167 °C.[4]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a well-closed container at a temperature between 10°C and 25°C.[4]

Q4: What are the main safety hazards associated with the production of this compound?

A4: The synthesis may involve hazardous reagents. For example, chlorinating agents can be corrosive and oxidizing. Solvents may be flammable. The final product itself is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is essential to consult the Safety Data Sheet (SDS) for all reagents and the final product and to use appropriate personal protective equipment (PPE).

Troubleshooting Summary Table

Issue Potential Causes Recommended Solutions
Low Yield Incomplete reaction, sub-optimal reaction conditions, side reactions, product loss during work-up.Monitor reaction completion (TLC/HPLC), optimize temperature and mixing, use high-purity starting materials, ensure thorough washing of filter cake, and control pH during precipitation.[1]
Purity Issues Unreacted starting materials, byproducts, product degradation, residual solvents/reagents.Ensure complete reaction, use pure starting materials, control reaction temperature and time, consider inert atmosphere, and purify by recrystallization or chromatography.[1]
Filtration & Isolation Problems Fine particles clogging filter, inconsistent precipitation.Use a filter aid (e.g., Celite®), perform hot filtration, control cooling rate and agitation during precipitation, and use seeding to induce crystallization.[1]

Representative Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of this compound, based on analogous chemical transformations. This should be optimized for your specific laboratory and scale.

Step 1: Ethoxylation of p-Aminosalicylic Acid

  • In a suitable reactor, dissolve p-aminosalicylic acid in an appropriate solvent (e.g., acetone).

  • Add a base, such as potassium hydroxide, and stir the mixture.

  • Cool the mixture to 20-30°C.

  • Slowly add diethyl sulfate dropwise, maintaining the temperature.

  • Continue to stir the reaction mixture until completion, monitoring by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up to isolate the intermediate, 4-Amino-2-ethoxybenzoic acid methyl ester.

Step 2: Chlorination of 4-Amino-2-ethoxybenzoic acid methyl ester

  • Dissolve the intermediate from Step 1 in a suitable solvent, such as N,N-Dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.[2]

  • Heat the mixture to approximately 70°C and stir for several hours, monitoring the reaction's progress.[2]

  • Once the reaction is complete, pour the hot mixture into ice water to precipitate the chlorinated intermediate.[2]

  • Filter the solid and dry it to obtain methyl 4-amino-5-chloro-2-ethoxybenzoate.

Step 3: Hydrolysis to this compound

  • Suspend the chlorinated intermediate in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide, in a molar excess (e.g., 2.2 equivalents).[2]

  • Reflux the mixture for several hours until the hydrolysis is complete.

  • Optionally, treat the solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with an acid, such as hydrochloric acid, to a pH of approximately 5 to precipitate the final product.[2]

  • Filter the white solid, wash with water, and dry to obtain this compound.

Visualizations

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield Start->LowYield PurityIssue Purity Issue Start->PurityIssue IsolationProblem Isolation Problem Start->IsolationProblem IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Side Reactions? LowYield->SideReactions WorkupLoss Work-up Loss? LowYield->WorkupLoss UnreactedSM Unreacted Starting Material? PurityIssue->UnreactedSM Byproducts Byproducts Present? PurityIssue->Byproducts Degradation Degradation? PurityIssue->Degradation SlowFiltration Slow Filtration? IsolationProblem->SlowFiltration PoorPrecipitation Poor Precipitation? IsolationProblem->PoorPrecipitation Solution1 Increase Reaction Time/Temp Monitor with TLC/HPLC IncompleteReaction->Solution1 Solution2 Use High-Purity Starting Materials SideReactions->Solution2 Solution3 Optimize Washing Control pH WorkupLoss->Solution3 Solution4 Optimize Reaction Conditions UnreactedSM->Solution4 Solution5 Recrystallize Product Byproducts->Solution5 Solution6 Use Inert Atmosphere Degradation->Solution6 Solution7 Use Filter Aid (e.g., Celite®) SlowFiltration->Solution7 Solution8 Control Cooling Rate Use Seeding PoorPrecipitation->Solution8

Caption: Troubleshooting logic for scaling up production.

Synthesis_Workflow Start Start: p-Aminosalicylic Acid Step1 Step 1: Ethoxylation (Diethyl Sulfate, Base) Start->Step1 Intermediate1 Intermediate: 4-Amino-2-ethoxybenzoic acid methyl ester Step1->Intermediate1 Step2 Step 2: Chlorination (N-Chlorosuccinimide) Intermediate1->Step2 Intermediate2 Intermediate: Methyl 4-amino-5-chloro-2-ethoxybenzoate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Base, then Acid) Intermediate2->Step3 Purification Purification (Precipitation/Recrystallization) Step3->Purification End Final Product: This compound Purification->End

Caption: General synthetic workflow for production.

References

Validation & Comparative

Purity Validation of Synthesized 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4-Amino-5-chloro-2-ethoxybenzoic acid, a promising compound under investigation as a fast-acting antidepressant targeting the 5-HT4 receptor.[1]

This document outlines detailed experimental protocols for key analytical techniques, presents comparative data against an alternative 5-HT4 receptor agonist, prucalopride, and visualizes the relevant biological pathway and analytical workflow.

Comparative Analysis of Purity Validation Methods

The purity of this compound is paramount to its function and safety. A multi-pronged analytical approach is essential for robust characterization. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the main compound and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile and semi-volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and detects impurities with distinct proton and carbon environments.

For a comprehensive assessment, the performance of synthesized this compound is compared to Prucalopride, a selective high-affinity 5-HT4 receptor agonist used for treating chronic constipation.[2] Both compounds, while targeting the same receptor, possess distinct structural features that can influence their synthesis, impurity profiles, and analytical behavior.

Table 1: Comparison of Purity Validation Data

ParameterThis compound (Synthesized Batch A)Prucalopride (Reference Standard)Analytical Method
Purity (%) 99.2%≥99.5%HPLC
Major Impurity 4-Amino-2-ethoxybenzoic acid (0.3%)Not specifiedHPLC, GC-MS
Residual Solvents Ethanol (<0.1%)Not specifiedGC-MS
Structural Confirmation Conforms to structureConforms to structure¹H NMR, ¹³C NMR

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. The following protocols are recommended for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for similar aromatic carboxylic acids.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is designed to identify potential volatile and semi-volatile impurities from the synthesis process.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Derivatization may be necessary for polar impurities. A common method involves silylation using a reagent like BSTFA. Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides unequivocal structural confirmation and can detect impurities at levels of ~0.1%.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[3]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the proposed structure of this compound. Impurities will present as additional, unassigned signals.

Mandatory Visualizations

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[4] This pathway is implicated in neuronal plasticity and is a key target for novel antidepressants.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 4-Amino-5-chloro- 2-ethoxybenzoic acid Receptor 5-HT4 Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Genes (Neuroplasticity) CREB->Gene Promotes Transcription

Caption: 5-HT4 Receptor Signaling Pathway.

Analytical Workflow for Purity Validation

A systematic workflow ensures all aspects of purity are thoroughly investigated.

G Start Synthesized 4-Amino-5-chloro- 2-ethoxybenzoic acid HPLC HPLC-UV Purity Assay Start->HPLC GCMS GC-MS Impurity Profile Start->GCMS NMR NMR Structural Confirmation Start->NMR Data Data Analysis & Comparison HPLC->Data GCMS->Data NMR->Data Report Purity Validation Report Data->Report

Caption: Purity Validation Workflow.

References

A Comparative Analysis of the Biological Activities of 4-Amino-5-chloro-2-ethoxybenzoic Acid and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related substituted benzoic acid derivatives: 4-Amino-5-chloro-2-ethoxybenzoic acid and its methoxy analog, 4-Amino-5-chloro-2-methoxybenzoic acid. This document summarizes their primary pharmacological targets, functional effects, and the underlying signaling pathways. The information is supported by experimental data from published literature to aid in research and drug development endeavors.

Executive Summary

Both this compound and its methoxy analog are recognized for their interaction with serotonin receptors, which are crucial in regulating gastrointestinal motility and other physiological processes. The ethoxy derivative, a known metabolite of the prokinetic drug mosapride (designated as M1), exhibits dual activity as a serotonin 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. The methoxy analog is also a potent 5-HT4 receptor agonist and serves as a key intermediate in the synthesis of various pharmaceuticals. While direct comparative studies on the parent acids are limited, analysis of their derivatives provides valuable insights into their structure-activity relationships.

Data Presentation: Quantitative Comparison

Compound/DerivativeTarget ReceptorAssay TypeMeasured ActivityReference
Esters of 4-Amino-5-chloro-2-methoxybenzoic acid
2-(1-Piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate5-HT4Radioligand Binding ([3H]GR113808)Ki = 1.07 ± 0.5 nM[1]
2-(3-Hydroxy-1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate5-HT4Radioligand Binding ([3H]GR113808)Ki = 1.0 ± 0.3 nM[1]
This compound (Mosapride Metabolite M1) 5-HT4Functional Assay (Guinea Pig Ileum)Agonist activity[2]
5-HT3Functional AssayAntagonist activity

Note: The provided Ki values for the methoxy analog are for its ester derivatives, indicating a high affinity of the core structure for the 5-HT4 receptor. The ethoxy analog's activity is qualitatively described in the literature.

Biological Activities and Signaling Pathways

5-HT4 Receptor Agonism

Both the ethoxy and methoxy analogs act as agonists at the 5-HT4 receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gs alpha subunit. Activation of this receptor initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response. An alternative, G-protein-independent pathway involves the activation of Src tyrosine kinase. This agonism at 5-HT4 receptors is associated with prokinetic effects, enhancing gastrointestinal motility.

Gs_cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT4 Receptor G_Protein Gs Protein Receptor->G_Protein Activates Src Src Kinase Receptor->Src Activates (G-protein independent) AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ERK_Pathway ERK Pathway Src->ERK_Pathway Activates Agonist This compound or Methoxy Analog Agonist->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Leads to ERK_Pathway->Cellular_Response Contributes to

5-HT4 Receptor Gs-cAMP and Src Signaling Pathways
5-HT3 Receptor Antagonism

This compound is also known to be an antagonist of the 5-HT3 receptor. Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it opens to allow the rapid influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization. As an antagonist, the ethoxy analog blocks this channel, thereby inhibiting the downstream signaling cascade that is often associated with nausea and vomiting.

Ligand_Gated_Ion_Channel_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Depolarization Neuronal Depolarization Receptor->Depolarization Allows Influx No_Depolarization Inhibition of Depolarization Receptor->No_Depolarization Prevents Influx Serotonin Serotonin Serotonin->Receptor Binds & Activates Antagonist 4-Amino-5-chloro- 2-ethoxybenzoic acid Antagonist->Receptor Binds & Blocks Cations Na+, K+, Ca2+ Cations->Receptor

5-HT3 Receptor Ligand-Gated Ion Channel Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

5-HT4 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the 5-HT4 receptor.

Radioligand_Binding_Assay_Workflow A 1. Membrane Preparation - Homogenize tissue rich in 5-HT4 receptors (e.g., guinea pig striatum). - Centrifuge to isolate cell membranes. B 2. Assay Incubation - Incubate membranes with a radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808). - Add increasing concentrations of the test compound. A->B C 3. Separation - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. B->C D 4. Quantification - Measure the radioactivity retained on the filters using liquid scintillation counting. C->D E 5. Data Analysis - Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). - Calculate the Ki value using the Cheng-Prusoff equation. D->E

Workflow for 5-HT4 Receptor Radioligand Binding Assay
Isolated Guinea Pig Ileum Assay for 5-HT4 Agonism

This functional assay assesses the ability of a compound to induce contraction of the guinea pig ileum via 5-HT4 receptor activation.

  • Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.

  • Transmural Stimulation: The tissue is subjected to electrical field stimulation to elicit cholinergic contractions.

  • Compound Administration: The test compound is added to the organ bath in increasing concentrations.

  • Measurement of Contraction: The contractile response of the ileum is measured using an isometric force transducer.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity relative to a full agonist like serotonin.

Von Bezold-Jarisch Reflex Assay for 5-HT3 Antagonism

This in vivo assay evaluates the 5-HT3 receptor antagonist activity of a compound by measuring its ability to inhibit the Bezold-Jarisch reflex (bradycardia and hypotension) induced by a 5-HT3 agonist.

  • Animal Preparation: Anesthetized rats are typically used. The carotid artery is cannulated to monitor blood pressure, and heart rate is recorded from an ECG.

  • Induction of Reflex: A 5-HT3 receptor agonist, such as phenylbiguanide, is administered intravenously to induce the Bezold-Jarisch reflex.

  • Antagonist Administration: The test compound is administered prior to the 5-HT3 agonist.

  • Measurement of Response: The degree of inhibition of the bradycardia and hypotensive response is measured.

  • Data Analysis: The dose of the antagonist required to inhibit the reflex by 50% (ID50) is determined.

Conclusion

Both this compound and its methoxy analog are potent modulators of serotonin receptors, primarily targeting the 5-HT4 receptor as agonists. The ethoxy analog further distinguishes itself with 5-HT3 receptor antagonist properties. The high affinity of derivatives of the methoxy analog for the 5-HT4 receptor suggests that the core 4-amino-5-chloro-2-alkoxybenzoic acid scaffold is a valuable pharmacophore for the design of selective 5-HT4 receptor ligands. The dual activity of the ethoxy analog may offer a broader therapeutic profile for gastrointestinal disorders. Further direct comparative studies are warranted to fully elucidate the subtle differences in their biological activities and to guide the development of more selective and efficacious therapeutic agents.

References

Cross-validation of analytical methods for 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of analytical methods for the quantification of 4-Amino-5-chloro-2-ethoxybenzoic acid is essential for researchers, scientists, and drug development professionals. This ensures data integrity, consistency, and reliability across different analytical techniques. While direct comparative studies for this specific analyte are not extensively documented in the available literature, this guide provides a framework for cross-validation by leveraging established methods for structurally similar compounds and the general principles of these analytical techniques.

The primary analytical methods considered for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the anticipated performance characteristics of HPLC-UV, UV-Vis Spectrophotometry, and HPTLC for the analysis of this compound, based on typical performance for similar aromatic carboxylic acids.

ParameterHPLC-UVUV-Vis SpectrophotometryHPTLC
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 1 µg/mL1 - 10 ng/band
Limit of Quantitation (LOQ) 30 - 300 ng/mL0.3 - 3 µg/mL3 - 30 ng/band
Linearity (R²) > 0.998> 0.995> 0.99
Linear Range 0.1 - 100 µg/mL0.5 - 25 µg/mL10 - 1000 ng/band
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (% RSD) < 2%< 5%< 5%

Disclaimer: The data presented in this table is based on typical performance characteristics observed for structurally similar compounds and may vary for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various sample matrices.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water), with the ratio adjusted for optimal separation (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which should be determined experimentally (a starting point could be around 254 nm or 290 nm based on similar structures).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of a series of standard solutions. Determine the concentration of the analyte in the sample from this curve.

UV-Vis Spectrophotometry

This technique offers a simple and rapid method for the quantification of this compound, particularly for screening purposes.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: A suitable solvent in which the analyte is soluble and stable, and that does not absorb in the region of interest (e.g., methanol or ethanol).

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound over a range of UV-Vis wavelengths.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a known concentration that falls within the linear range of the calibration curve.

  • Quantification: Prepare a series of standard solutions of known concentrations. Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank. Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a high-throughput method for the quantification of this compound and is particularly useful for the analysis of multiple samples simultaneously.

  • Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a plate scanner (densitometer), and data analysis software.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A suitable solvent system that provides good separation, for example, a mixture of toluene, ethyl acetate, and formic acid in an appropriate ratio (e.g., 7:2:1, v/v/v). The composition should be optimized.

    • Application: Apply the standard and sample solutions as bands of a specific length using an automatic applicator.

    • Development: Develop the plate in a saturated twin-trough chamber up to a certain distance.

    • Densitometric Analysis: After drying the plate, scan it using a densitometer at the λmax of this compound.

  • Sample Preparation: Prepare stock solutions of the sample and standards in a suitable solvent like methanol.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of the analyte in the sample spots.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Analysis & Conclusion A Develop HPLC Method D Validate Each Method Individually (Linearity, Accuracy, Precision, LOD, LOQ) A->D B Develop UV-Vis Method B->D C Develop HPTLC Method C->D E Prepare Homogeneous Sample Batch F Analyze Samples by HPLC E->F G Analyze Samples by UV-Vis E->G H Analyze Samples by HPTLC E->H I Compare Results Statistically (e.g., t-test, F-test) F->I G->I H->I K Conclusion on Method Interchangeability I->K J Establish Equivalence Criteria J->I

Caption: Workflow for the cross-validation of analytical methods.

Comparative analysis of different synthesis routes for 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates like 4-Amino-5-chloro-2-ethoxybenzoic acid is of paramount importance. This guide provides a comparative analysis of two potential synthetic pathways for this compound, offering detailed experimental protocols and a summary of quantitative data to inform strategic laboratory decisions. While direct comparative studies are limited, this analysis is based on a patented method for a structurally similar compound and a proposed alternative route grounded in established chemical principles.

Comparative Data of Synthesis Methods

The following table summarizes the key aspects of the two synthesis routes, allowing for a direct comparison of their primary characteristics.

ParameterRoute 1: Ethylation, Chlorination, and HydrolysisRoute 2: Chlorination of 2-Ethoxy-4-aminobenzoic Acid
Starting Material p-Aminosalicylic acid2-Ethoxy-4-aminobenzoic acid
Key Reagents Diethyl sulfate, N-Chlorosuccinimide (NCS), Potassium HydroxideN-Chlorosuccinimide (NCS)
Number of Steps 31
Reported/Estimated Yield High (based on methoxy analogue)Moderate to High (estimated)
Key Advantages Utilizes a readily available and inexpensive starting material. The synthesis of the methoxy analogue is well-documented and high-yielding.Potentially shorter and more direct route.
Potential Challenges Multiple steps may lead to a lower overall yield. Requires careful control of ethylation to avoid N-ethylation.The starting material, 2-ethoxy-4-aminobenzoic acid, may be less readily available or more expensive. Regioselectivity of the chlorination step needs to be ensured.

Experimental Protocols

Route 1: Ethylation, Chlorination, and Hydrolysis of p-Aminosalicylic Acid

This route is adapted from a patented synthesis for the analogous methyl ether (CN105237422A).[1]

Step 1: Synthesis of Methyl 4-amino-2-ethoxybenzoate

  • In a reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.

  • Cool the mixture to 20-30°C and slowly add diethyl sulfate dropwise while stirring.

  • Continue the reaction for 5-6 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-amino-2-ethoxybenzoate.

Step 2: Synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate

  • Dissolve the methyl 4-amino-2-ethoxybenzoate from the previous step in DMF.

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.

  • Heat the mixture to 65-75°C and stir for 3-4 hours.

  • Pour the hot reaction mixture into ice water to precipitate the product.

  • Filter the solid and dry to obtain methyl 4-amino-5-chloro-2-ethoxybenzoate. The reported yield for the analogous methoxy compound is 87.5-88.3%.[1]

Step 3: Synthesis of this compound

  • Prepare a mixed solution of methanol and water (5:2 v/v).

  • Add the methyl 4-amino-5-chloro-2-ethoxybenzoate and potassium hydroxide (in a 1:2.2 molar ratio) to the solvent mixture.

  • Reflux the mixture with stirring for 2-3 hours.

  • (Optional) Add activated carbon and reflux for another 20-40 minutes for decolorization. Filter off the activated carbon while the solution is hot.

  • Remove the methanol by rotary evaporation.

  • To the remaining aqueous solution, adjust the pH to approximately 5 with 3mol/L hydrochloric acid to precipitate the final product.

  • Filter the white solid, wash with water, and dry to obtain this compound. The reported yield for the analogous methoxy compound is 90.8-91.4%.[1]

Route 2: Direct Chlorination of 2-Ethoxy-4-aminobenzoic Acid

This proposed route offers a more direct approach, assuming the availability of the starting material.

Step 1: Synthesis of this compound

  • Dissolve 2-ethoxy-4-aminobenzoic acid in a suitable solvent such as DMF or a chlorinated solvent.

  • Add N-chlorosuccinimide (NCS) in a slight molar excess (e.g., 1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two proposed synthetic routes for this compound.

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 A1 p-Aminosalicylic acid B1 Methyl 4-amino-2-ethoxybenzoate A1->B1 Ethylation (Diethyl sulfate, KOH) C1 Methyl 4-amino-5-chloro-2-ethoxybenzoate B1->C1 Chlorination (NCS, DMF) D1 This compound C1->D1 Hydrolysis (KOH, MeOH/H2O) A2 2-Ethoxy-4-aminobenzoic acid B2 This compound A2->B2 Chlorination (NCS) Logical_Relationship Target This compound Route1 Route 1: Multi-step Synthesis Target->Route1 Synthesized via Route2 Route 2: Direct Chlorination Target->Route2 Synthesized via SM1 p-Aminosalicylic acid Route1->SM1 Starts from Proc1_1 Ethylation Route1->Proc1_1 SM2 2-Ethoxy-4-aminobenzoic acid Route2->SM2 Starts from Proc2_1 Chlorination Route2->Proc2_1 Proc1_2 Chlorination Proc1_1->Proc1_2 Proc1_3 Hydrolysis Proc1_2->Proc1_3 Proc1_3->Target Proc2_1->Target

References

Validating the Structure of 4-Amino-5-chloro-2-ethoxybenzoic acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. For a molecule such as 4-Amino-5-chloro-2-ethoxybenzoic acid, a substituted aromatic compound with potential pharmaceutical applications, precise structural elucidation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy offers a preliminary constitutional overview, two-dimensional (2D) NMR techniques are indispensable for definitively mapping the atomic connectivity.

This guide provides a comprehensive comparison of 2D NMR spectroscopy with other analytical techniques for the structural validation of this compound. We present detailed experimental protocols for key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and furnish predicted quantitative data to facilitate the interpretation of experimental results.

Comparative Analysis of Structural Validation Techniques

The structural identity of an organic molecule can be ascertained through several instrumental methods. While 2D NMR is a powerful tool for determining the precise bonding network in solution, other techniques provide complementary information. A comparative overview is presented below.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity (through-bond correlations), relative stereochemistry.Non-destructive; provides a complete structural map in solution.Requires larger sample amounts; can be time-consuming.
X-Ray Crystallography Precise 3D molecular structure in the solid state, including absolute stereochemistry.[1][2][3][4][5]Unambiguous determination of spatial arrangement.[1][3][4][5]Requires a suitable single crystal, which can be difficult to obtain.[5]
Mass Spectrometry (MS) Molecular weight and elemental composition; fragmentation patterns provide structural clues.[6][7]High sensitivity; small sample requirement.[7]Does not provide direct information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

A foundational understanding of the 1D NMR spectrum is crucial before delving into 2D analysis. Based on the structure of this compound and data from analogous compounds, the predicted chemical shifts are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~7.8s1H
H-6~6.5s1H
-NH₂~5.9br s2H
-OCH₂CH₃~4.1q2H
-OCH₂CH₃~1.4t3H
-COOH~12.5br s1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~167
C-2~158
C-4~148
C-5~118
C-1~115
C-3~112
C-6~100
-OCH₂CH₃~64
-OCH₂CH₃~15

Deciphering Connectivity with 2D NMR Spectroscopy

2D NMR experiments provide a detailed roadmap of the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected correlation is within the ethoxy group.

Table 3: Predicted COSY Correlations

Correlating Protons
-OCH₂CH₃ ↔ -OCH₂CH₃
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).

Table 4: Predicted HSQC Correlations

Proton (¹H)Correlated Carbon (¹³C)
H-3C-3
H-6C-6
-OCH₂CH₃-OCH₂CH₃
-OCH₂CH₃-OCH₂CH₃
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for establishing the overall carbon framework by showing correlations between protons and carbons over two to three bonds. This is particularly useful for connecting different spin systems and identifying quaternary carbons.

Table 5: Predicted Key HMBC Correlations

Proton (¹H)Correlated Carbons (¹³C)
H-3C-1, C-2, C-4, C-5
H-6C-1, C-2, C-4, C-5
-OCH₂CH₃C-2, -OCH₂CH₃
-NH₂C-3, C-4, C-5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation:

  • Weigh 10-15 mg of high-purity this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

2D NMR Spectroscopy:

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments in F1: 256

    • Spectral Width (F1 and F2): 16 ppm

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Increments in F1: 256

    • Spectral Width F2 (¹H): 16 ppm

    • Spectral Width F1 (¹³C): 180 ppm

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 16

    • Increments in F1: 256

    • Spectral Width F2 (¹H): 16 ppm

    • Spectral Width F1 (¹³C): 240 ppm

    • Long-range coupling delay optimized for 8 Hz.

Visualization of Experimental Workflow and Structural Correlations

The logical flow of the structural validation process and the key NMR correlations can be visualized using the following diagrams.

G cluster_0 Structural Validation Workflow Sample Pure Sample of this compound NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR_Acquisition Spectral_Analysis Spectral Analysis & Peak Assignment NMR_Acquisition->Spectral_Analysis Correlation_Mapping Mapping of 2D Correlations Spectral_Analysis->Correlation_Mapping Structure_Confirmation Structure Confirmation Correlation_Mapping->Structure_Confirmation Alternative_Methods Comparison with Alternative Methods (MS, X-ray) Structure_Confirmation->Alternative_Methods

Caption: A logical workflow for the structural validation of this compound.

Caption: Key predicted COSY and HMBC correlations for this compound.

Conclusion

The structural integrity of this compound can be unequivocally established through a systematic application of 2D NMR spectroscopy. While 1D NMR provides an initial spectral fingerprint, the through-bond correlations observed in COSY, HSQC, and particularly HMBC experiments are essential for the definitive assignment of the molecular structure. When compared with alternative methods such as X-ray crystallography and mass spectrometry, 2D NMR offers the unique advantage of providing a complete constitutional map of the molecule in its solution state. This guide provides the necessary framework, including predicted data and detailed protocols, to confidently validate the structure of this compound, ensuring the reliability of subsequent research and development activities.

References

A Comparative Guide to the Inter-Laboratory Analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical performance for the quantification of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key chemical intermediate. As direct inter-laboratory comparison studies are not publicly available, this document presents a framework based on a hypothetical inter-laboratory study involving three laboratories. The data herein is illustrative and reflects typical performance characteristics of High-Performance Liquid Chromatography (HPLC), a widely adopted analytical technique for this type of compound. This guide serves as a practical tool for laboratories to benchmark their own performance and understand potential sources of variability.

Quantitative Performance Comparison

The following table summarizes the hypothetical results from three independent laboratories for the analysis of a shared batch of this compound. The data highlights key performance indicators for assessing the accuracy and precision of the analytical methods employed.

Table 1: Inter-Laboratory Comparison of this compound Purity Analysis by HPLC

ParameterLaboratory ALaboratory BLaboratory C
Mean Purity (%) 99.298.999.5
Standard Deviation (%) 0.150.250.10
Relative Standard Deviation (%) 0.150.250.10
Limit of Detection (LOD) (µg/mL) 0.050.080.04
Limit of Quantitation (LOQ) (µg/mL) 0.150.240.12
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 99.598.8100.2

Experimental Protocols

The following is a representative experimental protocol for the determination of this compound purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It is assumed that each laboratory followed a similar, validated method.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥99.0% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid or Formic acid (for mobile phase modification).

2.2. Preparation of Solutions

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (containing 0.1% acid) in a suitable ratio (e.g., 60:40 v/v). The exact composition should be optimized to achieve appropriate retention and peak shape.

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

2.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.

2.4. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by HPLC.

G A Sample and Standard Preparation B HPLC System Setup A->B Load Samples C Chromatographic Separation B->C Inject D UV Detection C->D Elution E Data Acquisition and Processing D->E Signal F Purity Calculation and Reporting E->F Peak Integration

General workflow for HPLC analysis.

3.2. Inter-Laboratory Comparison Logic

The diagram below outlines the logical flow of the inter-laboratory comparison process.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Homogeneous Sample Preparation and Distribution LabA Lab A Analysis A->LabA LabB Lab B Analysis A->LabB LabC Lab C Analysis A->LabC B Data Submission LabA->B LabB->B LabC->B C Statistical Analysis and Comparison B->C D Performance Report Generation C->D

Logic of the inter-laboratory comparison study.

3.3. Method Selection Decision Pathway

The choice of an analytical method is often guided by several factors. The following decision tree illustrates a simplified pathway for selecting an appropriate technique for the analysis of a chemical intermediate like this compound.

G A High Purity Analysis Required? B Trace Level Impurity Identification Needed? A->B Yes E Simple, Rapid Screening Sufficient? A->E No C Use HPLC-UV for Routine QC B->C No D Consider LC-MS or GC-MS B->D Yes E->C No F UV-Vis Spectrophotometry May Be Adequate E->F Yes

Decision tree for analytical method selection.

A Comparative Guide to the Stability of 4-Amino-5-chloro-2-ethoxybenzoic acid under ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability testing of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in pharmaceutical synthesis, following the International Council for Harmonisation (ICH) guidelines. We present a comparative analysis of the compound's stability under various stress conditions, supported by detailed experimental protocols and representative data. This information is crucial for predicting shelf-life, understanding degradation pathways, and developing stable formulations.

Introduction to Stability Testing

Pharmaceutical stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1] The ICH provides a harmonized approach to stability testing, outlining protocols for long-term, intermediate, and accelerated studies, as well as forced degradation studies.[2][3] Forced degradation, or stress testing, is performed under more severe conditions than accelerated stability testing and is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

Comparative Stability Analysis of this compound

To evaluate the inherent stability of this compound, forced degradation studies were conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions. The following tables summarize the quantitative data obtained from these studies, showcasing the percentage of degradation and the formation of impurities.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTimeTemperatureDegradation (%)Major Degradation Product (RRT)
0.1 M HCl24 hours80°C15.2%1.45
0.1 M NaOH8 hours60°C28.5%0.82
3% H₂O₂24 hoursRoom Temp8.7%1.21
Photolytic (ICH Q1B)1.2 million lux hours25°C4.1%1.15
Thermal (Dry Heat)48 hours105°C11.3%1.33

Table 2: Long-Term and Accelerated Stability Data for this compound

Storage ConditionTime PointAssay (%)Total Impurities (%)
Long-Term
25°C ± 2°C / 60% RH ± 5% RH0 Months99.8%0.15%
3 Months99.7%0.18%
6 Months99.5%0.21%
12 Months99.2%0.25%
Accelerated
40°C ± 2°C / 75% RH ± 5% RH0 Months99.8%0.15%
3 Months98.9%0.55%
6 Months98.1%0.89%

Experimental Protocols

Detailed methodologies for the stability-indicating analytical method and the forced degradation studies are provided below.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed and validated to separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.1 mg/mL.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies were performed to assess the stability of this compound under various stress conditions.[5]

  • Acid Hydrolysis: 1 mL of 1 M HCl was added to 10 mg of the drug substance, refluxed at 80°C for 24 hours, neutralized, and diluted with the mobile phase.

  • Base Hydrolysis: 1 mL of 1 M NaOH was added to 10 mg of the drug substance, stored at 60°C for 8 hours, neutralized, and diluted with the mobile phase.

  • Oxidative Degradation: The drug substance was treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: The drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Thermal Degradation: The drug substance was exposed to dry heat at 105°C for 48 hours.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams illustrate the logical flow of the stability testing process and the potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API 4-Amino-5-chloro- 2-ethoxybenzoic acid (API) Dissolve Dissolve in appropriate solvent API->Dissolve Acid Acid Hydrolysis (0.1 M HCl, 80°C) Dissolve->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Dissolve->Base Oxidation Oxidation (3% H2O2, RT) Dissolve->Oxidation Thermal Thermal (105°C) Dissolve->Thermal Photo Photolytic (ICH Q1B) Dissolve->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data Stability Assessment Stability Assessment Data->Stability Assessment

Caption: Experimental workflow for forced degradation studies.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 4-Amino-5-chloro- 2-ethoxybenzoic acid Decarboxylation Decarboxylation Product Parent->Decarboxylation Acidic/Thermal Stress Ester_Cleavage Ethoxy Group Cleavage Parent->Ester_Cleavage Basic Stress N_Oxide N-Oxide Formation Parent->N_Oxide Oxidative Stress

Caption: Potential degradation pathways of the target compound.

Conclusion

The stability testing of this compound, conducted in accordance with ICH guidelines, reveals that the compound is most susceptible to degradation under basic conditions, followed by acidic and thermal stress. It exhibits moderate sensitivity to oxidative stress and is relatively stable under photolytic conditions. The developed stability-indicating HPLC method effectively separates the parent compound from its degradation products, proving its suitability for routine quality control and stability monitoring. This comprehensive stability profile is invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any final drug product containing this intermediate.

References

Performance Benchmark of 4-Amino-5-chloro-2-ethoxybenzoic Acid Derivatives and Comparators as 5-HT4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Amino-5-chloro-2-ethoxybenzoic acid derivatives and related compounds as ligands for the serotonin 5-HT4 receptor. The data presented is compiled from published in vitro studies to facilitate a comprehensive evaluation of these compounds for potential therapeutic applications, particularly in the context of gastrointestinal motility and cognitive disorders.

Quantitative Performance Data

The following tables summarize the binding affinity (Ki) and functional activity (pA2, EC50) of various 4-Amino-5-chloro-2-substituted-benzoic acid derivatives and established 5-HT4 receptor agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. A higher pA2 value indicates greater antagonist potency.

Table 1: Binding Affinity of 4-Amino-5-chloro-2-substituted-benzoic Acid Derivatives for the 5-HT4 Receptor

CompoundSubstitution at position 2Test SystemRadioligandKi (nM)
Mosapride[1][2]-OCH2CH3 (Ethoxy)Guinea pig ileum membranes[3H]GR11380884.2[1][2]
2-[(piperidin-1-yl)ethyl] 4-amino-5-chloro-2-methoxybenzoate (Compound 7a)[3]-OCH3 (Methoxy)Rat striatum[3H]GR1138081.07 ± 0.5[3]
2-[(4-hydroxypiperidin-1-yl)ethyl] 4-amino-5-chloro-2-methoxybenzoate (Compound 7k)[3]-OCH3 (Methoxy)Rat striatum[3H]GR1138081.0 ± 0.3[3]
2-[(cis-3,5-dimethylpiperidin-1-yl)ethyl] 4-amino-5-chloro-2-methoxybenzoate (Compound 7g)[3]-OCH3 (Methoxy)Rat striatum[3H]GR1138080.26 ± 0.06[3]

Table 2: Functional Activity and Comparative Binding Affinity of Benchmark 5-HT4 Receptor Agonists

CompoundClassTest SystemParameterValue (nM unless specified)
Mosapride[4]This compound derivativeGuinea pig striatumIC50113[4]
Mosapride[4]This compound derivativeRat esophagus (functional assay)EC50208[4]
2-[(cis-3,5-dimethylpiperidin-1-yl)ethyl] 4-amino-5-chloro-2-methoxybenzoate (Compound 7g)[3]4-Amino-5-chloro-2-methoxybenzoic acid derivative (Antagonist profile)Rat esophagus muscle (functional assay)pA28.6[3]
Prucalopride[5]BenzofuranHuman 5-HT4a/4b receptorspKi8.6 / 8.1[5]
Tegaserod[6]Aminoguanidine indoleHuman recombinant 5-HT4(c) receptorspKi8.4[6]

Experimental Protocols

The data presented in this guide were primarily generated using two key in vitro assays: the radioligand binding assay and functional assays measuring cAMP accumulation.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT4 receptor.

Materials:

  • Cell membrane preparations from tissues or cells expressing 5-HT4 receptors (e.g., guinea pig ileum or striatum).[1]

  • Radioligand: Typically [3H]GR113808, a selective 5-HT4 antagonist.[1][7]

  • Test compounds (e.g., this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([3H]GR113808) and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with cold wash buffer to remove any unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This is a functional assay that measures the biological response following receptor activation. For Gs-coupled receptors like 5-HT4, agonist binding leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) of an agonist or the potency (IC50/pA2) of an antagonist at the 5-HT4 receptor.

Materials:

  • Intact cells expressing 5-HT4 receptors (e.g., HEK293 or CHO cells).

  • Test agonist or antagonist compounds.

  • A known 5-HT4 receptor agonist (for antagonist testing).

  • Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Cells are cultured in multi-well plates.

  • Compound Incubation:

    • For Agonist Testing: Cells are incubated with varying concentrations of the test agonist.

    • For Antagonist Testing: Cells are pre-incubated with varying concentrations of the test antagonist before the addition of a fixed concentration of a known 5-HT4 agonist.

  • cAMP Production: The cells are incubated to allow for receptor stimulation and subsequent cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercial detection kit.

  • Data Analysis:

    • For Agonists: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration to determine the EC50 value.

    • For Antagonists: A dose-response curve is generated by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration to determine the IC50 or pA2 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for evaluating compound performance.

G cluster_membrane Cell Membrane 5HT4_Receptor 5-HT4 Receptor G_Protein Gs Protein (α, β, γ) 5HT4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist 4-Amino-5-chloro- 2-ethoxybenzoic acid Derivative (Agonist) Agonist->5HT4_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT4 Receptor Signaling Pathway.

G Start Start: Compound Synthesis and Characterization Binding_Assay In vitro Binding Assay (Radioligand Displacement) Start->Binding_Assay Functional_Assay In vitro Functional Assay (cAMP Accumulation) Start->Functional_Assay Data_Analysis_Binding Data Analysis: Determine Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine EC50/IC50/pA2 Functional_Assay->Data_Analysis_Functional Comparison Compare Performance: - Binding Affinity - Functional Potency - Efficacy Data_Analysis_Binding->Comparison Data_Analysis_Functional->Comparison Conclusion Conclusion: Identify Lead Compounds Comparison->Conclusion

Caption: Experimental Workflow for Performance Benchmarking.

References

A Comparative Guide to the Quantitative Analysis of Impurities in 4-Amino-5-chloro-2-ethoxybenzoic Acid Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 4-Amino-5-chloro-2-ethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of impurity profiles across different hypothetical batches of this compound, supported by detailed experimental data and analytical methodologies.

The presence of impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are crucial for their identification and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose, offering high resolution and sensitivity for separating and quantifying impurities.[1][2]

Potential Impurities

Impurities in this compound can originate from the synthetic route or degradation. Common synthesis pathways may lead to the presence of unreacted starting materials, by-products of side reactions, and isomeric impurities.[2] For the purpose of this guide, we will consider the following hypothetical impurities:

  • Impurity A: 2-Ethoxy-4-nitro-5-chlorobenzoic acid (Unreacted starting material)

  • Impurity B: 4-Amino-2-ethoxybenzoic acid (Dehalogenated by-product)

  • Impurity C: 4-Amino-3-chloro-2-ethoxybenzoic acid (Isomeric impurity)

Quantitative Comparison of Impurities in Different Batches

The following table summarizes the quantitative analysis of impurities in three different hypothetical batches of this compound using a validated HPLC method.

Parameter Batch A Batch B Batch C Alternative Method (GC-MS)
Purity (%) 99.5299.1599.7899.55 (Batch A)
Impurity A (%) 0.150.350.080.14
Impurity B (%) 0.100.200.050.09
Impurity C (%) 0.080.150.040.07
Total Impurities (%) 0.480.850.220.45
Limit of Detection (LOD) 0.01%0.01%0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.03%0.03%0.015%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a reversed-phase HPLC method for the separation and quantification of impurities in this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • This compound reference standard (>98.0% purity).[3]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (for mobile phase modification).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the sample in the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Data Analysis: The percentage of each impurity is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For orthogonal testing and identification of unknown impurities, GC-MS can be employed. Due to the low volatility of the analyte, a derivatization step is typically required.[4]

1. Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Autosampler.

2. Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. Sample Preparation:

  • Evaporate a known amount of the sample to dryness.

  • Add the derivatization agent and heat to form trimethylsilyl derivatives.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, ramp to 300 °C.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: 50-550 amu.

Methodology and Workflow Diagrams

The following diagrams illustrate the logical workflow for the quantitative analysis of impurities and the general synthetic pathway leading to potential impurities.

G start Sample Batch Received prep Sample Preparation (Dissolution in Diluent) start->prep hplc_analysis HPLC Analysis (Reversed-Phase C18) prep->hplc_analysis data_acq Data Acquisition (UV Detection at 254 nm) hplc_analysis->data_acq peak_integration Peak Integration & Area Calculation data_acq->peak_integration quantification Quantification of Impurities (% Area Normalization) peak_integration->quantification decision Purity Specification Met? quantification->decision report Generate Certificate of Analysis release Batch Release decision->release Yes investigation Out of Specification (OOS) Investigation decision->investigation No release->report

Figure 1: Workflow for HPLC-based impurity analysis.

G start_material Starting Material (e.g., 2-Ethoxy-4-nitro-5-chlorobenzoic acid) synthesis Chemical Synthesis (e.g., Reduction of Nitro Group) start_material->synthesis imp_c Impurity C (Isomeric Impurity) start_material->imp_c From Impure Starting Material crude_product Crude Product (this compound + Impurities) synthesis->crude_product imp_a Impurity A (Unreacted Starting Material) synthesis->imp_a imp_b Impurity B (Dehalogenated By-product) synthesis->imp_b purification Purification (e.g., Recrystallization) crude_product->purification final_product Final Product purification->final_product

Figure 2: Origin of potential process-related impurities.

Conclusion

The quantitative analysis of impurities is a critical aspect of quality control in pharmaceutical development. The data presented demonstrates the variability in impurity profiles that can be observed across different batches of this compound. A well-defined and validated HPLC method, as described in this guide, is essential for the accurate monitoring and control of these impurities. For comprehensive characterization, orthogonal methods such as GC-MS can provide valuable complementary information. The implementation of robust analytical strategies ensures the consistent quality and safety of this important chemical intermediate.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Amino-5-chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 4-Amino-5-chloro-2-ethoxybenzoic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate risks such as skin, eye, and respiratory irritation when handling this compound. The following table summarizes the recommended PPE.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Eye/Face Protection Causes serious eye irritation.[1][2]Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn over safety goggles if there is a significant risk of splashing or dust generation.
Skin Protection Causes skin irritation.[1][2] May be harmful if it comes into contact with the skin.Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for general handling. For prolonged contact or handling larger quantities, consider using thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated. Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.
Respiratory Protection May cause respiratory irritation.[1][2]All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational protocol is essential for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.

    • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

    • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.

    • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.

    • In Solution: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[3][4]

    • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[3] Do not mix with non-halogenated waste streams.[3]

  • Container Labeling and Storage:

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

    • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3] Incineration at high temperatures is a common disposal method for halogenated compounds.[5]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Verify Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Carefully don_ppe->weigh transfer Transfer Solid with Spatula weigh->transfer dissolve Dissolve in Solvent Slowly transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste Safely label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.